Product packaging for Azithromycin E(Cat. No.:CAS No. 612534-95-9)

Azithromycin E

Cat. No.: B1376122
CAS No.: 612534-95-9
M. Wt: 763 g/mol
InChI Key: UNULYJBDEWDIQZ-XVXDYBIPSA-N
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Description

Azithromycin E is a useful research compound. Its molecular formula is C38H70N2O13 and its molecular weight is 763 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70N2O13 B1376122 Azithromycin E CAS No. 612534-95-9

Properties

IUPAC Name

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNULYJBDEWDIQZ-XVXDYBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210158
Record name Azithromycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612534-95-9
Record name Azithromycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Structure of Azithromycin EP Impurity E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, analytical data, and identification protocols for Azithromycin EP Impurity E, a critical related substance in the quality control of the widely-used antibiotic, Azithromycin. Understanding the profile of such impurities is paramount for ensuring the safety and efficacy of the final drug product.

Chemical Identity of Azithromycin EP Impurity E

Azithromycin EP Impurity E is identified as 3'-(N,N-didemethyl)azithromycin. It is a known impurity of Azithromycin that can arise during the manufacturing process or as a degradation product.[1][2] Its chemical identity is well-established and is listed in the European Pharmacopoeia (EP).

Chemical Structure:

Azithromycin EP Impurity E Chemical Structure

Caption: 2D Chemical Structure of Azithromycin EP Impurity E

Physicochemical and Spectroscopic Data

Quantitative data for Azithromycin EP Impurity E is crucial for its identification and quantification. The following table summarizes its key physicochemical properties and the analytical techniques used for its characterization. While specific spectral data is proprietary to manufacturers of reference standards, the availability of this data is confirmed.[1][3]

ParameterValue/Information
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[4][5]
Synonyms 3'-(N,N-didemethyl)azithromycin, Amino Azithromycin[4][5]
CAS Number 612069-27-9[1]
Molecular Formula C36H68N2O12[1]
Molecular Weight 720.93 g/mol [1]
Appearance White to Off-White Solid
¹H NMR Data available with reference standards[1][3]
¹³C NMR Data available with reference standards[1]
Mass Spectrometry (MS) Data available with reference standards[1][3]
High-Performance Liquid Chromatography (HPLC) Purity typically >98%[1]
Infrared Spectroscopy (IR) Data available with reference standards[1][3]
Thermogravimetric Analysis (TGA) Data available with reference standards[1][3]

Experimental Protocol: Identification and Quantification by HPLC

The European Pharmacopoeia outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the analysis of Azithromycin and its related substances, including Impurity E.[6][7] This method is crucial for the quality control of Azithromycin drug substance and product.

Objective: To separate, identify, and quantify Azithromycin EP Impurity E in a sample.

Materials and Reagents:

  • Azithromycin EP Impurity E reference standard

  • Azithromycin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Disodium Hydrogen Phosphate

  • Ammonium Dihydrogen Phosphate

  • Phosphoric Acid or Sodium Hydroxide solution (for pH adjustment)

  • Water (HPLC grade)

Chromatographic Conditions (based on European Pharmacopoeia monograph for Azithromycin): [6]

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Gemini 5 µm NX-C18 or equivalent)

  • Mobile Phase A: 1.80 g/L solution of Anhydrous Disodium Hydrogen Phosphate, adjusted to pH 8.9.

  • Mobile Phase B: Methanol:Acetonitrile (25:75, v/v)

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 50 50
    25 45 55
    30 40 60
    80 25 75
    81 50 50

    | 93 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60 °C

  • Detection: UV at 210 nm

  • Injection Volume: 50 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve Azithromycin EP Impurity E reference standard in a suitable diluent (e.g., a mixture of diluent buffer, acetonitrile, and methanol) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Azithromycin sample in the same diluent to a specified concentration.

  • System Suitability: Inject a system suitability solution containing Azithromycin and key impurities (as specified in the pharmacopeia) to ensure the chromatographic system is performing adequately. The resolution between critical pairs of peaks must meet the pharmacopeial requirements.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Identification: Identify the peak corresponding to Azithromycin EP Impurity E in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the amount of Azithromycin EP Impurity E in the sample by comparing the peak area of the impurity with the peak area of the corresponding reference standard.

Logical Workflow for Identification and Characterization

The following diagram illustrates the logical workflow for the comprehensive identification and characterization of Azithromycin EP Impurity E.

Workflow for Azithromycin EP Impurity E Identification cluster_0 Sample Preparation cluster_1 Primary Identification & Quantification cluster_2 Structural Confirmation cluster_3 Final Characterization Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (UV Detection) Dissolution->HPLC Quantification Quantification against Reference Standard HPLC->Quantification LC_MS LC-MS Analysis HPLC->LC_MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR FTIR FT-IR Spectroscopy HPLC->FTIR Final_Report Comprehensive Certificate of Analysis Quantification->Final_Report Molecular_Weight Molecular Weight Confirmation LC_MS->Molecular_Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Molecular_Weight->Final_Report Structure_Elucidation->Final_Report Functional_Groups Functional Group Identification FTIR->Functional_Groups Functional_Groups->Final_Report

Caption: A logical workflow for the identification and characterization of Azithromycin EP Impurity E.

This technical guide provides a foundational understanding of Azithromycin EP Impurity E, essential for professionals in pharmaceutical research, development, and quality assurance. The provided information on its chemical structure, analytical data, and a standardized HPLC protocol will aid in the effective control of this impurity, contributing to the overall quality and safety of Azithromycin products.

References

Azithromycin Impurity E: A Comprehensive Technical Guide on its Origin and Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance that can arise during both the synthesis of azithromycin and as a degradation product.[1][2] This technical guide provides an in-depth exploration of the origin and formation of Azithromycin Impurity E, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying chemical pathways and analytical workflows.

Chemical Profile of Azithromycin Impurity E

  • Chemical Name: 3′-(N,N-didemethyl)azithromycin[2]

  • Synonyms: Amino Azithromycin[2]

  • CAS Number: 612069-27-9

  • Molecular Formula: C36H68N2O12

  • Molecular Weight: 720.93 g/mol

Origin and Formation Pathways

Azithromycin Impurity E can originate from two primary sources: as a process-related impurity during the synthesis of azithromycin and as a degradation product formed under specific stress conditions.

Synthesis-Related Formation

The formation of Azithromycin Impurity E during synthesis is primarily due to the demethylation of the dimethylamino group at the 3' position of the desosamine sugar moiety of azithromycin.[3] This can occur as a side reaction during the multi-step synthesis of azithromycin from erythromycin A. A patented method specifically describes the preparation of Azithromycin Impurity I and Impurity E through a controlled demethylation reaction.[3]

Formation Pathway from Azithromycin:

Azithromycin Azithromycin (C38H72N2O12) Impurity_E Azithromycin Impurity E (3'-(N,N-didemethyl)azithromycin) (C36H68N2O12) Azithromycin->Impurity_E Demethylation (e.g., with N-fluorobisbenzenesulfonamide) cluster_stress Stress Conditions Azithromycin Azithromycin Degradation_Products Degradation Products Azithromycin->Degradation_Products Impurity_E Azithromycin Impurity E Degradation_Products->Impurity_E Acidic_Hydrolysis Acidic Hydrolysis Acidic_Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Azithromycin Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter the Solution Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity E Integrate->Quantify

References

The Discovery and Initial Characterization of Azithromycin E: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely used macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, several related substances and impurities can be formed. Among these is Azithromycin E, also identified as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, focusing on the analytical techniques and methodologies employed for its identification and structural elucidation. The information presented here is crucial for researchers and professionals involved in the quality control and impurity profiling of azithromycin.

Discovery as a Process-Related Impurity

The discovery of this compound is intrinsically linked to the comprehensive analysis of bulk azithromycin samples to identify and characterize process-related impurities and degradation products. Regulatory bodies worldwide mandate stringent control over such impurities in active pharmaceutical ingredients (APIs). The initial identification of novel, minor compounds related to azithromycin was accomplished through the application of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

A pivotal study in this area involved the use of reversed-phase liquid chromatography coupled with ion trap mass spectrometry (LC/MSn) to analyze commercial azithromycin samples. This powerful hyphenated technique enabled the detection and preliminary structural elucidation of several previously unknown related substances without the need for their physical isolation, a process that can be both time-consuming and challenging for minor components.

Physicochemical and Spectroscopic Characterization

The initial characterization of this compound relied on a combination of chromatographic behavior and mass spectral data. The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name3'-(N,N-Didemethyl)azithromycin; Amino AzithromycinSynZeal, Pharmaffiliates
CAS Number612069-27-9SynZeal, Pharmaffiliates
Molecular FormulaC36H68N2O12SynZeal, Pharmaffiliates
Molecular Weight720.93 g/mol SynZeal, Pharmaffiliates

Table 2: Spectroscopic Data for this compound Characterization

TechniqueObserved Data / Interpretation
Mass Spectrometry (MS) - The protonated molecule [M+H]+ is observed, confirming the molecular weight. - Fragmentation patterns in MSn experiments provide structural information, such as the loss of the desosamine and cladinose sugar moieties, and fragmentation of the macrolide ring, allowing for the localization of structural modifications.
Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR spectra are used to confirm the proposed structure by comparing the chemical shifts with those of azithromycin. The absence of signals corresponding to the N-methyl groups on the desosamine sugar and the presence of signals indicating a primary amine are key indicators.
Infrared (IR) Spectroscopy - The IR spectrum would show characteristic absorption bands for functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH2), ether (C-O-C), and carbonyl (C=O) groups.
High-Performance Liquid Chromatography (HPLC) - The retention time of this compound relative to azithromycin is a key parameter for its identification in a mixture of related substances. The specific retention time depends on the chromatographic conditions used.

Experimental Protocols

The following sections detail the methodologies typically employed for the discovery and initial characterization of azithromycin impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC/MSn) for Impurity Identification

This method is central to the initial discovery and structural elucidation of unknown impurities in bulk drug samples.

  • Chromatographic System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities with varying polarities. A common mobile phase consists of:

    • Solvent A: An aqueous buffer, such as ammonium acetate or phosphate buffer, to control pH and improve peak shape.

    • Solvent B: An organic modifier, such as acetonitrile or methanol, or a mixture thereof.

  • Gradient Program: The gradient is programmed to start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more nonpolar compounds.

  • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode is typically used for the analysis of azithromycin and its related compounds.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range. For structural elucidation, MSn experiments (e.g., MS/MS and MS3) are performed on the protonated molecules of the detected impurities to induce fragmentation and obtain structural information.

Synthesis of this compound for Confirmation and as a Reference Standard

While the initial discovery may not involve synthesis, confirmation of the structure and the preparation of a reference standard for quantitative analysis often requires a targeted synthesis. A plausible synthetic route to this compound involves the demethylation of the dimethylamino group on the desosamine sugar of azithromycin.

  • Starting Material: Azithromycin.

  • Reaction: Selective N-demethylation of the 3'-dimethylamino group. This can be a challenging transformation requiring specific reagents that do not affect other functional groups in the molecule.

  • Purification: The synthesized this compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.

  • Characterization: The purified compound is then fully characterized using spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.

Visualizations

Experimental Workflow for the Discovery and Characterization of this compound

experimental_workflow start Bulk Azithromycin Sample lcms LC/MSn Analysis (Impurity Profiling) start->lcms detection Detection of Unknown Peak (Potential this compound) lcms->detection msms MS/MS and MSn Fragmentation (Structural Elucidation) detection->msms structure Proposed Structure of This compound msms->structure synthesis Targeted Synthesis of This compound structure->synthesis purification Purification (e.g., Preparative HPLC) synthesis->purification characterization Full Spectroscopic Characterization (NMR, MS, IR) purification->characterization confirmation Structure Confirmation and Reference Standard Generation characterization->confirmation

Caption: Workflow for the discovery and characterization of this compound.

Logical Relationship in Azithromycin Impurity Analysis

logical_relationship Azithromycin Azithromycin (API) QC Quality Control (HPLC, LC/MS) Azithromycin->QC is tested by Synthesis Synthesis Process Synthesis->Azithromycin Impurity_E This compound (3'-(N,N-Didemethyl)azithromycin) Synthesis->Impurity_E forms during Other_Impurities Other Related Substances Synthesis->Other_Impurities forms during Degradation Degradation (e.g., heat, light, pH) Degradation->Azithromycin Degradation->Other_Impurities can form Impurity_E->QC is detected by Other_Impurities->QC are detected by

Caption: Relationship between Azithromycin, its impurities, and quality control.

Conclusion

The discovery and characterization of this compound exemplify the critical role of advanced analytical techniques in modern pharmaceutical development and quality control. Initially identified as an unknown impurity through LC/MSn analysis of bulk azithromycin, its structure as 3'-(N,N-Didemethyl)azithromycin was subsequently elucidated and confirmed. The availability of well-characterized reference standards for this compound and other related substances is essential for ensuring the purity, safety, and efficacy of azithromycin drug products. This technical guide provides a foundational understanding of the processes and methodologies involved in the initial characterization of such impurities, which is of paramount importance to researchers and professionals in the pharmaceutical industry.

Pharmacopeial Reference Standards for Azithromycin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards for Azithromycin E, also known as Azithromycin Impurity E. This document details the identity, analytical methodologies, and acceptance criteria as specified in major pharmacopeias, offering a critical resource for quality control, analytical development, and regulatory submission processes.

Introduction to this compound

This compound is a known related substance of Azithromycin, a widely used macrolide antibiotic.[1] As an impurity, its presence and quantity in Azithromycin drug substances and products are strictly controlled by pharmacopeial standards to ensure the safety and efficacy of the therapeutic agent. The establishment and use of a well-characterized reference standard for this compound are fundamental for accurate analytical determination.

Identity and Physicochemical Properties

This compound is chemically defined as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin.[2][3] Its key identifiers and properties are summarized in the table below.

ParameterValueReference
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Synonyms Azithromycin Impurity E, 3′-(N,N-didemethyl)azithromycin, Amino Azithromycin[2]
CAS Number 612069-27-9
Molecular Formula C36H68N2O12
Molecular Weight 720.93 g/mol
Appearance White to Off-White Solid
Purity Typically >95%

Pharmacopeial Analytical Methods

The control of this compound is mandated by major pharmacopeias, primarily the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Both outline specific liquid chromatography (HPLC) methods for the determination of related substances in Azithromycin.

European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia specifies a liquid chromatography method for the analysis of Azithromycin and its impurities. The details of the method pertinent to this compound are presented below.

ParameterEuropean Pharmacopoeia (Ph. Eur.) Specification
Column Octadecylsilyl vinyl polymer for chromatography R (5 µm), 0.25 m x 4.6 mm
Mobile Phase Mix 60 volumes of acetonitrile R1 and 40 volumes of a 6.7 g/L solution of dipotassium hydrogen phosphate R adjusted to pH 11.0 with a 560 g/L solution of potassium hydroxide R.
Flow Rate 1.0 mL/min
Detection Spectrophotometer at 210 nm
Injection Volume 10 µL
Run Time 1.5 times the retention time of azithromycin
Relative Retention Time of Impurity E About 0.43 (retention time of azithromycin = about 10 min)
Acceptance Criteria for Impurity E Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.5 per cent)
United States Pharmacopeia (USP) Method

The United States Pharmacopeia addresses this compound under the name 3′-(N,N-Didemethyl)azithromycin (aminoazithromycin) in the "Related compounds" test for Azithromycin Tablets and Azithromycin for Injection.

ParameterUnited States Pharmacopeia (USP) Specification
Column 4.6-mm × 25-cm; 5-µm packing L1 or L67
Mobile Phase Gradient elution with a mixture of buffer (dibasic potassium phosphate or monobasic ammonium phosphate at alkaline pH) and organic solvents (acetonitrile and methanol). The exact gradient profile varies depending on the specific monograph (e.g., Azithromycin for Injection).
Flow Rate Typically 1.0 mL/min
Detection UV at 210 nm or Amperometric electrochemical detection
Column Temperature 40°C to 60°C
Relative Retention Time of 3′-(N,N-Didemethyl)azithromycin About 0.34
Acceptance Criteria for 3′-(N,N-Didemethyl)azithromycin Not more than 0.5%

Experimental Protocols

European Pharmacopoeia - Related Substances Test

Objective: To identify and quantify Azithromycin Impurity E and other related substances in the drug substance.

Materials:

  • Azithromycin substance to be examined

  • Azithromycin CRS (Primary Reference Standard)

  • Azithromycin for peak identification CRS (containing specified impurities)

  • Acetonitrile R1

  • Dipotassium hydrogen phosphate R

  • Potassium hydroxide solution (560 g/L) R

  • Water R

Chromatographic System:

  • Refer to the table in section 3.1 for detailed parameters.

Procedure:

  • Mobile Phase Preparation: Prepare a 6.7 g/L solution of dipotassium hydrogen phosphate R and adjust the pH to 11.0 with the potassium hydroxide solution. Mix 40 volumes of this solution with 60 volumes of acetonitrile R1.

  • Test Solution Preparation: Dissolve 53.0 mg of the substance to be examined in 2 mL of acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

  • Reference Solution (a) Preparation: Dissolve 53.0 mg of Azithromycin CRS in 2 mL of acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

  • Reference Solution (c) for Peak Identification: Dissolve the contents of a vial of Azithromycin for peak identification CRS (containing impurity E) in 1.0 mL of the mobile phase.

  • Chromatography: Inject the specified volumes of the test and reference solutions into the chromatograph.

  • System Suitability: The resolution between the peaks due to impurity A and azithromycin in the chromatogram obtained with the reference solution (b) should be a minimum of 3.0.

  • Impurity Identification: Use the chromatogram supplied with the Azithromycin for peak identification CRS and the chromatogram of reference solution (c) to identify the peak corresponding to Impurity E.

  • Calculation: Calculate the percentage of Impurity E in the substance to be examined by comparing the peak area of Impurity E in the test solution to the peak area of azithromycin in reference solution (a).

United States Pharmacopeia - Organic Impurities (for Azithromycin Tablets)

Objective: To determine the amount of 3′-(N,N-Didemethyl)azithromycin and other organic impurities in Azithromycin Tablets.

Materials:

  • Azithromycin Tablets

  • USP Azithromycin RS

  • USP Azithromycin Related Compound F RS

  • USP Desosaminylazithromycin RS

  • Acetonitrile

  • Methanol

  • Monobasic ammonium phosphate

  • Ammonium hydroxide

  • Water

Chromatographic System:

  • Refer to the table in section 3.2 for general parameters. The specific gradient and solutions are detailed in the official monograph.

Procedure:

  • Solution Preparation (General Outline):

    • Solution A: Water and ammonium hydroxide (e.g., 2000:1.2).

    • Solution B: Acetonitrile, methanol, and ammonium hydroxide (e.g., 1800:200:1.2).

    • Mobile Phase: A gradient mixture of Solution A and Solution B.

    • Diluent: A mixture of methanol, acetonitrile, and a buffer solution (e.g., monobasic ammonium phosphate at pH 10.0).

    • Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent.

    • System Suitability Solution: Prepare a solution containing USP Azithromycin Related Compound F RS and USP Desosaminylazithromycin RS in the diluent.

    • Sample Solution: Prepare a solution from powdered Azithromycin Tablets in the diluent.

  • Chromatography: Inject the specified volumes of the solutions into the chromatograph.

  • System Suitability: The system is suitable if the resolution between desosaminylazithromycin and azithromycin related compound F is not less than 1.0, and the relative standard deviation for replicate injections of the Standard solution is not more than 2.0%.

  • Calculation: Calculate the percentage of each impurity using the provided formula in the monograph, which takes into account the peak responses, concentrations, and relative response factors.

Visualizations

analytical_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_results Results and Compliance sample_prep Prepare Sample Solution (from Azithromycin substance/product) hplc_system HPLC System (Column, Mobile Phase, Detector) sample_prep->hplc_system std_prep Prepare Reference Standard Solution (Azithromycin RS and Impurity E RS) std_prep->hplc_system chromatogram Obtain Chromatograms hplc_system->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Percentage of this compound peak_integration->calculation compliance Compare with Pharmacopeial Limits calculation->compliance

Caption: Analytical workflow for the quantification of this compound.

logical_relationship Azithromycin Azithromycin (Active Pharmaceutical Ingredient) Azithromycin_E This compound (3'-(N,N-didemethyl)azithromycin) Impurity Azithromycin->Azithromycin_E is a related substance of

Caption: Relationship between Azithromycin and this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is known for its efficacy against a broad spectrum of bacterial pathogens. As with any pharmaceutical compound, the presence of related substances and impurities is a critical aspect of drug development and quality control. One such substance is Azithromycin Related Compound E, also identified as 3'-(N,N-didemethyl)azithromycin or Aminoazithromycin. This technical guide provides a comprehensive overview of the known biological aspects of this compound, addressing its mechanism of action, and outlining experimental protocols for its potential biological evaluation.

Chemical Identity

A solid understanding of the chemical nature of Azithromycin Related Compound E is fundamental to any biological investigation.

Identifier Value
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3-amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
Common Names Azithromycin Impurity E, Aminoazithromycin, 3'-(N,N-didemethyl)azithromycin
CAS Number 612069-27-9[2][3][4][5][6]
Molecular Formula C36H68N2O12[2][3]
Molecular Weight 720.93 g/mol [2][3]

Presumed Mechanism of Action: Inhibition of Protein Synthesis

The biological activity of Azithromycin and other macrolide antibiotics is primarily attributed to their ability to inhibit bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome. It is widely presumed that Azithromycin Related Compound E, as a close structural analogue, shares this mechanism of action.

The proposed signaling pathway for the antibacterial action is illustrated below.

cluster_bacterium Bacterial Cell Compound_E Azithromycin Related Compound E Ribosome_50S 50S Ribosomal Subunit Compound_E->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Compound_E->Protein_Synthesis Inhibits Ribosome_50S->Protein_Synthesis Essential for Ribosome_50S->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to

Fig. 1: Proposed mechanism of action for Azithromycin Related Compound E.

Quantitative Biological Activity Data

Despite extensive searches of scientific literature and chemical databases, specific quantitative data on the biological activity of Azithromycin Related Compound E, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, could not be located. The available literature primarily focuses on the detection and quantification of this compound as an impurity in azithromycin drug products.

Experimental Protocols for Biological Evaluation

To ascertain the precise biological activity of Azithromycin Related Compound E, standardized antimicrobial susceptibility testing methods should be employed. The following section outlines a detailed, generic protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol can be adapted to test the compound against a panel of clinically relevant bacterial strains.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Materials and Reagents:

  • Azithromycin Related Compound E (as a standardized powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Escherichia coli)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

2. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Compound Dilutions:

a. Prepare a stock solution of Azithromycin Related Compound E in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), followed by dilution in CAMHB. b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

a. Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Azithromycin Related Compound E at which there is no visible growth of the bacteria.

The workflow for this experimental protocol is depicted in the following diagram.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Colony Selection Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Stock Compound E Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h, 35°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Fig. 2: Experimental workflow for MIC determination.

Conclusion

Azithromycin Related Compound E is a known impurity of Azithromycin, with a chemical structure that suggests a similar mechanism of action to the parent drug—inhibition of bacterial protein synthesis. However, a significant gap exists in the scientific literature regarding its specific biological activity, with no publicly available quantitative data such as MIC values. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically evaluate the antimicrobial efficacy of this compound. Such studies are crucial for a complete understanding of the pharmacological and toxicological profile of Azithromycin and its related substances, ensuring the continued safety and efficacy of this important antibiotic.

References

In Silico Prediction of Azithromycin E Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico prediction of toxicity for Azithromycin E, a known impurity of the widely prescribed macrolide antibiotic, Azithromycin. As regulatory scrutiny on drug impurities intensifies, robust and predictive toxicology assessments are paramount in early-stage drug development. This document outlines the primary toxicities associated with Azithromycin, which serve as a predictive framework for its impurities, and details the computational methodologies available for forecasting these adverse effects. We present key quantitative data from experimental studies, detail relevant experimental protocols for in vitro toxicity assessment, and visualize the critical signaling pathways implicated in Azithromycin-induced toxicity. The integration of these in silico approaches offers a powerful tool for risk assessment, enabling more informed decision-making in the pharmaceutical industry.

Introduction to Azithromycin and its Impurity, this compound

Azithromycin is a second-generation macrolide antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] Its favorable pharmacokinetic profile has led to its extensive clinical use. However, like many pharmaceuticals, the synthesis of Azithromycin can result in the formation of impurities. One such impurity is this compound, also known as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin.[2][3] The presence of impurities, even in trace amounts, necessitates a thorough toxicological evaluation to ensure patient safety.

The primary toxicities associated with the parent compound, Azithromycin, are hepatotoxicity and cardiotoxicity, specifically the prolongation of the QT interval.[4][5] These toxicities are therefore the main areas of concern when evaluating the safety profile of its impurities, including this compound.

In Silico Toxicology: A Paradigm Shift in Drug Safety Assessment

In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds.[6] This approach offers a rapid and cost-effective means of screening compounds in the early stages of drug development, reducing the reliance on animal testing.[6] Key in silico methodologies include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity, including toxicity.[7][8] These models are built using datasets of compounds with known toxicities and are used to predict the toxicity of new, untested compounds.

  • Machine Learning: Machine learning algorithms can be trained on large datasets of chemical and biological data to identify complex patterns and predict toxicological endpoints.[1][9] Common machine learning approaches in toxicology include Random Forest (RF) and Multilayer Perceptron (MLP) models.[9]

  • Molecular Docking: This technique predicts the binding affinity and orientation of a small molecule to a target protein, such as an ion channel or a metabolic enzyme.[10] This can provide insights into the molecular initiating events of toxicity.

Data Presentation: Quantitative Insights into Azithromycin Toxicity

The following tables summarize key quantitative data from studies on Azithromycin toxicity. This data provides a foundation for building and validating in silico prediction models for this compound.

Cardiotoxicity Data: Ion Channel Inhibition

A primary mechanism of Azithromycin-induced cardiotoxicity is the blockade of cardiac ion channels, which can lead to QT prolongation and potentially fatal arrhythmias.[11][12][13]

Ion ChannelCell LineIC50 (µM)Reference
hERG (IKr)CHO cells219 ± 21[11][12]
SCN5A (INa)HEK cells110 ± 3[11][12]
KCNQ1+KCNE1 (IKs)CHO cells184 ± 12[11][12]
L-type Ca++Rabbit ventricular myocytes66.5 ± 4[11][12]
Kir2.1 (IK1)HEK cells44 ± 3[11][12]
In Silico Model Performance for Cardiotoxicity Prediction

The performance of QSAR models for predicting various cardiac adverse effects is crucial for their reliable application in drug safety assessment.[8][14]

Cardiac EndpointQSAR Model PlatformSensitivityNegative PredictivityReference
General Cardiac ToxicityLeadscope72-80%72-80%[8][14]
Cardiac ArrhythmiaLeadscope72-80%72-80%[8][14]
Torsades de PointesLeadscope72-80%72-80%[8][14]
Long QT SyndromeLeadscope72-80%72-80%[8][14]
In Silico Model Performance for Hepatotoxicity Prediction

Machine learning models have shown promise in predicting drug-induced liver injury (DILI).[9]

Model TypeValidation MethodPrediction AccuracyMatthews Correlation Coefficient (MCC)Reference
Random Forest (RF)10-fold cross-validation0.631-[9]
Multilayer Perceptron (MLP)10-fold cross-validation-0.245[9]

Experimental Protocols for Toxicity Assessment

The following sections provide detailed methodologies for key experiments cited in the assessment of Azithromycin-induced toxicity.

In Vitro Cardiotoxicity Assessment: Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of a test compound on cardiac ion channels (e.g., hERG).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the desired ion channel (e.g., hERG) are cultured under standard conditions (37°C, 5% CO2).

  • Cell Preparation: Cells are harvested and plated onto glass coverslips for electrophysiological recording.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For hERG, a depolarizing pulse followed by a repolarizing ramp is typically used to measure the tail current.

  • Compound Application: The test compound (e.g., this compound) is perfused onto the cell at various concentrations.

  • Data Analysis: The effect of the compound on the peak current is measured and plotted against the compound concentration to determine the IC50 value.

In Vitro Hepatotoxicity Assessment: Cytotoxicity Assay

Objective: To assess the cytotoxic potential of a test compound on human liver cells.

Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The test compound is added to the cells at a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate critical signaling pathways involved in Azithromycin-induced toxicity and a typical in silico prediction workflow.

cluster_workflow In Silico Toxicity Prediction Workflow Data Chemical Structure & Biological Data Features Molecular Descriptor Calculation Data->Features Model QSAR / Machine Learning Model Features->Model Prediction Toxicity Prediction Model->Prediction Validation Experimental Validation Prediction->Validation

Caption: A typical workflow for in silico toxicity prediction.

cluster_hepatotoxicity Azithromycin-Induced Hepatotoxicity Pathway Azithromycin Azithromycin AMPK AMPK Activation Azithromycin->AMPK Nrf2 Nrf2 Inhibition AMPK->Nrf2 Suppresses Antioxidant Decreased Antioxidant Response (HO-1, NQO1) Nrf2->Antioxidant Regulates ROS Increased ROS Nrf2->ROS Antioxidant->ROS Reduces Apoptosis Hepatocyte Apoptosis ROS->Apoptosis

Caption: AMPK/Nrf2 signaling in hepatotoxicity.

cluster_cardiotoxicity Mechanism of Azithromycin-Induced Cardiotoxicity Azithromycin Azithromycin IonChannels Cardiac Ion Channels (hERG, SCN5A, etc.) Azithromycin->IonChannels Block AP Action Potential Prolongation IonChannels->AP QT QT Interval Prolongation AP->QT Arrhythmia Arrhythmia Risk QT->Arrhythmia

Caption: Azithromycin's effect on cardiac ion channels.

Conclusion

The in silico prediction of toxicity for impurities such as this compound is a critical component of modern drug development. By leveraging computational models and a thorough understanding of the toxicological profile of the parent compound, researchers can make early, data-driven decisions about the safety of drug candidates. The methodologies and data presented in this guide provide a framework for the robust assessment of this compound toxicity, ultimately contributing to the development of safer medicines. Further experimental validation of the in silico predictions for this compound is warranted to confirm these findings.

References

Technical Guide to the Spectroscopic Analysis of Azithromycin Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin Impurity E, chemically known as 3’-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known related substance of the macrolide antibiotic Azithromycin.[1][2] As a critical component of quality control and regulatory compliance in pharmaceutical manufacturing, the accurate identification and characterization of such impurities are paramount. This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and IR), detailed experimental protocols for acquiring this data, and logical workflows for the analysis of Azithromycin Impurity E.

Chemical Structure:

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[2]

  • Molecular Formula: C₃₆H₆₈N₂O₁₂[3][4]

  • Molecular Weight: 720.93 g/mol [3][4]

  • CAS Number: 612069-27-9[3][4]

Spectroscopic Data Presentation

Quantitative spectroscopic data for Azithromycin Impurity E is typically provided with the purchase of a certified reference standard.[5] While exact peak lists are proprietary, the following tables summarize the expected and characteristic data based on the known chemical structure.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.

Parameter Value Interpretation
Ionization ModeElectrospray Ionization (ESI), Positive ModeSuitable for polar, high molecular weight compounds
Expected [M+H]⁺m/z 721.93Protonated molecule, confirming the molecular weight
Expected [M+Na]⁺m/z 743.91Sodiated adduct, common in ESI-MS
Key Fragment Ions (m/z)To be determined experimentallyCorresponds to the loss of sugar moieties and other fragments
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Azithromycin Impurity E, distinguishing it from Azithromycin and other related impurities. The key difference is the absence of the N-methyl signals of the desosamine sugar.

Table 2.2.1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aglycone Protons (macrocycle)0.8 - 5.0m
Sugar Protons (Cladinosyl & Desosaminyl)3.0 - 5.5m
Anomeric Protons (H-1', H-1'')4.2 - 5.0d
Methyl Protons (Aglycone & Sugars)0.8 - 2.5s, d
Hydroxyl Protons (-OH)Broad, variablebr s
Amine Protons (-NH₂) of DesosamineBroad, variablebr s

Table 2.2.2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)175 - 180
Aglycone Carbons10 - 90
Sugar Carbons (Cladinosyl & Desosaminyl)60 - 110
Anomeric Carbons (C-1', C-1'')95 - 105
Methyl Carbons10 - 30
Infrared (IR) Spectroscopy Data

IR spectroscopy helps to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3500 (broad)O-H StretchHydroxyl groups
3300 - 3400N-H StretchPrimary Amine (-NH₂)
2970 - 2850C-H StretchAliphatic CH, CH₂, CH₃
~1730C=O StretchEster (Lactone)
1050 - 1150C-O StretchEthers, Alcohols

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for Azithromycin Impurity E.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Azithromycin Impurity E reference standard.

    • Dissolve in 10 mL of a suitable solvent mixture, such as acetonitrile:water (50:50, v/v), to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • LC Method (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the impurity from other components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C.

    • Mass Range: m/z 100 - 1000.

    • Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) mode for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of Azithromycin Impurity E in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

Infrared (IR) Spectroscopy
  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid Azithromycin Impurity E powder directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan and automatically subtracted.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization of Azithromycin Impurity E.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Sample Azithromycin Impurity E Reference Standard Dissolution Dissolution in Appropriate Solvents Sample->Dissolution MS LC-MS/MS Analysis Dissolution->MS NMR 1H & 13C NMR Spectroscopy Dissolution->NMR IR FTIR-ATR Spectroscopy Dissolution->IR MS_Data Mass & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Report Structure Confirmation & Certificate of Analysis MS_Data->Report NMR_Data->Report IR_Data->Report

Caption: Experimental workflow for the spectroscopic characterization of Azithromycin Impurity E.

Structure_Elucidation_Flow MS MS Data (m/z 721.93 [M+H]⁺) MolFormula Determine Molecular Formula C₃₆H₆₈N₂O₁₂ MS->MolFormula IR IR Data (-OH, -NH₂, C=O, C-O) FuncGroups Identify Key Functional Groups IR->FuncGroups NMR NMR Data (1H, 13C, 2D) StructureFragments Assemble Structural Fragments (Sugars, Aglycone) NMR->StructureFragments Proposed Propose Structure of Azithromycin Impurity E MolFormula->Proposed FuncGroups->Proposed StructureFragments->Proposed Confirmation Confirm Structure (Compare with Reference Data) Proposed->Confirmation

Caption: Logical flow for the structure elucidation of Azithromycin Impurity E.

References

Azithromycin E: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin E, identified as a significant impurity in the synthesis of the widely-used macrolide antibiotic Azithromycin, is chemically known as 3′-(N,N-didemethyl)azithromycin. Its presence and characterization are crucial for the quality control and regulatory compliance of Azithromycin drug products. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, including its synthesis and analytical characterization.

Chemical Identity

IdentifierValue
Systematic Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Common Name Azithromycin Impurity E
Synonyms 3′-(N,N-didemethyl)azithromycin, Aminoazithromycin
CAS Number 612069-27-9
Molecular Formula C₃₆H₆₈N₂O₁₂
Molecular Weight 720.93 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are essential for its isolation, identification, and quantification.

Tabulated Physicochemical Data
PropertyValueSource
Appearance White to Off-White Solid or Light brown Powder[1]
Melting Point >209°C or 195.8-198.3°C[1]
Boiling Point Data not available
Solubility Soluble in Chloroform, Methanol, DMSO[1]
pKa Data not available

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from Azithromycin via a demethylation reaction. A reported method involves the following steps[2]:

  • Reaction Setup: Azithromycin is dissolved in a suitable solvent such as tetrahydrofuran.

  • Demethylation: A demethylating agent, N-fluorobisbenzenesulfonamide, is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at 30°C for 24 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the content of Azithromycin is less than 1.0%.

  • Work-up: The reaction mixture is washed with a 3% sodium bicarbonate solution. The organic layer is separated and evaporated to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from acetone and water to yield a product with a purity of 98% as determined by HPLC.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The identification and quantification of this compound, particularly in the presence of Azithromycin and other impurities, are typically performed using reverse-phase HPLC with UV detection.[3][4]

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector and a column oven.

  • Column: A C18 column (e.g., Phenomenex Synergi™ MAX-RP, 250 x 4.6 mm, 4 µm) is commonly used.

  • Mobile Phase: A gradient elution is employed.

    • Mobile Phase A: 10 mM potassium phosphate monobasic (KH₂PO₄) in water, with the pH adjusted to 7.00.

    • Mobile Phase B: A mixture of methanol and acetonitrile (1:1 v/v).

  • Gradient Program: The elution can start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the impurities and the active pharmaceutical ingredient.

  • Column Temperature: 50°C.

  • Detection: UV detection is performed at a wavelength of 210 nm.

  • Sample Preparation: Samples are typically dissolved in a mixture of a phosphate buffer (pH 7.0) and acetonitrile (35:65 v/v).

This method allows for the effective separation of this compound from other related substances, enabling its accurate quantification for quality control purposes.

Logical Relationships in Azithromycin Synthesis and Impurity Formation

The synthesis of Azithromycin is a multi-step process that can lead to the formation of various impurities, including this compound. Understanding the relationship between the starting materials, intermediates, and final products is crucial for process optimization and impurity control.

Synthesis_and_Impurity_Formation Erythromycin_A Erythromycin A Azithromycin Azithromycin Erythromycin_A->Azithromycin Multi-step Synthesis Azithromycin_I Azithromycin Impurity I (3'-N-desmethylazithromycin) Azithromycin->Azithromycin_I Demethylation Azithromycin_E This compound (3'-(N,N-didemethyl)azithromycin) Azithromycin_I->Azithromycin_E Further Demethylation

Caption: Synthetic relationship between Erythromycin A, Azithromycin, and its impurities I and E.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and some physical characteristics have been established, further research is required to determine its quantitative solubility, pKa, and a definitive melting point. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working on the characterization and control of this critical impurity in Azithromycin production.

References

Azithromycin E: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Azithromycin E, an impurity of the widely used macrolide antibiotic, Azithromycin. This document synthesizes available data on its chemical properties, analytical methodologies, and the biological context provided by its parent compound.

Introduction to this compound

This compound, also known as Azithromycin Impurity K, is a substance related to the synthesis and degradation of Azithromycin.[1][2][3] As an impurity, its characterization and control are critical for the quality, safety, and efficacy of Azithromycin drug products. Understanding the profile of such impurities is a key focus in drug development and manufacturing.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below, alongside data for the parent compound, Azithromycin, for comparative purposes.

PropertyThis compound (Impurity K)Azithromycin
CAS Number 612534-95-9[1][2][3]83905-01-5[1]
Molecular Formula C38H70N2O13[1][2][3]C38H72N2O12[1]
Molecular Weight 762.99 g/mol [1]748.98 g/mol [1]
Synonyms C14,1''-Epoxyazithromycin[1]Zithromax

Biological Context and Mechanism of Action of Azithromycin

While specific pharmacological data for this compound is limited, it is noted to inhibit the growth of Gram-positive bacteria and may possess anti-inflammatory properties.[2] The primary biological relevance of this compound is understood through the mechanism of its parent compound, Azithromycin.

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible microorganisms.[4][5][6] This binding interferes with the translocation of peptides, thereby halting bacterial growth.[6] Beyond its antibacterial effects, Azithromycin is also recognized for its immunomodulatory and anti-inflammatory activities.[4][7] It can modulate host immune responses by affecting cytokine production and phagocyte activity.[7]

Caption: Mechanism of action of Azithromycin.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the analysis and characterization of Azithromycin and its impurities are well-established. The following protocols are representative of the methodologies employed.

Quantification of Azithromycin Impurities by HPLC-UV

This method is used to separate and quantify Azithromycin and its related impurities in pharmaceutical formulations.[8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: A gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Column Temperature: 55 °C.[8]

  • Detection: UV at 210 nm.[8]

  • Procedure:

    • Prepare standard solutions of Azithromycin and any available impurity reference standards.

    • Prepare the sample solution by dissolving the drug product in a suitable diluent.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks of Azithromycin and its impurities based on their retention times compared to the standards.

    • Quantify the impurities based on their peak areas relative to the Azithromycin peak area.

Characterization of Impurities

Comprehensive characterization of impurities like this compound involves a suite of analytical techniques to confirm their structure and purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and retention time.[3]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to provide detailed information about the molecular structure.[3][9]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[3]

Impurity_Analysis_Workflow Start Drug Substance/ Product Sample Preparation Sample Preparation (Dissolution/Dilution) Start->Preparation HPLC HPLC Analysis (Separation & Detection) Preparation->HPLC Quantification Impurity Quantification HPLC->Quantification Isolation Impurity Isolation (Preparative HPLC) HPLC->Isolation If unknown impurity > threshold Report Reporting & Specification Compliance Quantification->Report Characterization Structural Characterization (MS, NMR, IR) Isolation->Characterization Characterization->Report

Caption: General workflow for impurity analysis.

Conclusion

This compound is a relevant impurity in the manufacturing and stability of Azithromycin. While specific biological data on this impurity is scarce, established analytical methods allow for its effective monitoring and control. A thorough understanding of the parent compound's mechanism of action and the application of rigorous analytical protocols are essential for ensuring the quality and safety of Azithromycin-based therapies. Further research into the specific pharmacological and toxicological profile of this compound would be beneficial for a more complete risk assessment.

References

The Degradation Nexus: Unraveling the Role of Azithromycin E in Drug Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive technical guide has been released today, providing researchers, scientists, and drug development professionals with an in-depth understanding of the role of Azithromycin E in the degradation pathways of the widely used antibiotic, Azithromycin. This whitepaper addresses the critical need for robust stability testing and impurity profiling in pharmaceutical development, with a focus on the formation and quantification of this key degradation product.

Azithromycin, a macrolide antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, this compound, chemically identified as 3'-(N,N-didemethyl)azithromycin, serves as a significant indicator of the drug's stability.[1][][3] Understanding the pathways through which Azithromycin degrades to form this compound is paramount for ensuring the safety, efficacy, and quality of Azithromycin-containing drug products.

This technical guide details the degradation of Azithromycin under forced conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. It provides a thorough examination of the chemical reactions involved and highlights the mechanisms leading to the formation of this compound and other related substances.

Key Degradation Pathways

Azithromycin's degradation is a multifaceted process influenced by environmental factors. The primary pathways include:

  • Acidic Hydrolysis: In acidic conditions, Azithromycin undergoes hydrolysis, primarily through the cleavage of the glycosidic bond of the cladinose sugar.[4][5] This is a major degradation pathway.[6]

  • Alkaline Hydrolysis: Under basic conditions, Azithromycin is also susceptible to degradation.[7] While more stable than in acidic media, prolonged exposure to alkaline conditions can lead to the formation of various degradation products.

  • Oxidative Degradation: The presence of oxidizing agents can lead to the oxidation of the exocyclic amine group of Azithromycin, contributing to its degradation.[8][9]

  • Thermal and Photodegradation: Elevated temperatures and exposure to light can also induce the degradation of Azithromycin, impacting its stability over time.[7]

The formation of this compound is a result of the demethylation of the 3'-dimethylamino group on the desosamine sugar of the Azithromycin molecule.[9] This transformation can occur under various stress conditions and serves as a critical quality attribute to be monitored during stability studies.

Quantitative Analysis of Azithromycin and its Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes the typical conditions and observations from such studies on Azithromycin.

Stress ConditionReagents and ConditionsKey Degradation Products Observed
Acidic Hydrolysis 0.05N HCl at 60°C for 30 minutesAzaerythromycin A, other unknown degradation products.[10] Azithromycin is completely degraded in acidic media.[7]
Alkaline Hydrolysis 1N NaOH at 60°C for 30 minutesSlight degradation observed.[7][10]
Oxidative Degradation Not specifiedOxidation of the exocyclic amine group.[8]
Thermal Degradation Heating at 55°C for 2-3 monthsVarious degradation products with different relative retention times.[8]
Photodegradation UV irradiation in the presence of H2O2Complete degradation achievable, with the rate dependent on pH.[11]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and validating stability studies. Below are outlines of key experimental protocols.

Forced Degradation Studies

Objective: To investigate the stability of Azithromycin under various stress conditions and identify the resulting degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Azithromycin in a suitable solvent (e.g., dichloromethane or water).

  • Acid Hydrolysis: Treat the stock solution with 0.05N hydrochloric acid and heat at 60°C for 30 minutes.[10]

  • Alkaline Hydrolysis: Treat the stock solution with 1N sodium hydroxide and heat at 60°C for 30 minutes.[10]

  • Oxidative Degradation: The specific conditions for oxidative degradation can vary, but typically involve treating the drug solution with an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Subject a solid sample or solution of Azithromycin to elevated temperatures (e.g., 55°C) for an extended period (e.g., 2-3 months).[8]

  • Photodegradation: Expose a solution of Azithromycin to UV light, potentially in the presence of a photosensitizer like hydrogen peroxide, and monitor the degradation over time.[11]

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or TLC, to identify and quantify the degradation products.

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify Azithromycin and its related impurities, including this compound.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection: UV detection at a specific wavelength (e.g., 210 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 50°C).[7]

  • Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

Visualizing the Degradation Landscape

To better illustrate the complex relationships in Azithromycin degradation, the following diagrams have been generated using the DOT language.

Azithromycin_Degradation_Pathways Azithromycin Azithromycin Acid Acidic Hydrolysis Azithromycin->Acid Alkali Alkaline Hydrolysis Azithromycin->Alkali Oxidation Oxidative Degradation Azithromycin->Oxidation Heat Thermal Degradation Azithromycin->Heat Light Photolytic Degradation Azithromycin->Light Degradation_Products Degradation Products Acid->Degradation_Products Alkali->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Impurity_E Azithromycin Impurity E (3'-(N,N-didemethyl)azithromycin) Degradation_Products->Impurity_E Includes

Caption: Overview of Azithromycin degradation under various stress conditions.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acidic\n(HCl, heat) Acidic (HCl, heat) HPLC HPLC Analysis Acidic\n(HCl, heat)->HPLC TLC TLC Analysis Acidic\n(HCl, heat)->TLC Alkaline\n(NaOH, heat) Alkaline (NaOH, heat) Alkaline\n(NaOH, heat)->HPLC Alkaline\n(NaOH, heat)->TLC Oxidative\n(H2O2) Oxidative (H2O2) Oxidative\n(H2O2)->HPLC Oxidative\n(H2O2)->TLC Thermal\n(Heat) Thermal (Heat) Thermal\n(Heat)->HPLC Thermal\n(Heat)->TLC Photolytic\n(UV Light) Photolytic (UV Light) Photolytic\n(UV Light)->HPLC Photolytic\n(UV Light)->TLC MS Mass Spectrometry (for identification) HPLC->MS Couple for Identification Quantification of\nDegradation Products Quantification of Degradation Products HPLC->Quantification of\nDegradation Products Qualitative Assessment Qualitative Assessment TLC->Qualitative Assessment Azithromycin\nStock Solution Azithromycin Stock Solution Azithromycin\nStock Solution->Acidic\n(HCl, heat) Expose to Azithromycin\nStock Solution->Alkaline\n(NaOH, heat) Expose to Azithromycin\nStock Solution->Oxidative\n(H2O2) Expose to Azithromycin\nStock Solution->Thermal\n(Heat) Expose to Azithromycin\nStock Solution->Photolytic\n(UV Light) Expose to

Caption: Workflow for forced degradation studies of Azithromycin.

This in-depth guide serves as a critical resource for pharmaceutical professionals, enabling a more thorough and compliant approach to drug development and quality control. By understanding the intricacies of Azithromycin degradation and the role of key impurities like this compound, the industry can better ensure the delivery of safe and effective medications to patients worldwide.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Azithromycin Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] During its synthesis and storage, impurities can form, which may impact the drug's efficacy and safety.[1][2] Regulatory bodies require the monitoring and control of these impurities to ensure the quality of the final drug product. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin, is a known related substance that needs to be accurately quantified.[4]

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical formulations. The method is based on principles outlined in various pharmacopeias and scientific literature, ensuring reliability and reproducibility.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Azithromycin Reference Standard (USP or equivalent)

  • Azithromycin Impurity E Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous Dibasic Sodium Phosphate (ACS grade or higher)

  • Phosphoric Acid (ACS grade or higher)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of Azithromycin Impurity E.

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1][2]
Mobile Phase A Anhydrous dibasic sodium phosphate buffer (pH 8.9)[3]
Mobile Phase B Acetonitrile:Methanol (75:25, v/v)[3]
Gradient Elution See Table 2 for the gradient program
Flow Rate 0.9 mL/min[1][2]
Column Temperature 55 °C[1][2]
UV Detection 210 nm[1][2][5][6][7]
Injection Volume 20 µL

Table 1: Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
254060
402080
502080
526040
606040

Table 2: Gradient Elution Program

Preparation of Solutions

2.3.1. Mobile Phase A (Buffer Preparation)

Dissolve 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of ultrapure water.[3] Adjust the pH to 8.9 with dilute phosphoric acid.[3] Filter through a 0.22 µm membrane filter before use.

2.3.2. Diluent

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

2.3.3. Standard Stock Solution of Azithromycin Impurity E (100 µg/mL)

Accurately weigh about 10 mg of Azithromycin Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.3.4. Standard Solutions for Linearity

Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2.3.5. Sample Solution (Azithromycin)

Accurately weigh an amount of Azithromycin powder equivalent to 100 mg of Azithromycin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.[3] Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.22 µm PVDF syringe filter before injection.

Results and Discussion

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

ParameterResult
Linearity (Correlation Coefficient, R²) > 0.999
Concentration Range (µg/mL) 0.1 - 10
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1

Table 3: Summary of Method Validation Data

Linearity

The linearity of the method was established by analyzing a series of six concentrations of Azithromycin Impurity E. The peak area was plotted against the concentration, and the correlation coefficient (R²) was calculated.

Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.576,170
1.0152,340
2.5380,850
5.0761,700
10.01,523,400

Table 4: Linearity Data for Azithromycin Impurity E

Accuracy and Precision

The accuracy of the method was determined by a recovery study, spiking a known amount of Azithromycin Impurity E into a sample solution. Precision was evaluated by analyzing six replicate preparations of the spiked sample.

Spiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)% RecoveryRSD (%)
1.00.9999.0%1.2%
5.05.06101.2%0.8%
10.09.8598.5%0.9%

Table 5: Accuracy and Precision Data

Visualizations

experimental_workflow prep Solution Preparation standards Prepare Impurity E Standard Solutions prep->standards sample Prepare Azithromycin Sample Solution prep->sample injection Inject Standards and Samples standards->injection sample->injection hplc HPLC System Setup chrom_cond Set Chromatographic Conditions hplc->chrom_cond chrom_cond->injection data_acq Data Acquisition injection->data_acq peak_int Peak Integration and Identification data_acq->peak_int quant Quantification of Impurity E peak_int->quant report Generate Report quant->report

Caption: Experimental workflow for the quantification of Azithromycin Impurity E.

logical_relationship Azithromycin Azithromycin Impurity_E Impurity E (3'-(N,N-didemethyl)azithromycin) Azithromycin->Impurity_E is a related substance of

Caption: Logical relationship between Azithromycin and Impurity E.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical dosage forms. The method is straightforward to implement using standard HPLC equipment and meets the stringent requirements for pharmaceutical quality control. This protocol can be effectively integrated into routine testing and stability studies to ensure the quality and safety of Azithromycin products.

References

Application Note: Quantitative Determination of Azithromycin and its Related Compound Azithromycin E using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. During its synthesis and storage, related substances and impurities can form, which must be monitored and quantified to ensure the safety and efficacy of the drug product. One such related compound is Azithromycin Impurity E, also known as 3'-(N,N-didemethyl)azithromycin. This application note provides a detailed, robust, and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of Azithromycin and Azithromycin E in bulk drug substances and pharmaceutical formulations.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of Azithromycin and this compound. Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. This approach offers high selectivity and sensitivity, allowing for accurate quantification of both the active pharmaceutical ingredient (API) and its specified impurity. Deuterated Azithromycin (Azithromycin-d5) is used as an internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Azithromycin Reference Standard

  • This compound (3'-(N,N-didemethyl)azithromycin) Reference Standard (CAS: 612069-27-9)[1][2][3]

  • Azithromycin-d5 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

Standard and Sample Preparation

3.2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve 10 mg of each reference standard (Azithromycin, this compound) and the internal standard (Azithromycin-d5) in separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. These stocks can be stored at 2-8°C for up to one month.

3.2.2. Intermediate and Working Standard Solutions

  • Prepare an intermediate stock solution containing both Azithromycin and this compound at 100 µg/mL.

  • Prepare a separate intermediate stock of the internal standard (Azithromycin-d5) at 100 µg/mL.

  • From the mixed intermediate stock, prepare a series of working standard solutions for the calibration curve by serial dilution with 50:50 acetonitrile/water. The concentration range should typically cover 0.5 ng/mL to 1000 ng/mL.[4][5]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3.2.3. Sample Preparation (from Bulk Drug Substance)

  • Accurately weigh 25 mg of the Azithromycin bulk drug substance.

  • Transfer to a 25 mL volumetric flask and dissolve in 50:50 acetonitrile/water.

  • Perform a subsequent 1000-fold dilution to bring the theoretical Azithromycin concentration to 1 µg/mL, which is within the calibration range.

  • To 100 µL of the diluted sample, add 10 µL of the internal standard working solution (e.g., at 1 µg/mL).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters can be adapted to various modern LC-MS/MS systems.

3.3.1. Liquid Chromatography (LC) Parameters A standard UHPLC or HPLC system capable of binary gradient elution is recommended.

ParameterRecommended Condition
Column ACE C18 or equivalent (e.g., Waters Atlantis dC18), 2.1 x 100 mm, 1.7 µm[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)[4]
Flow Rate 0.25 mL/min[4][5]
Gradient Elution 35% B (initial), hold for 0.5 min; linear ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 35% B in 0.1 min; re-equilibrate for 1.4 min.
Total Run Time 6.0 minutes
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

3.3.2. Mass Spectrometry (MS) Parameters A triple quadrupole mass spectrometer is required for MRM analysis.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 - 3.5 kV
Source Temperature 150°C[6]
Desolvation Temperature 400 - 500°C[4][6]
Desolvation Gas Flow 800 - 1000 L/hr[6]
Cone Gas Flow 10 - 50 L/hr[6]
Collision Gas Argon

Data Presentation: Quantitative Parameters

The following tables summarize the mass transitions and typical performance characteristics of the method.

Table 1: MRM Transitions and MS Parameters

Note: The transition for this compound is predicted based on the known fragmentation of Azithromycin, where the primary loss is the desosamine sugar moiety. The aglycone fragment (resulting in m/z 591.6) is common to both molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Azithromycin 749.6591.610025 - 35
This compound 721.9591.6 (Predicted)10025 - 35
Azithromycin-d5 (IS) 754.6596.610025 - 35
Table 2: Method Performance Characteristics
ParameterAzithromycinThis compound (Expected)
Linearity Range 0.5 - 1000 ng/mL[4]0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) < 0.2 ng/mL< 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL[4]0.5 ng/mL
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (% RSD) < 15%< 15%

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

LCMSMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep_start Reference Standards & Bulk Sample stock Prepare Stock Solutions (1 mg/mL) prep_start->stock sample_prep Weigh & Dilute Bulk Sample prep_start->sample_prep working Create Working Standards & QC Samples stock->working spike Spike with Internal Standard working->spike sample_prep->spike autosampler Autosampler Vial spike->autosampler lc_system UHPLC Separation (C18 Column, Gradient) autosampler->lc_system Inject ms_system Tandem MS Detection (ESI+, MRM Mode) lc_system->ms_system Elute raw_data Acquire Raw Data (Chromatograms) ms_system->raw_data integration Peak Integration raw_data->integration calibration Calibration Curve (Linear Regression) integration->calibration quant Quantify Analytes integration->quant calibration->quant report Final Report quant->report

Caption: Workflow for LC-MS/MS analysis of Azithromycin and this compound.

Conclusion

This application note details a selective and sensitive LC-MS/MS method for the simultaneous quantification of Azithromycin and its related compound, this compound. The protocol provides a robust framework for quality control testing in pharmaceutical development and manufacturing, ensuring that products meet the required purity and safety standards. The use of a stable isotope-labeled internal standard and tandem mass spectrometry ensures high accuracy and reliability of the results.

References

Application Note & Protocol: Synthesis and Isolation of Azithromycin E Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin, a widely used macrolide antibiotic, is known to have several related substances and impurities that can arise during synthesis or degradation. Azithromycin E is one such specified impurity that must be monitored and controlled in pharmaceutical formulations to ensure safety and efficacy. The availability of a high-purity reference standard for this compound is crucial for analytical method development, validation, and routine quality control testing. This document provides detailed protocols for the chemical synthesis and subsequent isolation of this compound reference material. The primary synthesis method is adapted from patented procedures involving the demethylation of Azithromycin. An alternative approach through forced degradation is also discussed.

Part 1: Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the demethylation of the desosamine sugar moiety of Azithromycin. A common method involves the use of N-fluorobisbenzenesulfonamide.

Experimental Protocol: Synthesis
  • Dissolution: In a suitable reaction vessel, dissolve Azithromycin (10 g) in a solvent such as dichloromethane or tetrahydrofuran (50 mL) at room temperature.

  • Reagent Addition: Add N-fluorobisbenzenesulfonamide (3.0 g) to the solution.

  • Reaction: Stir the mixture at a controlled temperature of 30°C for approximately 24 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Quenching: Upon completion, quench the reaction by adding a 3% sodium bicarbonate aqueous solution (30 g) to the reaction mixture to neutralize any remaining acidic components.

  • Extraction: Transfer the mixture to a separatory funnel. After separation of the layers, collect the organic phase.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure to obtain the crude this compound product. The crude product typically has a purity of around 85%[1].

  • Recrystallization:

    • Add acetone (30 mL) to the crude solid.

    • Warm the mixture to 40°C to facilitate dissolution.

    • Slowly add water (30 mL) dropwise while stirring.

    • Continue stirring for 2 hours to induce crystallization.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield purified this compound[1].

Synthesis Data Summary
ParameterValueReference
Starting MaterialAzithromycin[1]
ReagentN-fluorobisbenzenesulfonamide[1]
SolventDichloromethane or Tetrahydrofuran[1]
Reaction Temperature30°C[1]
Reaction Time24 hours[1]
Purity (Crude)~85%[1]
Purity (After Recrystallization)>98% (HPLC)[1]
Yield7.5 g - 8.5 g (from 10 g starting material)[1]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_main Synthesis of this compound AZ Azithromycin Reagent N-fluorobisbenzenesulfonamide Dichloromethane, 30°C, 24h AZ->Reagent AZ_E This compound (Impurity E) Reagent->AZ_E

Caption: Chemical synthesis pathway for this compound via demethylation.

Part 2: Isolation and Purification of this compound

Isolation of this compound can be performed from a crude synthesis mixture or from a sample of Azithromycin that has undergone forced degradation. Chromatographic techniques are essential for obtaining a high-purity reference standard.

Alternative Generation Method: Forced Degradation

This compound, along with other impurities, can be generated by subjecting an Azithromycin sample to stress conditions such as acidic hydrolysis, alkaline hydrolysis, or oxidation[2][3][4]. For instance, acid degradation can be performed using 0.1N HCl at 60°C[5]. The resulting mixture serves as the starting material for isolation.

Protocol 1: Thin-Layer Chromatography (TLC) for Isolation

This method is suitable for both monitoring and small-scale preparative separation.

  • Stationary Phase: Use TLC aluminum plates pre-coated with silica gel F254[2][4].

  • Sample Preparation: Dissolve the crude mixture in a suitable solvent like methanol.

  • Mobile Phase: Prepare a mobile phase consisting of methanol-acetone-ammonia 25% in a ratio of (2:13:0.1, v/v/v)[2][4].

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches the desired height.

  • Visualization: Visualize the separated spots. While Azithromycin and its impurities lack a strong UV chromophore, visualization can be achieved by spraying the plate with sulfuric acid-ethanol (1:4, v/v) followed by heating at 100°C for 5 minutes[2][3][4].

  • Elution: Scrape the silica band corresponding to this compound (Rf = 0.54) and elute the compound from the silica using an appropriate solvent (e.g., methanol).

  • Solvent Removal: Evaporate the solvent to obtain the purified compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purification

Reverse-phase HPLC is the standard method for achieving high purity.

  • Column: Use a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6].

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., 30 mmol/L ammonium acetate, pH 6.8) and an organic modifier like acetonitrile[6]. An isocratic elution with a ratio like 18:82 (v/v) buffer to acetonitrile can be used[6].

  • Flow Rate: Set the flow rate to approximately 0.7 - 1.0 mL/min[6].

  • Column Temperature: Maintain the column at an elevated temperature, such as 60°C, to improve peak shape[6].

  • Detection: Use a UV detector set to a low wavelength, typically 210 nm, as Azithromycin and its impurities have poor UV absorbance at higher wavelengths[6][7].

  • Injection and Fraction Collection: Inject the dissolved crude sample and collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the collected fractions and remove the solvent by lyophilization or evaporation to yield the high-purity reference material.

Chromatographic Data Summary
ParameterTLC MethodHPLC Method
Stationary Phase Silica Gel F254C18 Reverse Phase
Mobile Phase Methanol:Acetone:Ammonia (2:13:0.1)[2][4]Ammonium Acetate (30mM, pH 6.8):Acetonitrile (18:82)[6]
Detection Sulfuric Acid Spray & Heat[2][4]UV at 210 nm[6][7]
Rf Value (this compound) 0.54[2][4]N/A
Rf Value (Azithromycin) 0.39[2][4]N/A

Isolation and Purification Workflow

Isolation_Workflow cluster_workflow Purification Workflow start Crude Reaction Mixture (from Synthesis or Degradation) dissolve Dissolve in Appropriate Solvent start->dissolve chromatography Preparative Chromatography (HPLC or Column/TLC) dissolve->chromatography fraction Collect Fractions Corresponding to this compound chromatography->fraction evap Solvent Removal (Evaporation / Lyophilization) fraction->evap purity Purity & Identity Confirmation (HPLC, MS, NMR) evap->purity purity->chromatography < 98% (Re-purify) end High-Purity this compound Reference Material purity->end Purity > 98%

References

Application Note: Generation of Azithromycin Impurity E via Forced Degradation

Author: BenchChem Technical Support Team. Date: December 2025

AN-AZI-005

Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis and quality control.

Objective: To provide a detailed protocol for the controlled generation of Azithromycin Impurity E through forced degradation studies. This document outlines stress conditions, analytical methods for quantification, and expected outcomes to support impurity profiling and stability-indicating method validation.

Introduction

Azithromycin is a widely used macrolide antibiotic.[1][2] During its synthesis, storage, or under stress conditions, various impurities can form. Azithromycin Impurity E, chemically known as 3′-(N,N-didemethyl)azithromycin, is a significant related substance that requires monitoring and control in pharmaceutical formulations.[3][4] Forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products and validate the stability-indicating nature of analytical methods.[1][5] This application note details protocols for inducing the formation of Impurity E under acidic, oxidative, and thermal stress conditions.

Experimental Workflow

The overall process for generating and analyzing Azithromycin Impurity E involves subjecting the active pharmaceutical ingredient (API) to various stress conditions, followed by sample preparation and analysis using a stability-indicating HPLC method.

G Experimental Workflow for Azithromycin Forced Degradation cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis AZI_API Azithromycin API (Working Standard) PREP_SOL Prepare Stock Solution (e.g., 1 mg/mL in Methanol) AZI_API->PREP_SOL ACID Acid Hydrolysis (e.g., 1N HCl, 60°C) PREP_SOL->ACID OXID Oxidative Stress (e.g., 3% H₂O₂, RT) PREP_SOL->OXID THERMAL Thermal Stress (e.g., 80°C, Solid State) PREP_SOL->THERMAL NEUTRAL Neutralization/ Quenching ACID->NEUTRAL OXID->NEUTRAL THERMAL->NEUTRAL Dissolve & Quench DILUTE Dilution with Mobile Phase NEUTRAL->DILUTE HPLC HPLC Analysis DILUTE->HPLC QUANT Quantification of Impurity E HPLC->QUANT

Caption: Workflow for generating Azithromycin Impurity E via forced degradation.

Materials and Methods

3.1 Reagents and Materials

  • Azithromycin Dihydrate (Pharmaceutical Grade)

  • Azithromycin Impurity E Reference Standard

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N[5]

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate or Phosphate Buffer (for mobile phase)[1][2]

  • Purified Water (Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.2 µm, Nylon or PVDF)

3.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector[6]

  • Analytical Balance

  • pH Meter

  • Water Bath or Dry Bath Incubator[1]

  • Sonicator

  • Vortex Mixer

Protocols for Forced Degradation

4.1 Preparation of Azithromycin Stock Solution Accurately weigh and dissolve 50 mg of Azithromycin in methanol in a 50 mL volumetric flask to obtain a stock solution of 1.0 mg/mL.[1]

4.2 Acidic Degradation

  • Transfer 5 mL of the Azithromycin stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1N HCl.[1]

  • Heat the solution in a water bath at 60°C for 2 hours. Azithromycin is known to be completely degraded in acidic media.[6]

  • After cooling to room temperature, carefully neutralize the solution by adding 1 mL of 1N NaOH.

  • Dilute to the final volume with a suitable diluent (e.g., a mixture of acetonitrile and buffer).[1]

  • Filter the solution through a 0.2 µm syringe filter before HPLC injection.

4.3 Oxidative Degradation

  • Transfer 5 mL of the Azithromycin stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂ solution.[1]

  • Keep the flask at room temperature for 24 hours, protected from light.[1]

  • Dilute to the final volume with a suitable diluent.

  • Filter the solution through a 0.2 µm syringe filter before HPLC injection.

4.4 Thermal Degradation

  • Accurately weigh approximately 10 mg of Azithromycin API powder into a glass vial.

  • Place the vial in a temperature-controlled oven at 80°C for 48 hours.[1]

  • After cooling, dissolve the powder in methanol to a concentration of 1.0 mg/mL.

  • Further dilute with a suitable diluent to the working concentration for HPLC analysis.

  • Filter the solution through a 0.2 µm syringe filter before HPLC injection.

Analytical Method: HPLC-UV

A stability-indicating HPLC method is crucial for separating Impurity E from the parent drug and other degradants. The following conditions are a representative starting point and may require optimization.

  • Column: C18, 5 µm, 250 mm x 4.6 mm[7]

  • Mobile Phase: A mixture of ammonium acetate buffer (e.g., 30 mmolL⁻¹, pH 6.8) and acetonitrile in a ratio of 18:82 (v/v).[1]

  • Flow Rate: 0.7 - 1.2 mL/min[1][2]

  • Detection Wavelength: 210 nm[6][7]

  • Column Temperature: 50 - 60°C[1][7]

  • Injection Volume: 20 µL[7]

Data Presentation and Expected Results

Forced degradation studies show that Azithromycin degrades under various stress conditions. The formation of Impurity E is particularly noted under specific hydrolytic and oxidative conditions. The table below summarizes typical degradation results, though actual percentages will vary based on precise experimental parameters.

Stress ConditionParameters% Azithromycin Degradation (Approx.)% Impurity E Formation (Approx.)Other Major Degradants
Acid Hydrolysis 1N HCl, 60°C, 2h>95%[6]SignificantMultiple polar degradants
Alkaline Hydrolysis 0.1N NaOH, RT, 90 minModerate[5]Low to moderateImpurity I, Impurity L[8]
Oxidative Stress 3% H₂O₂, RT, 24hSignificant[1]ModerateN-oxide and other oxidation products
Thermal Stress 80°C, 48h (Solid)Low to moderate[1]LowVaries
Photolytic Stress UV Light ExposureLowNegligibleVaries

Note: The formation of Impurity E is often a result of demethylation reactions, which can be induced under stress. The exact percentage requires quantification against a reference standard of Impurity E.[9]

Logical Pathway for Degradation

The formation of Impurity E from Azithromycin involves the removal of two methyl groups from the desosamine sugar moiety. This process can be initiated by different stress factors.

G Degradation Pathway to Impurity E cluster_stress Stress Conditions AZI Azithromycin (Parent Drug) Imp_I Impurity I (N-demethylazithromycin) AZI->Imp_I Demethylation ACID Acidic Hydrolysis ACID->AZI OXID Oxidative Stress OXID->AZI Imp_E Impurity E (N,N-didemethylazithromycin) Imp_I->Imp_E Further Demethylation

Caption: Plausible pathway for the formation of Azithromycin Impurity E.

Conclusion

The protocols described provide a robust framework for generating and analyzing Azithromycin Impurity E. Acidic and oxidative conditions are particularly effective in inducing its formation. By using a validated, stability-indicating HPLC method, researchers can accurately quantify this impurity, which is essential for drug stability assessment, quality control, and adherence to regulatory standards.

References

Capillary Electrophoresis: A High-Resolution Method for the Separation of Azithromycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the separation of Azithromycin and its related impurities using capillary electrophoresis (CE). Azithromycin, a macrolide antibiotic, can contain several process-related impurities and degradation products that must be monitored to ensure the safety and efficacy of the drug product. Capillary electrophoresis offers a high-efficiency, high-resolution, and low-solvent consumption alternative to high-performance liquid chromatography (HPLC) for the analysis of these compounds. This application note details a proposed capillary zone electrophoresis (CZE) method, including instrument setup, buffer preparation, and sample handling, and presents expected quantitative data in a clear, tabular format.

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, several related substances can be formed, which are considered impurities. Regulatory bodies require the identification and quantification of these impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. Common impurities of Azithromycin include Desosaminylazithromycin, N-demethylazithromycin, and Azaerythromycin A, among others.

While HPLC is a commonly employed technique for impurity profiling, capillary electrophoresis (CE) presents several advantages, including higher separation efficiency, shorter analysis times, and significantly lower consumption of organic solvents, making it a "greener" analytical technique. This application note describes a robust capillary zone electrophoresis (CZE) method for the separation of key Azithromycin impurities.

Experimental Protocols

This section details the proposed experimental protocol for the separation of Azithromycin impurities by Capillary Zone Electrophoresis (CZE).

Instrumentation and Materials
  • Capillary Electrophoresis System: A system equipped with a diode array detector (DAD) or a UV detector capable of monitoring at low wavelengths (e.g., 200-220 nm).

  • Fused-Silica Capillary: 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length of 50 cm.

  • Chemicals and Reagents:

    • Azithromycin reference standard and impurity standards (Desosaminylazithromycin, N-demethylazithromycin, etc.)

    • Sodium phosphate monobasic

    • Sodium phosphate dibasic

    • Sodium hydroxide

    • Hydrochloric acid

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 7.5) with 20% Acetonitrile

    • Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in deionized water to achieve a 50 mM phosphate buffer.

    • Adjust the pH to 7.5 using 1 M sodium hydroxide or 1 M hydrochloric acid.

    • Add acetonitrile to a final concentration of 20% (v/v).

    • Filter the buffer through a 0.45 µm filter and degas before use.

  • Capillary Conditioning Solution: 0.1 M Sodium Hydroxide.

  • Sample Diluent: A mixture of deionized water and acetonitrile (80:20 v/v).

  • Standard Solutions:

    • Prepare a stock solution of Azithromycin reference standard at a concentration of 1 mg/mL in the sample diluent.

    • Prepare individual stock solutions of each impurity standard at a concentration of 0.1 mg/mL in the sample diluent.

    • Prepare a working standard solution containing 0.5 mg/mL of Azithromycin and 0.005 mg/mL of each impurity by diluting the stock solutions with the sample diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the Azithromycin drug substance or a powdered tablet formulation in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Method
  • Capillary Conditioning (New Capillary):

    • Rinse the capillary with 1 M Sodium Hydroxide for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with the background electrolyte for 30 minutes.

  • Pre-run Conditioning:

    • Rinse with 0.1 M Sodium Hydroxide for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with the background electrolyte for 5 minutes.

  • CE Separation Parameters:

    • Applied Voltage: +25 kV

    • Capillary Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection Wavelength: 210 nm

    • Run Time: 20 minutes

Data Presentation

The following tables summarize the expected quantitative data for the separation of Azithromycin and its key impurities using the proposed CZE method.

Table 1: Instrument and Method Parameters

ParameterValue
InstrumentCapillary Electrophoresis with DAD/UV Detector
CapillaryFused-silica, 50 µm i.d., 60 cm total length, 50 cm effective length
Background Electrolyte50 mM Phosphate Buffer (pH 7.5) with 20% Acetonitrile
Applied Voltage+25 kV
Capillary Temperature25 °C
Injection50 mbar for 5 seconds
Detection210 nm

Table 2: Expected Migration Times and Resolution

AnalyteExpected Migration Time (min)Resolution (Rs) from Azithromycin
Impurity 1 (e.g., Desosaminylazithromycin)8.5> 2.0
Impurity 2 (e.g., N-demethylazithromycin)9.8> 2.0
Azithromycin12.2-
Impurity 3 (e.g., Azaerythromycin A)14.5> 2.0

Table 3: Method Validation Parameters (Expected)

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows and relationships in the capillary electrophoresis method for Azithromycin impurity analysis.

experimental_workflow cluster_prep Solution Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing prep_bge Prepare Background Electrolyte (BGE) prep_sample Prepare Sample and Standard Solutions conditioning Capillary Conditioning prep_sample->conditioning injection Hydrodynamic Injection conditioning->injection separation Electrophoretic Separation (+25 kV, 25 °C) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration and Migration Time Determination detection->integration quantification Impurity Quantification integration->quantification

Caption: Experimental workflow for Azithromycin impurity analysis by CE.

logical_relationship cluster_inputs Method Inputs cluster_process Analytical Process cluster_outputs Method Outputs azithromycin_sample Azithromycin Sample protocol CE Separation Protocol azithromycin_sample->protocol ce_system CE Instrument ce_system->protocol reagents Chemicals & Reagents reagents->protocol electropherogram Electropherogram protocol->electropherogram impurity_profile Quantitative Impurity Profile electropherogram->impurity_profile

Caption: Logical relationship of inputs, process, and outputs.

Conclusion

The proposed capillary zone electrophoresis method provides a high-resolution and efficient approach for the separation and quantification of Azithromycin impurities. This method is a valuable alternative to traditional HPLC, offering benefits in terms of reduced solvent consumption and potentially faster analysis times. The detailed protocol and expected performance characteristics outlined in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the quality control of Azithromycin.

Application Notes and Protocols: Azithromycin E as a Marker for Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions, impacting its potency and safety. Stability testing is therefore a critical component of its pharmaceutical development and quality control. This document provides detailed application notes and protocols for utilizing Azithromycin E (3'-(N,N-didemethyl)azithromycin) as a specific marker for monitoring the stability of azithromycin.

This compound is a known impurity of azithromycin listed in the European Pharmacopoeia.[1][2] Its formation is indicative of specific degradation pathways, making it a valuable marker in forced degradation studies and long-term stability trials. These notes outline the conditions under which azithromycin degrades to form this compound and provide robust analytical methods for its detection and quantification.

Chemical Profile of this compound

  • Chemical Name: 3'-(N,N-didemethyl)azithromycin[1][2]

  • Synonyms: Amino Azithromycin

  • CAS Number: 612069-27-9

  • Molecular Formula: C36H68N2O12

  • Molecular Weight: 720.93 g/mol

Degradation Pathways of Azithromycin

Forced degradation studies have demonstrated that azithromycin is susceptible to degradation under a range of stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress.[1] Azithromycin is particularly unstable in acidic media. The formation of various degradation products, including this compound, is a result of these stress factors. While a complete signaling pathway in the biological sense is not applicable to chemical degradation, the logical relationship of degradation can be visualized.

Logical Flow of Azithromycin Degradation Azithromycin Azithromycin (Active Pharmaceutical Ingredient) Stress_Conditions Stress Conditions (e.g., Acid, Base, Oxidation, Heat) Azithromycin->Stress_Conditions Exposure Degradation Chemical Degradation Stress_Conditions->Degradation Azithromycin_E This compound (Stability Marker) Degradation->Azithromycin_E Other_Impurities Other Degradation Products (e.g., Impurities I, L) Degradation->Other_Impurities

Caption: Logical flow of azithromycin degradation.

Quantitative Analysis of Azithromycin Degradation

The following table summarizes the degradation of azithromycin under various stress conditions. While specific percentages for the formation of this compound are not consistently reported in the literature, the data indicates the conditions under which its formation is likely. The primary analytical techniques used for quantification are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometry.

Stress ConditionExposure TimeTemperature% Azithromycin RemainingAnalytical MethodReference
Acidic (1 mmolL⁻¹ HCl)24hAmbient90.52 ± 0.89HPLC-UV[3]
Basic (100 mmolL⁻¹ NaOH)24hAmbient94.01 ± 1.3HPLC-UV[3]
Oxidative (3% H₂O₂)4 minAmbientNot SpecifiedHPLC-UV[3]
Thermal2h80°CNot SpecifiedHPLC-UV[3]
Acidic HydrolysisVarious70°CVariableTLC-Densitometry[1]
Alkaline HydrolysisVarious70°CVariableTLC-Densitometry[1]
OxidationVariousRoom TempVariableTLC-Densitometry[1]

Experimental Protocols

Forced Degradation Studies

This protocol describes the methodology to induce the degradation of azithromycin to generate this compound and other related substances for analytical method development and validation.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_AZI Prepare Azithromycin Stock Solution Acid Acid Hydrolysis (e.g., HCl) Prep_AZI->Acid Base Alkaline Hydrolysis (e.g., NaOH) Prep_AZI->Base Oxidation Oxidation (e.g., H₂O₂) Prep_AZI->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep_AZI->Thermal Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Neutralize->Dilute Analyze Analyze by HPLC or TLC Dilute->Analyze

Caption: Workflow for forced degradation studies.

5.1.1 Materials and Reagents

  • Azithromycin reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

5.1.2 Procedure

  • Preparation of Azithromycin Stock Solution: Accurately weigh and dissolve a suitable amount of azithromycin reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a volumetric flask containing a known volume of the azithromycin stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 1 M NaOH and dilute to the final volume with the mobile phase.

  • Alkaline Hydrolysis: To a volumetric flask containing a known volume of the azithromycin stock solution, add an equal volume of 1 M NaOH. Keep the solution at room temperature for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 1 M HCl and dilute to the final volume with the mobile phase.

  • Oxidative Degradation: To a volumetric flask containing a known volume of the azithromycin stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute the resulting solution to the final volume with the mobile phase.

  • Thermal Degradation: Transfer a known volume of the azithromycin stock solution into a volumetric flask and heat it in a water bath at 80°C for 2 hours. After cooling to room temperature, dilute the solution to the final volume with the mobile phase.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a stability-indicating HPLC method for the separation and quantification of this compound from the parent drug and other degradation products.

5.2.1 Chromatographic Conditions

ParameterCondition
Column Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 30 mmolL⁻¹ Ammonium Acetate solution (pH 6.8) (82:18, v/v)[3]
Flow Rate 0.7 mL/min[3]
Column Temperature 60°C[3]
Detection Wavelength 210 nm
Injection Volume 20 µL

5.2.2 Preparation of Solutions

  • Mobile Phase: Prepare the ammonium acetate solution and mix it with acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Solution: Dilute the stressed samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.

5.2.3 System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. The acceptance criteria should be based on parameters such as theoretical plates, tailing factor, and resolution between this compound and other peaks.[3]

5.2.4 Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration of this compound in the samples using the peak area and the calibration curve obtained from the standard solutions.

Analytical Method: Thin-Layer Chromatography (TLC) - Densitometry

This protocol describes a validated stability-indicating TLC-densitometric method for the determination of this compound.[1]

5.3.1 Materials and Reagents

  • TLC aluminum plates precoated with silica gel 60 F254

  • Methanol

  • Acetone

  • Ammonia 25%

  • Sulfuric acid

  • Ethanol

5.3.2 Chromatographic Conditions

ParameterCondition
Stationary Phase TLC aluminum plates precoated with silica gel F254
Mobile Phase Methanol-acetone-ammonia 25% (2+13+0.1, v/v/v)[1]
Development In a suitable TLC chamber
Detection Spray with sulfuric acid-ethanol (1 + 4, v/v) and heat at 100°C for 5 min[1]
Densitometric Analysis 483 nm[1]

5.3.3 Procedure

  • Sample Application: Apply the standard and sample solutions as bands onto the TLC plate.

  • Development: Develop the plate in the TLC chamber with the mobile phase until the solvent front reaches a suitable height.

  • Visualization: After development, dry the plate and visualize the spots by spraying with the specified reagent and heating.

  • Densitometric Analysis: Scan the plate using a TLC scanner at 483 nm to quantify the amount of this compound. The method demonstrates good linearity for this compound with a correlation coefficient (r) of 0.9987.[1]

Analytical Workflow for Stability Testing cluster_sample Sample Preparation cluster_method Analytical Method cluster_data Data Analysis Degraded_Sample Forced Degradation Sample HPLC HPLC Analysis Degraded_Sample->HPLC TLC TLC-Densitometry Degraded_Sample->TLC Stability_Sample Long-Term Stability Sample Stability_Sample->HPLC Stability_Sample->TLC Quantify_AZE Quantify this compound HPLC->Quantify_AZE TLC->Quantify_AZE Assess_Stability Assess Overall Stability Profile Quantify_AZE->Assess_Stability

Caption: Analytical workflow for stability testing.

Conclusion

This compound serves as a reliable marker for the stability of azithromycin. Its presence and concentration, which can be accurately determined using the HPLC and TLC-densitometry methods outlined in these notes, provide valuable insights into the degradation profile of the drug. The provided protocols offer a robust framework for researchers and drug development professionals to implement stability testing programs for azithromycin-containing pharmaceutical products.

References

Protocol for Azithromycin E in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Azithromycin, a macrolide antibiotic, has been evaluated for its genotoxic potential through a standard battery of in vitro and in vivo assays. These studies are critical in the safety assessment of pharmaceuticals to identify compounds that may induce genetic damage. The collective evidence from these assays indicates that azithromycin is not genotoxic. This document provides an overview of the genotoxicity findings for azithromycin and detailed protocols for the key assays used in its evaluation, designed for researchers, scientists, and drug development professionals.

Summary of Genotoxicity Findings for Azithromycin

Azithromycin has been subjected to a comprehensive set of genotoxicity studies as per regulatory requirements. The results from these assays have consistently demonstrated a lack of genotoxic activity. A pivotal study on the genetic toxicology of azithromycin concluded that the compound does not induce gene mutations in microbial or mammalian cells, nor does it cause chromosomal aberrations in cultured human lymphocytes or in mouse bone marrow in vivo.[1]

Data Presentation

The following tables present a summary of the results from a standard battery of genotoxicity assays for Azithromycin. The data shown are representative of a negative outcome in these tests.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data

Tester StrainAzithromycin Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SDSpontaneous Revertants ± SDResult
TA9810-25 ± 428 ± 5Negative
100-27 ± 3Negative
1000-29 ± 5Negative
10+30 ± 432 ± 6Negative
100+33 ± 5Negative
1000+31 ± 4Negative
TA10010-145 ± 12150 ± 15Negative
100-152 ± 14Negative
1000-148 ± 11Negative
10+155 ± 16160 ± 18Negative
100+161 ± 13Negative
1000+158 ± 15Negative
TA153510-18 ± 320 ± 4Negative
100-21 ± 4Negative
1000-19 ± 3Negative
10+22 ± 424 ± 5Negative
100+25 ± 5Negative
1000+23 ± 4Negative
TA153710-10 ± 212 ± 3Negative
100-11 ± 3Negative
1000-13 ± 2Negative
10+14 ± 315 ± 4Negative
100+16 ± 4Negative
1000+15 ± 3Negative

Table 2: In Vitro Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay) - Representative Data

Treatment ConditionAzithromycin Concentration (µg/mL)Metabolic Activation (S9)Relative Total GrowthMutant Frequency (x 10⁻⁶)Result
Vehicle Control0-100%55Negative
Azithromycin60-95%60Negative
120-88%65Negative
240-75%70Negative
Vehicle Control0+100%60Negative
Azithromycin60+92%68Negative
120+85%72Negative
240+70%75Negative
Positive ControlVaries-/+Toxic>300Positive

Note: Azithromycin was tested up to a cytotoxic level of 240 micrograms/ml.[1]

Table 3: In Vitro Chromosomal Aberration Assay in Human Lymphocytes - Representative Data

Treatment ConditionConcentration (µg/mL)Exposure (h)Metabolic Activation (S9)Cells with Aberrations (%)Result
Vehicle Control024-1.5Negative
Azithromycin2.524-1.8Negative
5.024-2.0Negative
7.524-2.1Negative
Vehicle Control03+1.7Negative
Azithromycin30.03+2.0Negative
35.03+2.2Negative
40.03+2.3Negative
Positive ControlVariesVaries-/+>10Positive

Note: The tested concentrations for azithromycin were 2.5-7.5 micrograms/ml for 24 hours without S9 and 30.0-40.0 micrograms/ml for 3 hours with S9.[1]

Table 4: In Vivo Mouse Bone Marrow Chromosomal Aberration Assay - Representative Data

Treatment GroupDose (mg/kg)Harvest Time (h)Animals AnalyzedCells with Aberrations (%)Result
Vehicle Control02450.8Negative
Azithromycin200650.9Negative
2002451.0Negative
2004850.8Negative
Positive ControlVaries245>5Positive

Note: The in vivo assessment was completed in mice with a single oral dose of 200 mg/kg.[1]

Experimental Protocols

1. Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis start Prepare S. typhimurium Strains (e.g., TA98, TA100, TA1535, TA1537) mix Mix Bacteria, Azithromycin, and S9 Mix (or buffer) start->mix azithromycin Prepare Azithromycin Solutions azithromycin->mix s9 Prepare S9 Mix (for metabolic activation) s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count end Compare to controls and determine mutagenicity count->end

Ames Test Experimental Workflow

Methodology

  • Strain Preparation: Overnight cultures of S. typhimurium strains (TA98, TA100, TA1535, TA1537) are prepared in nutrient broth.

  • Test Article Preparation: Azithromycin is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Metabolic Activation: A rat liver homogenate fraction (S9) is prepared and mixed with co-factors to create the S9 mix for assays requiring metabolic activation.

  • Exposure: In separate tubes for each condition (with and without S9), the bacterial culture, Azithromycin solution (or vehicle control/positive control), and either S9 mix or a buffer are combined with molten top agar.

  • Plating: The mixture is poured onto the surface of minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) on each plate is counted.

  • Data Analysis: The mean number of revertant colonies for each concentration is compared to the mean of the vehicle control. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is also statistically significant.

2. In Vitro Mammalian Cell Gene Mutation Assay

This assay assesses the potential of a test substance to induce gene mutations in cultured mammalian cells, commonly at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Workflow Diagram

Mammalian_Cell_Mutation_Workflow cluster_prep Preparation & Exposure cluster_expression Mutation Expression cluster_selection Selection cluster_analysis Analysis start Culture L5178Y/TK+/- cells treat Treat cells with Azithromycin (with and without S9) for 3-4 hours start->treat wash Wash cells and culture in non-selective medium for 48 hours treat->wash plate_mutant Plate cells in selective medium (containing TFT or other selective agent) wash->plate_mutant plate_viability Plate cells in non-selective medium (for viability) wash->plate_viability incubate Incubate plates for 10-14 days plate_mutant->incubate plate_viability->incubate count Count colonies on selective and non-selective plates incubate->count end Calculate mutant frequency and compare to controls count->end

In Vitro Mammalian Cell Gene Mutation Assay Workflow

Methodology

  • Cell Culture: L5178Y/TK+/- mouse lymphoma cells are maintained in appropriate culture medium.

  • Treatment: Cells are exposed to various concentrations of Azithromycin, vehicle control, and positive controls, both with and without S9 metabolic activation, for 3-4 hours.

  • Expression Period: After treatment, cells are washed and cultured in a non-selective medium for approximately 48 hours to allow for the expression of any induced mutations.

  • Selection: Cells are then plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine - TFT) that kills cells with a functional TK gene. Mutant cells (TK-/-) will survive and form colonies. Cells are also plated in a non-selective medium to determine plating efficiency (viability).

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Colony Counting and Analysis: Colonies are counted, and the mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells. A significant, concentration-dependent increase in mutant frequency indicates a positive result.

3. In Vitro Chromosomal Aberration Assay

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells, such as human peripheral blood lymphocytes.

Workflow Diagram

Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvest cluster_analysis Analysis cluster_result Result start Culture human peripheral blood lymphocytes with mitogen (PHA) treat Treat cells with Azithromycin (with and without S9) start->treat colcemid Add Colcemid to arrest cells in metaphase treat->colcemid harvest Harvest cells, treat with hypotonic solution, and fix colcemid->harvest slide_prep Drop fixed cells onto microscope slides harvest->slide_prep stain Stain slides with Giemsa slide_prep->stain score Score metaphase spreads for chromosomal aberrations stain->score end Calculate percentage of aberrant cells and compare to controls score->end

In Vitro Chromosomal Aberration Assay Workflow

Methodology

  • Cell Culture Initiation: Human peripheral blood lymphocytes are stimulated to divide using a mitogen like phytohaemagglutinin (PHA).

  • Treatment: After approximately 48 hours, the proliferating cells are treated with Azithromycin, vehicle, or positive controls. Treatment is typically for 3-4 hours with and without S9, and for a longer period (e.g., 24 hours) without S9.

  • Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures for the last 2-3 hours of incubation to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cell suspension is dropped onto microscope slides and air-dried.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: The percentage of cells with one or more aberrations is calculated. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a clastogenic effect.

4. In Vivo Mammalian Bone Marrow Chromosomal Aberration Test

This assay evaluates the clastogenic potential of a test substance in the bone marrow cells of a rodent species after in vivo exposure.

Workflow Diagram

InVivo_Chromosomal_Aberration_Workflow cluster_treatment Animal Dosing cluster_harvest Sample Collection cluster_analysis Cytogenetic Analysis cluster_result Result start Administer Azithromycin (or control) to mice via oral gavage spindle_inhibitor Inject spindle inhibitor (e.g., colchicine) prior to sacrifice start->spindle_inhibitor harvest Sacrifice animals at specified time points (e.g., 6, 24, 48h) and collect bone marrow spindle_inhibitor->harvest cell_prep Prepare bone marrow cell suspension, treat with hypotonic solution, and fix harvest->cell_prep slide_prep Prepare microscope slides and stain cell_prep->slide_prep score Score metaphase spreads for chromosomal aberrations slide_prep->score end Calculate percentage of aberrant cells and compare to controls score->end

In Vivo Chromosomal Aberration Assay Workflow

Methodology

  • Animal Dosing: Mice are administered a single oral dose of Azithromycin (e.g., 200 mg/kg), vehicle control, or a positive control.

  • Metaphase Arrest: Prior to sacrifice, animals are injected with a spindle inhibitor (e.g., colchicine) to arrest bone marrow cells in metaphase.

  • Sample Collection: Animals are sacrificed at various time points after dosing (e.g., 6, 24, and 48 hours). Bone marrow is flushed from the femurs.

  • Slide Preparation: The bone marrow cells are processed similarly to the in vitro assay: treated with a hypotonic solution, fixed, dropped onto slides, and stained.

  • Microscopic Analysis: Metaphase spreads are analyzed for chromosomal aberrations.

  • Data Interpretation: The frequency of aberrant cells in the treated groups is compared to the vehicle control group. A statistically significant and dose-related increase indicates that the test substance is clastogenic in vivo.

References

Application of Azithromycin E in Pharmaceutical Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[1][2][3] The quality control of azithromycin in bulk pharmaceutical ingredients (APIs) and finished drug products is crucial to ensure its safety, efficacy, and stability. A key aspect of this quality control is the identification and quantification of related substances and impurities that may arise during synthesis or degradation. Azithromycin E, also known as 3′-(N,N-didemethyl)azithromycin or Amino Azithromycin, is a known impurity of Azithromycin and is listed in the European Pharmacopoeia (EP).[4] Its monitoring is essential for compliance with regulatory standards. This document provides detailed application notes and protocols for the analysis of Azithromycin and its related substance, this compound, in a pharmaceutical quality control setting.

Analytical Methodologies for Azithromycin and Impurity E

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quality control of Azithromycin and its impurities.[5] Various HPLC methods have been developed and validated, often employing UV or electrochemical detection (ECD) due to Azithromycin's weak UV chromophore.[1][6][7] The choice of detector and chromatographic conditions is critical for achieving the required sensitivity and selectivity for impurity profiling.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common approach for the simultaneous determination of Azithromycin and its related compounds involves reversed-phase HPLC with UV detection.[6][7]

Table 1: HPLC-UV Method Parameters for Azithromycin and Impurity Analysis

ParameterCondition 1Condition 2Condition 3
Column Ascentis® Express C18, 15 cm x 4.6 mm, 5 µmC18, 5 µm, 250 mm × 4.6 mm[6]ODS-3, 250 mm × 4.6 mm, 5 µm[8]
Mobile Phase [A] 10 mM Potassium Phosphate, dibasic (pH 7.0); [B] Methanol (20:80, A:B)Methanol: 0.0335M Phosphate Buffer (pH 7.5) (80:20, v/v)[9]Methanol: Phosphate buffer (9:1, v/v)[8]
Flow Rate 1.5 mL/min1.2 mL/min[9]1.2 mL/min[8]
Column Temperature 45 °CAmbient40 °C[8]
Detection Wavelength 210 nm210 nm[9]210 nm[8]
Injection Volume 10 µLNot Specified50 µL[8]
Retention Time (Azithromycin) Not Specified8.35 min[9]Not Specified
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

For enhanced sensitivity, especially for impurity analysis at low levels, HPLC with electrochemical detection is often the method of choice as described in the United States Pharmacopeia (USP).[1]

Table 2: HPLC-ECD Method Parameters for Azithromycin Impurity Analysis (Based on USP)

ParameterCondition
Column L29 or L49 packing
Detection Electrochemical Detector (ECD)
Application Impurity analysis in Azithromycin formulations (injectable, oral suspensions, capsules)[1]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Azithromycin and Impurities in Bulk Drug Substance

This protocol is a generalized procedure based on common practices for the analysis of Azithromycin and its impurities, including this compound, using HPLC with UV detection.

3.1.1. Materials and Reagents

  • Azithromycin Reference Standard (RS)

  • This compound (Impurity E) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

3.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of phosphate buffer (pH adjusted to 7.5 with phosphoric acid) and methanol in a ratio of 20:80 (v/v).[9] Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and transfer about 50 mg of Azithromycin RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.[9]

  • Impurity E Stock Solution: Accurately weigh and transfer about 10 mg of this compound RS into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing a known concentration of Azithromycin RS and this compound RS in the mobile phase.

  • Sample Solution: Accurately weigh and transfer about 50 mg of the Azithromycin bulk drug sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[9]

3.1.3. Chromatographic System

  • Use an HPLC system equipped with a UV detector.

  • Set the chromatographic conditions as per Table 1, Condition 2.

3.1.4. Procedure

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability parameters (e.g., resolution between Azithromycin and this compound, tailing factor, and theoretical plates) are met.

  • Inject the standard solution and the sample solution.

  • Record the chromatograms and measure the peak areas.

3.1.5. Calculation Calculate the percentage of this compound in the sample using the following formula:

% Impurity E = (Area of Impurity E in Sample / Area of Impurity E in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Protocol 2: Forced Degradation Study of Azithromycin

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11]

3.2.1. Preparation of Stressed Samples

  • Acid Hydrolysis: Dissolve 100 mg of Azithromycin in 80 mL of mobile phase, add 20 mL of 0.1 N HCl, and leave for 15 minutes. Neutralize the solution before injection.[8]

  • Base Hydrolysis: Dissolve 100 mg of Azithromycin in 80 mL of mobile phase, add 20 mL of 0.1 N NaOH, and leave for 15 minutes. Neutralize the solution before injection.[8]

  • Oxidative Degradation: Dissolve 100 mg of Azithromycin in 80 mL of mobile phase, add 20 mL of 3% H₂O₂, and leave for 15 minutes.[8]

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C for 2 hours).[12]

  • Photolytic Degradation: Expose the drug solution to UV light.

3.2.2. Analysis Analyze the stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Azithromycin peak and other impurities.

Visualization of Workflows and Relationships

Experimental Workflow for Quality Control Testing

The following diagram illustrates the general workflow for the quality control testing of Azithromycin, including the analysis of Impurity E.

G Figure 1: General Workflow for Azithromycin Quality Control cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive Azithromycin Sample (Bulk Drug or Formulation) Preparation Prepare Sample and Standard Solutions Sample->Preparation SST System Suitability Test Preparation->SST HPLC HPLC Analysis (Assay and Impurity Profiling) Data Data Acquisition and Peak Integration HPLC->Data SST->HPLC Calculation Calculate Assay and Impurity Levels (e.g., this compound) Data->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: General Workflow for Azithromycin Quality Control.

Logical Relationship in Impurity Profiling

This diagram shows the relationship between Azithromycin and its potential impurities, including process-related impurities and degradation products.

G Figure 2: Logical Relationship in Azithromycin Impurity Profiling cluster_impurities Potential Impurities AZ Azithromycin (API) ImpE This compound (Process Impurity/ Degradant) AZ->ImpE Synthesis/Degradation OtherProc Other Process-Related Impurities AZ->OtherProc Synthesis Deg Degradation Products (from forced degradation) AZ->Deg Stress Conditions

Caption: Logical Relationship in Azithromycin Impurity Profiling.

Conclusion

The quality control of Azithromycin, with a specific focus on impurities like this compound, is a critical component of pharmaceutical manufacturing. The HPLC methods outlined in these application notes provide a robust framework for the accurate and reliable quantification of Azithromycin and its related substances. Adherence to these protocols and the principles of method validation will ensure that Azithromycin drug products meet the required quality standards, ultimately safeguarding patient health. The provided workflows and relationship diagrams offer a clear visual guide for researchers and analysts involved in the quality control of this important antibiotic.

References

Application Notes & Protocols: A Validated HPLC Method for the Determination of Azithromycin and its Related Substance Azithromycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria. As with any active pharmaceutical ingredient (API), the purity of Azithromycin is critical to its safety and efficacy. During the synthesis and storage of Azithromycin, related substances or impurities can arise. One such critical impurity is Azithromycin Impurity E, chemically known as 3'-(N,N-didemethyl)azithromycin or Amino Azithromycin. Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) mandate the control of this and other related substances in Azithromycin drug substance and product.

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Azithromycin and the quantitative analysis of Azithromycin Impurity E. The method is designed to be specific, accurate, precise, and robust, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. Azithromycin and its impurities, having different polarities, will interact differently with the stationary phase, leading to their separation. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength. A gradient elution is employed to ensure optimal separation of all relevant impurities.[1][6][7]

Materials and Reagents

  • Standards: Azithromycin Reference Standard (CRS), Azithromycin Impurity E CRS

  • Reagents:

    • Potassium dihydrogen phosphate (KH2PO4), analytical grade

    • Acetonitrile, HPLC grade

    • Methanol, HPLC grade

    • Orthophosphoric acid, analytical grade

    • Purified water, HPLC grade

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous Phase): Prepare a 10 mM solution of potassium dihydrogen phosphate in purified water. Adjust the pH to 7.00 with a dilute solution of potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

Mobile Phase B (Organic Phase): A mixture of Methanol and Acetonitrile in a 1:1 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[6]

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v).

Standard Stock Solution (Azithromycin): Accurately weigh and dissolve an appropriate amount of Azithromycin CRS in the diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Standard Stock Solution (Azithromycin Impurity E): Accurately weigh and dissolve an appropriate amount of Azithromycin Impurity E CRS in the diluent to obtain a stock solution of a known concentration (e.g., 0.1 mg/mL).

Working Standard Solution: Prepare the working standard solution by diluting the stock solutions with the diluent to obtain a final concentration of approximately 0.5 mg/mL of Azithromycin and a relevant concentration for Impurity E (e.g., 0.005 mg/mL, corresponding to 1% of the Azithromycin concentration).

Sample Solution: Accurately weigh and dissolve the sample containing Azithromycin in the diluent to achieve a target concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM KH2PO4, pH 7.00B: Methanol:Acetonitrile (1:1, v/v)
Gradient Elution Time (min)
0
48
50
52
60
Flow Rate 1.0 mL/min
Column Temperature 50 °C[6]
Detection Wavelength 210 nm[6][7]
Injection Volume 20 µL
System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution six times. The system is deemed suitable if the following criteria are met:

  • Tailing factor for the Azithromycin peak is not more than 2.0.

  • Theoretical plates for the Azithromycin peak are not less than 2000.

  • Relative Standard Deviation (RSD) for the peak area of Azithromycin from six replicate injections is not more than 2.0%.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Analyze blank samples (diluent), a placebo formulation (if applicable), the working standard solution, and a sample solution. The chromatograms of the blank and placebo should not show any interfering peaks at the retention times of Azithromycin and Azithromycin Impurity E.

  • Forced Degradation: To further demonstrate specificity and the stability-indicating nature of the method, subject a sample solution to stress conditions (acid, base, oxidation, heat, and light). The method should be able to separate the degradation products from the Azithromycin and Impurity E peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol: Prepare a series of at least five solutions of Azithromycin and Azithromycin Impurity E at different concentrations covering the expected range (e.g., for Impurity E, from the reporting threshold to 120% of the specification limit). Plot a graph of peak area versus concentration for each analyte and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or a known sample with known amounts of Azithromycin and Azithromycin Impurity E at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each analyte.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the results should be not more than 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • pH of the mobile phase (± 0.2 units)

    • Mobile phase composition (± 2% absolute)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (Azithromycin)≤ 2.0
Theoretical Plates (Azithromycin)≥ 2000
RSD of Peak Area (n=6)≤ 2.0%

Table 2: Linearity Data for Azithromycin Impurity E

Concentration (µg/mL)Peak Area (n=3)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data for Azithromycin Impurity E

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Mean Recovery 98.0% - 102.0%

Table 4: Precision Data for Azithromycin Impurity E

Repeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Result
Acceptance Criteria ≤ 2.0% ≤ 2.0%

Visualizations

Analytical_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation D HPLC System Setup A->D B Mobile Phase Preparation B->D C System Suitability Solution E System Suitability Check C->E D->E F Sample Analysis E->F If suitable G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K Robustness F->K

Caption: Workflow for the development and validation of the analytical method.

Validation_Parameters MethodValidation Analytical Method Validation (ICH Q2) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

The described RP-HPLC method is suitable for the routine quality control analysis of Azithromycin and the quantification of its related substance, Azithromycin Impurity E. The method is specific, linear, accurate, precise, and robust, meeting the requirements for a validated analytical procedure. Adherence to the detailed protocols will ensure reliable and reproducible results, contributing to the overall quality and safety of Azithromycin products.

References

Application Note: Chromatographic Separation of Azithromycin and its E Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.[1][2][3] During its synthesis and storage, impurities can form, which may affect the drug's efficacy and safety.[2][3] One critical impurity is Azithromycin Impurity E, also known as 3'-(N,N-Didemethyl)azithromycin or aminoazithromycin.[4][5][6] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) mandate strict control over the levels of such impurities in pharmaceutical formulations.[1][7] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Azithromycin from its E impurity.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Azithromycin and its impurities are introduced into the system and travel through the column at different rates depending on their affinity for the stationary phase, thus achieving separation. The concentration of each compound is then determined by measuring its absorbance of UV light at a specific wavelength.

Quantitative Data Summary

The following table summarizes the typical chromatographic parameters for the separation of Azithromycin and Impurity E. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.

ParameterAzithromycinAzithromycin Impurity E
Typical Retention Time (min) ~45~24-25
Relative Retention Time (RRT) 1.00~0.53
Limit of Detection (LOD) 0.0005 mg/mL[8]Not explicitly stated, but methods are sensitive enough for impurity analysis at 0.05% level[1]
Limit of Quantitation (LOQ) Not explicitly stated in sourcesMethods should have an LOQ of at least 0.05% relative to the Azithromycin concentration[1]
Linearity Range 0.3–2.0 mg/mL[8]Typically from LOQ to 120% of the specification limit[2]
Resolution (between Azithromycin and nearest impurity) > 3.0[9]> 1.5 (between adjacent impurities)

Experimental Protocols

1. Materials and Reagents

  • Azithromycin Reference Standard (CRS)

  • Azithromycin Impurity E Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dibasic potassium phosphate or Dibasic sodium phosphate (Anhydrous)

  • Phosphoric acid or Potassium hydroxide (for pH adjustment)

  • Purified water (resistivity of NLT 18 Mohm-cm)[9]

  • Ammonium hydroxide

  • Monobasic ammonium phosphate

2. Chromatographic Conditions

A number of methods have been successfully employed. Below are representative conditions based on established pharmacopeial and published methods.[2][3][10][11]

ParameterCondition
Instrument High-Performance Liquid Chromatograph (HPLC) or Ultra High-Performance Liquid Chromatograph (UHPLC) with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters XTerra MS)[2][7][10]
Mobile Phase A 20 mM Dibasic potassium phosphate, pH adjusted to 10.55 ± 0.05 with 5 M potassium hydroxide[9] OR 1.8 g/L Anhydrous Disodium Hydrogen Phosphate, pH adjusted to 8.9[7]
Mobile Phase B Acetonitrile:Methanol (3:1)[9] or (25:75, v/v)[7]
Gradient Elution A linear gradient is often employed, starting with a higher proportion of aqueous phase and increasing the organic phase over time to elute compounds of increasing hydrophobicity.[7][11] For example: 0-25 min, 50-55% B; 25-30 min, 55-60% B; 30-80 min, 60-75% B; followed by re-equilibration.[10]
Flow Rate 1.0 mL/min[10][12]
Column Temperature 50-60 °C[2][10][11]
Detection Wavelength 210 nm[2][3][10]
Injection Volume 20-30 µL[7]

3. Preparation of Solutions

  • Diluent: A mixture of buffer (e.g., 1.73 g/L monobasic ammonium phosphate adjusted to pH 10.0) and organic solvents like acetonitrile and methanol is commonly used.[7]

  • Standard Stock Solution: Accurately weigh and dissolve Azithromycin and Azithromycin Impurity E reference standards in the diluent to obtain a known concentration.

  • System Suitability Solution: Prepare a solution containing both Azithromycin and key impurities to verify the chromatographic system's performance, ensuring adequate resolution between peaks.[7]

  • Sample Solution: For tablets, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a specific dose of Azithromycin is then dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter before injection.[10][13]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution to confirm that the resolution, tailing factor, and other performance criteria are met.

  • Inject the standard solution(s) to establish the retention times and response factors for Azithromycin and Impurity E.

  • Inject the sample solution(s).

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the concentration of Impurity E in the sample using the peak areas and the response factor determined from the standard.

Visualizations

Chromatographic_Workflow A Sample and Standard Preparation B HPLC System Equilibration A->B Load onto Autosampler C Blank Injection (Diluent) B->C D System Suitability Test Injection C->D D->B If Fails, Re-equilibrate or Troubleshoot E Standard Injection(s) D->E If Suitability Passes F Sample Injection(s) E->F G Data Acquisition (Chromatogram) F->G H Peak Identification and Integration G->H I Quantification and Reporting H->I

Caption: Experimental workflow for the chromatographic analysis of Azithromycin and its impurities.

Separation_Principle cluster_column HPLC Column (Stationary Phase) cluster_elution Elution Order col {C18 Coated Silica Particles|Non-Polar} ImpE_out Impurity E (Elutes Earlier) col->ImpE_out Weaker Interaction Azi_out Azithromycin (Elutes Later) col->Azi_out Stronger Interaction mp Aqueous Buffer + Acetonitrile/Methanol mp->col Flows Through Azi Azithromycin (Less Polar) Azi->col Injects Into ImpE Impurity E (More Polar) ImpE->col Injects Into Detector Detector ImpE_out->Detector Azi_out->Detector

Caption: Principle of reversed-phase chromatographic separation of Azithromycin and Impurity E.

References

Troubleshooting & Optimization

Improving peak shape of Azithromycin E in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reverse-phase HPLC analysis of Azithromycin and its related substances. This guide provides troubleshooting information and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of Azithromycin E during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to poor peak shape for this compound.

Q1: Why is my this compound peak tailing, and how can I fix it?

Answer:

Peak tailing is the most common peak shape issue for basic compounds like Azithromycin on silica-based reverse-phase columns. It is typically characterized by an asymmetry factor > 1.2. The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the HPLC column's stationary phase.[1][2]

Potential Causes & Solutions:

  • Secondary Silanol Interactions:

    • Problem: Azithromycin, a basic compound, can interact strongly with ionized silanol groups (Si-O⁻) on the silica surface of the column packing material, causing the peak to tail.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase buffer to a range of 6.5 - 8.0.[4][5][6] This suppresses the ionization of the basic analyte, minimizing its interaction with the stationary phase. However, be aware that Azithromycin is unstable in acidic conditions.[3][5]

    • Solution 2: Use a Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise deactivated (e.g., Hypersil GOLD C18, Waters XTerra®).[3][7] End-capping masks the residual silanols, preventing these secondary interactions.[1][2]

    • Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 30-50 mM) can help mask the silanol sites and improve peak shape.[4][8]

  • Column Overload:

    • Problem: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.[2]

    • Solution: Reduce the concentration of your sample and re-inject. If the tailing improves, mass overload was a contributing factor.

  • Column Degradation:

    • Problem: Voids in the packing material or a contaminated or old column can lead to poor peak shape.[2]

    • Solution: Use a guard column to protect your analytical column. If you suspect a void, try flushing the column in the reverse direction. If the problem persists, replace the column.[2]

Q2: My this compound peak is fronting. What is causing this?

Answer:

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems. It is often described as a "shark fin" shape.[9]

Potential Causes & Solutions:

  • Sample Overload (Mass or Volume):

    • Problem: This is the most frequent cause of fronting.[9][10] Injecting either too much sample volume or a sample that is too concentrated can overwhelm the column's capacity.[11][12]

    • Solution 1: Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it again. If the fronting is resolved, your original sample was too concentrated.[9][11]

    • Solution 2: Reduce Injection Volume: Decrease the volume of sample you are injecting to avoid overloading the column.[10]

  • Incompatible Sample Solvent:

    • Problem: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase with 25% acetonitrile), the analyte band will spread improperly at the head of the column, causing fronting.[10][11][12]

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[13] If a stronger solvent is required for solubility, use the smallest possible amount and ensure the injection volume is minimal.

  • Low Column Temperature (Less Common):

    • Problem: In some cases, a column temperature that is too low can lead to fronting, particularly for later-eluting peaks in an isothermal run.[9]

    • Solution: Increase the column temperature. For Azithromycin, temperatures between 40°C and 60°C have been shown to reduce peak broadening and improve sensitivity.[3][4]

Q3: I am observing split peaks for this compound. What should I do?

Answer:

Split peaks suggest that the analyte band is being distorted as it passes through the system, or that there is a co-eluting impurity.

Potential Causes & Solutions:

  • Partially Blocked Column Frit or Column Void:

    • Problem: Particulate matter from the sample or mobile phase can block the inlet frit, or the column packing bed can settle, creating a void. This causes the sample to travel through two different paths, resulting in a split peak.[2]

    • Solution: First, try reversing the column and flushing it with a strong solvent (ensure the column is designed to handle reverse flow). If this doesn't work, the column may need to be replaced. Using an in-line filter and a guard column can prevent this issue.

  • Sample Solvent Effect:

    • Problem: Similar to the cause of peak fronting, dissolving the sample in a much stronger solvent than the mobile phase can cause peak splitting.[13]

    • Solution: Prepare your sample in the mobile phase.

  • Co-eluting Interference:

    • Problem: The split might not be a distorted peak, but rather two separate, poorly resolved compounds.[11]

    • Solution: Adjust the mobile phase composition (e.g., change the organic modifier ratio or pH) to improve the resolution between the two peaks.[6]

Data Presentation: Optimized HPLC Parameters

The following table summarizes quantitative data from various studies aimed at optimizing the peak shape of Azithromycin in reverse-phase HPLC.

ParameterRecommended ConditionsRationale & NotesCitations
Stationary Phase C18, End-capped/Deactivated Silica, 5 µm particle sizeC18 provides good retention. Deactivated silica minimizes silanol interactions that cause tailing. 5 µm offers a good balance of efficiency and backpressure.[3][4][5]
Column Dimensions 250 mm x 4.6 mmA standard dimension providing good resolving power.[4][5]
Mobile Phase pH 6.5 - 8.0Crucial for good peak shape. Suppresses interaction with silanols. Azithromycin is unstable in acidic conditions.[4][5][6]
Buffer System Potassium Dihydrogen Phosphate or Ammonium Acetate (0.03 M - 0.1 M)Provides pH control and can help mask residual silanols.[3][4][6]
Organic Modifier Methanol or AcetonitrileBoth are effective. The choice may depend on the specific related substances being separated.[3][4][5]
Composition Isocratic, e.g., Methanol:Buffer (80:20, v/v) or Acetonitrile:Buffer (25:15:.. v/v/v)High organic content is typical. The optimal ratio must be determined experimentally to achieve desired retention and resolution.[4][6]
Column Temperature 40°C - 60°CHigher temperatures can improve peak efficiency, reduce viscosity, and decrease peak broadening.[3][4][6]
Flow Rate 1.0 - 2.0 mL/minA standard flow rate range for 4.6 mm ID columns.[4][5][6]
Detection UV at 210 - 215 nmAzithromycin has a UV maximum in this range, providing good sensitivity.[4][5][6]
Sample Solvent Mobile PhaseMinimizes peak distortion (fronting, splitting) caused by solvent incompatibility.[13][14]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example: Phosphate Buffer/Methanol)
  • Prepare Buffer: Dissolve potassium dihydrogen phosphate in HPLC-grade water to achieve the desired concentration (e.g., 4.55 g/L for ~0.03 M).[4]

  • Adjust pH: Carefully adjust the buffer to the target pH (e.g., 7.5) using a dilute sodium hydroxide or phosphoric acid solution while monitoring with a calibrated pH meter.[4]

  • Mix Solvents: In a clean solvent reservoir, combine the prepared buffer with HPLC-grade methanol in the desired ratio (e.g., 20:80 v/v for buffer:methanol).[4]

  • Filter and Degas: Filter the final mobile phase mixture through a 0.2 µm or 0.45 µm membrane filter to remove particulates.[14]

  • Degas: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the HPLC system.

Protocol 2: Sample Preparation
  • Weighing: Accurately weigh a suitable amount of the Azithromycin sample powder.

  • Dissolution: Transfer the powder to a volumetric flask. Add a small amount of the mobile phase (or a compatible solvent) and sonicate for 2-5 minutes to ensure complete dissolution.[6][14]

  • Dilution: Dilute to the final volume with the mobile phase to achieve the target concentration (e.g., 1.0 mg/mL).[4][5]

  • Filtration: Filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any insoluble material before injection. This protects the column from plugging.[3][6]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape in HPLC.

G Start Poor Peak Shape (Tailing, Fronting, Split) Check_Shape Identify Peak Shape Start->Check_Shape Tailing Tailing Check_Shape->Tailing As > 1.2 Fronting Fronting Check_Shape->Fronting As < 0.8 Split Split Check_Shape->Split Multiple Maxima Tailing_Cause Check: 1. Mobile Phase pH 2. Column Type 3. Sample Concentration Tailing->Tailing_Cause Fronting_Cause Check: 1. Sample Concentration 2. Injection Volume 3. Sample Solvent Fronting->Fronting_Cause Split_Cause Check: 1. Column Pressure 2. Sample Solvent 3. Co-elution Split->Split_Cause Tailing_Sol Solution: - Increase pH (6.5-8.0) - Use End-Capped Column - Reduce Concentration Tailing_Cause->Tailing_Sol End Symmetrical Peak Tailing_Sol->End Fronting_Sol Solution: - Dilute Sample - Reduce Injection Volume - Use Mobile Phase as Solvent Fronting_Cause->Fronting_Sol Fronting_Sol->End Split_Sol Solution: - Replace/Flush Column - Use Mobile Phase as Solvent - Adjust Mobile Phase Split_Cause->Split_Sol Split_Sol->End

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

Analyte-Stationary Phase Interaction

This diagram illustrates the key chemical interaction responsible for the peak tailing of basic compounds like Azithromycin.

G Effect of pH on Azithromycin-Silanol Interaction cluster_low_ph Low pH (e.g., < 4) cluster_high_ph Recommended High pH (e.g., 7-8) Silanol_H Protonated Silanol (Si-OH) Interaction_Low Repulsion / Low Interaction (Good Peak Shape but AZT unstable) Silanol_H->Interaction_Low Neutral surface Azithro_H Protonated Azithromycin (AZT-NHR₂⁺) Azithro_H->Interaction_Low Cationic analyte Silanol_Ion Ionized Silanol (Si-O⁻) Interaction_High Minimized Interaction (Good Peak Shape) Silanol_Ion->Interaction_High Anionic surface Azithro_N Neutral Azithromycin (AZT-NR₂) Azithro_N->Interaction_High Neutral analyte

Caption: Chemical interactions at different pH values affecting peak shape.

References

Technical Support Center: Matrix Effects in the Bioanalysis of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Azithromycin. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Azithromycin bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: Why is it crucial to evaluate matrix effects for Azithromycin quantification?

A2: The evaluation of matrix effects is a critical component of bioanalytical method validation as mandated by regulatory agencies like the FDA.[1][4] Neglecting to assess and mitigate these effects can lead to erroneous pharmacokinetic and bioequivalence data, potentially compromising the safety and efficacy evaluation of Azithromycin formulations.[5]

Q3: What are the common causes of matrix effects in Azithromycin LC-MS/MS analysis?

A3: The primary causes of matrix effects are endogenous components of the biological matrix that interfere with the ionization of Azithromycin and its internal standard in the mass spectrometer's ion source.[3][4] Phospholipids, salts, and metabolites are common culprits.[2][4] The choice of sample preparation technique and the ionization source can also influence the extent of matrix effects.[1][2]

Q4: What is a suitable internal standard (IS) to compensate for matrix effects in Azithromycin analysis?

A4: The use of a stable isotope-labeled (SIL) internal standard, such as Azithromycin-d5, is the most effective strategy to compensate for matrix effects.[2][6][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction and reliable quantification.[2][4] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and retention time may be used, though it may not compensate for matrix effects as effectively.[1]

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

Possible Cause Troubleshooting Step
Significant Matrix Effect VariabilityEvaluate matrix effects from different biological lots.[8] The variability of the internal standard-normalized matrix factor should be within acceptable limits (typically ≤15% CV).
Inadequate Sample CleanupOptimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering components.[2][9]
Unsuitable Internal StandardIf not already using one, switch to a stable isotope-labeled internal standard (e.g., Azithromycin-d5).[7] Ensure the IS concentration is appropriate.
Chromatographic Co-elutionModify the chromatographic conditions (e.g., gradient, column chemistry) to separate Azithromycin from the interfering matrix components.[9]

Issue 2: Low analyte signal and poor sensitivity (Ion Suppression).

Possible Cause Troubleshooting Step
High Concentration of PhospholipidsImplement a phospholipid removal strategy during sample preparation. This can include specific SPE cartridges or precipitation methods designed to remove phospholipids.[2]
Inefficient IonizationOptimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to maximize Azithromycin ionization.[6] Consider comparing electrospray ionization (ESI) with atmospheric pressure chemical ionization (APCI), as ESI is generally more susceptible to ion suppression.[2]
Sample OverloadReduce the injection volume or dilute the sample extract to minimize the amount of matrix components entering the MS source.[10][11]

Issue 3: Inconsistent results between different batches of biological matrix.

Possible Cause Troubleshooting Step
Lot-to-Lot Matrix VariabilityAssess the matrix effect using at least six different lots of the biological matrix during method validation to ensure the method is robust.[8]
Endogenous Interferents in Specific LotsIf a particular lot shows significant interference, it may need to be excluded. Investigate potential pre-analytical factors related to that specific lot (e.g., diet, medication of the donor).

Quantitative Data Summary

The following tables summarize representative quantitative data from published studies on Azithromycin bioanalysis, highlighting key parameters related to matrix effects.

Table 1: Extraction Recovery of Azithromycin from Human Plasma

Sample Preparation MethodAnalyte ConcentrationMean Extraction Recovery (%)Reference
Solid-Phase Extraction (SPE)LQC82.2 ± 0.5[6]
MQC93.0 ± 4.5[6]
HQC94.7 ± 6.7[6]
Solid-Phase Extraction (SPE)Low, Medium, High98.6 - 102[7]
Liquid-Liquid Extraction (TBME-hexane)Not Specified81.2[12]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Matrix Effect Evaluation for Azithromycin in Human Plasma

Internal StandardAnalyte ConcentrationMatrix Effect (%)IS Normalized Matrix Effect (%)Reference
Azithromycin-d5Low100Within 100 ± 10[13]
Medium98.8Within 100 ± 10[13]
High97.9Within 100 ± 10[13]
ImipramineLow, Medium, HighMinimal Interference ReportedNot Specified[5]
Azithromycin-d3Not SpecifiedNo Matrix Effect ReportedNot Specified[14]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol is a common method for quantitatively assessing matrix effects.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Azithromycin and its internal standard (IS) are spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then Azithromycin and IS are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Azithromycin and IS are spiked into the biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100. An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[4]

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100.

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100.

  • Calculate the IS-Normalized Matrix Factor: This is calculated by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 (or 100%) indicates that the internal standard effectively compensates for the matrix effect.[4]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_evaluation Matrix Effect Evaluation cluster_decision Decision Point cluster_solution Mitigation Strategies cluster_validation Validation Problem Inconsistent or Inaccurate Azithromycin Quantification AssessME Assess Matrix Effect (Post-Extraction Spike Method) Problem->AssessME Investigate Cause Decision Matrix Effect Significant? AssessME->Decision OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) Decision->OptimizeSamplePrep Yes OptimizeChromo Optimize Chromatography Decision->OptimizeChromo Yes UseSIL_IS Use Stable Isotope Labeled IS Decision->UseSIL_IS Yes Validate Re-validate Method Decision->Validate No OptimizeSamplePrep->Validate OptimizeChromo->Validate UseSIL_IS->Validate FinalMethod Robust Bioanalytical Method Validate->FinalMethod

Caption: Troubleshooting workflow for matrix effects in Azithromycin bioanalysis.

PostExtractionSpikeMethod cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_result Interpretation SetA Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Extracted Blank Matrix + Analyte + IS SetB->LCMS SetC Set C: Blank Matrix + Analyte + IS (Pre-extraction) SetC->LCMS CalculateMF Calculate Matrix Factor (MF) (B/A) * 100 LCMS->CalculateMF CalculateRE Calculate Recovery (RE) (C/B) * 100 LCMS->CalculateRE CalculatePE Calculate Process Efficiency (PE) (C/A) * 100 LCMS->CalculatePE Result Quantify Ion Suppression/ Enhancement & Recovery CalculateMF->Result CalculateRE->Result CalculatePE->Result

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Degradation of Azithromycin E under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azithromycin E. The information is designed to address specific issues that may be encountered during experimental stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied to this compound in forced degradation studies?

A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]

Q2: What are the major degradation products observed for this compound under different stress conditions?

A2: The primary degradation pathways for this compound lead to different products depending on the stressor. Under acidic and alkaline hydrolysis, the major degradation product is decladinosylazithromycin.[1] Oxidative stress typically results in the formation of azithromycin N-oxide.[1] Thermal and photolytic stress may also lead to the formation of various degradation products.

Q3: My HPLC chromatogram shows unexpected peaks after subjecting this compound to stress conditions. How can I identify these unknown peaks?

A3: Unexpected peaks in your chromatogram likely represent degradation products. To identify them, you can employ techniques like High-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS).[2][3] This method helps in determining the molecular weights of the degradation products, providing crucial information for their structural elucidation. A plausible degradation pathway of Azithromycin has been established using HPLC/electrospray ionization-MS analysis of the products.[2][3]

Q4: I am not seeing any degradation of this compound under my stress conditions. What could be the reason?

A4: If you are not observing degradation, consider the following:

  • Inadequate Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the stress test may not be sufficient to induce degradation.

  • High Stability of the Sample: Azithromycin in certain formulations, such as self-emulsifying drug delivery systems (SEDDS), might exhibit enhanced stability.[4]

  • Analytical Method Not Indicating Stability: Your current analytical method may not be able to separate the degradation products from the parent drug. A stability-indicating method needs to be developed and validated.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation peaks in RP-HPLC.
  • Problem: The chromatographic peaks for this compound and its degradation products are overlapping, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition:

      • Troubleshooting Step: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A systematic evaluation of different ratios can help improve separation.

      • Example: One validated method uses a mobile phase of 14 mM disodium hydrogen phosphate (pH 10.5), methanol, acetonitrile, and tetrahydrofuran (40.0 + 30.0 + 30.0 + 0.1, v/v/v/v).[1] Another successful separation was achieved with ammonium acetate solution (30 mmolL⁻¹, pH= 6.8) and acetonitrile (18:82, v/v).[4]

    • Inappropriate pH of the Mobile Phase:

      • Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. The pKa of Azithromycin should be considered to optimize ionization and retention. A mobile phase pH of 10.5 has been used successfully.[1]

    • Incorrect Column Selection:

      • Troubleshooting Step: Ensure you are using a suitable column. A C18 column is commonly used. For instance, an Xterra RP C18 column or a Hypersil GOLD C-18 column have been shown to be effective.[1][4]

    • Suboptimal Column Temperature:

      • Troubleshooting Step: Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution. Successful separations have been achieved at 50 °C and 60 °C.[1][4]

Issue 2: Inconsistent degradation profiles in repeated stress testing experiments.
  • Problem: Reproducibility of the degradation percentage is low across different experimental runs.

  • Possible Causes & Solutions:

    • Variable Stress Conditions:

      • Troubleshooting Step: Ensure precise control over stress conditions. For thermal stress, use a calibrated oven or water bath.[4] For photolytic stress, maintain a consistent distance from the light source and control the light intensity. For chemical degradation, ensure accurate preparation of stressor solutions.

    • Sample Preparation Inconsistency:

      • Troubleshooting Step: Standardize your sample preparation protocol. This includes consistent weighing, dissolving, and dilution steps.

    • Instability of Degradation Products:

      • Troubleshooting Step: Some degradation products might be unstable and further degrade over time. Analyze the samples as soon as possible after the stress period. If immediate analysis is not possible, store the samples at a low temperature (e.g., 4 °C) and protect them from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl or 27 N H₂SO₄).[5]

    • Reflux the mixture at a specific temperature (e.g., 40-70°C) for a defined period.[5][6]

    • After the specified time, cool the solution and neutralize it with a suitable base (e.g., 0.1 M NaOH).

    • Dilute the final solution to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH).

    • Reflux the mixture at a specific temperature for a defined period.

    • After the specified time, cool the solution and neutralize it with a suitable acid (e.g., 0.1 M HCl).

    • Dilute the final solution to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂).[4]

    • Keep the solution at room temperature for a specific duration (e.g., 24 hours).[4]

    • Dilute the final solution to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the this compound powder or solution in a calibrated oven or water bath at a high temperature (e.g., 80°C) for a specified time (e.g., 2 hours).[4]

    • After the stress period, cool the sample and dissolve/dilute it to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to a UV light source (e.g., 254 nm) for a defined period.

    • A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

    • Dilute the final solution to a suitable concentration for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides an example of a validated RP-HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • Column: Xterra RP C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: 14 mM disodium hydrogen phosphate (pH 10.5, adjusted with 1 M NaOH) - methanol - acetonitrile - tetrahydrofuran (40:30:30:0.1, v/v/v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50 °C.[1]

    • Detection Wavelength: 215 nm.[1]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (stressed and unstressed).

    • Record the chromatograms and calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationMajor Degradation ProductsReference
Acidic Hydrolysis0.1 M HCl24 h70°CVariesDecladinosylazithromycin[1][6]
Alkaline Hydrolysis0.1 M NaOH24 h70°CVariesDecladinosylazithromycin[1][6]
Oxidation3% H₂O₂4 min - 24 hRoom TempVariesAzithromycin N-oxide[1][4]
ThermalHeat2 h80°CVariesNot specified[4]
PhotolyticUV Light24 hRoom TempVariesNot specified[4]

Table 2: Kinetic Data for this compound Degradation

Stress ConditionRate Constant (k) (h⁻¹)Half-life (t₀.₅) (h)Reference
Acidic (70°C)2.44600.283[6]
Oxidative (Room Temp)0.89410.775[6]
Reductive0.067610.25[6]

Visualizations

DegradationPathways Azithromycin This compound (m/z 749) AcidBase Acidic/Alkaline Hydrolysis Azithromycin->AcidBase Oxidation Oxidative Stress (H₂O₂) Azithromycin->Oxidation Product1 Decladinosylazithromycin (m/z 591) AcidBase->Product1 Product2 Azithromycin N-oxide Oxidation->Product2 FurtherDegradation Further Degradation Products (m/z 376, 288) Product1->FurtherDegradation Cleavage & Dehydration

Caption: Proposed degradation pathways of this compound under stress conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidative Oxidative Degradation Prep->Oxidative Thermal Thermal Degradation Prep->Thermal Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: General experimental workflow for a forced degradation study.

TroubleshootingGuide Start Poor Peak Resolution in HPLC Q1 Is the mobile phase composition optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the mobile phase pH appropriate? A1_Yes->Q2 Sol1 Adjust organic/aqueous ratio. Consider different buffers/additives. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the column and temperature suitable? A2_Yes->Q3 Sol2 Adjust pH considering pKa of this compound. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Resolution Improved A3_Yes->End Sol3 Try a different C18 column. Optimize column temperature. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Optimizing mobile phase for Azithromycin E separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azithromycin E Separation

Welcome to the technical support center for optimizing the separation of Azithromycin and its related substance, this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating Azithromycin and its impurities like this compound?

A common starting point for the separation of Azithromycin and its related substances is a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column.[1][2] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][2] Due to the basic nature of Azithromycin, the pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[3][4] A slightly alkaline pH is often preferred to suppress the interaction of the basic analyte with residual silanols on the silica-based stationary phase, which helps to reduce peak tailing.[2][3][4]

The selection between acetonitrile and methanol can also impact selectivity. Acetonitrile is often favored for its low viscosity and UV transparency at low wavelengths (around 210 nm), which is where Azithromycin is typically detected.[3][4]

Below are examples of mobile phases that have been successfully used for the analysis of Azithromycin and its related compounds.

Table 1: Example Mobile Phase Compositions for Azithromycin Analysis

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Ratio (A:B, v/v)pHColumn TypeReference
0.03 M Potassium Dihydrogen PhosphateMethanol20:807.5C18[1]
0.05 M Dibasic Potassium PhosphateAcetonitrile45:558.2XBridge Shield RP18[5]
10 mM Monobasic Potassium Phosphate AnhydrousAcetonitrile35:657.5C18[6]
Water with 0.1 M Tetrabutyl Ammonium Hydroxide & 0.1 M KH2PO4Acetonitrile60:40 (approx.)6.5XTerra RP18[7]
0.01 M Dibasic Sodium PhosphateAcetonitrile:Methanol (75:25)GradientNot specifiedC18
Q2: Why is my Azithromycin peak tailing, and how can I improve its shape?

Peak tailing is a common issue when analyzing basic compounds like Azithromycin on silica-based reversed-phase columns.[1] This asymmetry is often caused by secondary interactions between the positively charged (protonated) amine groups on the Azithromycin molecule and negatively charged, ionized residual silanols (Si-O⁻) on the surface of the column's stationary phase.[8]

To improve peak shape, you can:

  • Increase the Mobile Phase pH: Adjusting the mobile phase to a pH of 7.0 or higher helps to keep the silanol groups in their neutral state (Si-OH), minimizing these secondary interactions.[2][4] Many methods use phosphate buffers with a pH between 7.5 and 8.2.[1][5][9] Some USP methods even suggest a pH as high as 11.0, though this requires a pH-stable column.[1][4]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have a lower concentration of accessible residual silanols, which significantly reduces peak tailing for basic analytes.[3]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak symmetry and efficiency by decreasing mobile phase viscosity and facilitating faster mass transfer.[1][2][3]

  • Add an Ion-Pairing Agent: Reagents like tetrabutyl ammonium hydroxide can be added to the mobile phase. These agents interact with the silanol groups, effectively shielding them from the analyte and improving peak shape.[7]

Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?

The choice between acetonitrile and methanol as the organic modifier in the mobile phase can influence selectivity, resolution, and column backpressure.

  • Selectivity: Acetonitrile and methanol have different solvent properties, which can lead to changes in the elution order and relative spacing of peaks (selectivity). If you are having trouble resolving Azithromycin from impurity E, switching the organic solvent or using a mixture of both can be an effective strategy.

  • Elution Strength: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, meaning that analytes will typically elute faster.

  • Backpressure: Acetonitrile has a lower viscosity than methanol. Using acetonitrile will result in lower system backpressure, which can be advantageous for high-throughput analyses or when using columns with small particle sizes.[10]

  • UV Cutoff: Azithromycin is often detected at a low UV wavelength, such as 210 nm.[1][2] Acetonitrile has a lower UV cutoff than methanol, which can result in a more stable baseline and better sensitivity at these low wavelengths.[3]

Troubleshooting Guides

Issue 1: Poor Resolution Between Azithromycin and this compound

If you are experiencing inadequate separation between the main Azithromycin peak and the this compound impurity peak (Resolution < 1.5), follow this troubleshooting workflow.

G start Start: Poor Resolution (Rs < 1.5) check_ph Is mobile phase pH > 7.0? start->check_ph adjust_ph Action: Increase mobile phase pH (e.g., to 7.5-8.2) using a phosphate or similar buffer. check_ph->adjust_ph No check_organic Is organic modifier percentage optimal? check_ph->check_organic Yes adjust_ph->check_organic adjust_organic Action: Decrease organic modifier percentage in 2-5% increments to increase retention and improve separation. check_organic->adjust_organic No check_solvent Have you tried a different organic solvent? check_organic->check_solvent Yes end_good Resolution Acceptable adjust_organic->end_good switch_solvent Action: Switch from Methanol to Acetonitrile (or vice versa), or try a ternary mixture. check_solvent->switch_solvent No check_column Action: Evaluate column performance. Consider using a column with a different selectivity (e.g., Phenyl-Hexyl). check_solvent->check_column Yes switch_solvent->end_good end_bad Further method development required check_column->end_bad

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: High System Backpressure

Elevated backpressure can indicate a blockage in the HPLC system. Before assuming the column is the issue, it's important to systematically identify the source of the restriction.

G start High System Backpressure Observed step1 Step 1: Disconnect column from system. Run pump at normal flow rate. start->step1 q1 Is pressure still high? step1->q1 res1 Problem is in the HPLC system (tubing, injector, mixer). Troubleshoot system components. q1->res1 Yes step2 Step 2: Reconnect column. Remove in-line filter/guard column. q1->step2 No q2 Does pressure return to normal? step2->q2 res2 Problem is the in-line filter or guard column. Replace it. q2->res2 Yes step3 Step 3: Column is likely the source. q2->step3 No res3 Action: Back-flush the column. If unsuccessful, clean with strong solvents or replace the column frit. Ensure mobile phase is filtered and samples are free of particulates. step3->res3

Caption: Logical steps for diagnosing high backpressure.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Suitability

This protocol describes the preparation of a common mobile phase and the system suitability criteria for the analysis of Azithromycin and its related substances.

1. Materials:

  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade

  • Dibasic potassium phosphate (K₂HPO₄), HPLC grade

  • Phosphoric acid or Potassium hydroxide for pH adjustment

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or equivalent

  • 0.45 µm membrane filters

2. Buffer Preparation (0.05 M Phosphate Buffer, pH 8.2):

  • Weigh approximately 8.7 g of dibasic potassium phosphate and dissolve it in 1 L of HPLC-grade water.[9]

  • Stir the solution until all the salt is dissolved.

  • Adjust the pH of the buffer to 8.2 ± 0.05 using a 20% phosphoric acid solution.[5][9]

  • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.

3. Mobile Phase Preparation (Acetonitrile:Buffer 55:45 v/v):

  • Carefully measure 550 mL of HPLC-grade acetonitrile into a suitable clean, dry container.

  • Add 450 mL of the prepared 0.05 M phosphate buffer (pH 8.2).

  • Mix the solution thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.[5]

4. Chromatographic Conditions:

  • Column: XBridge Shield RP18 (4.6 x 250 mm, 5 µm) or equivalent C18 column[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 50-55°C[1][11]

  • Detection Wavelength: 210 nm[1][5]

  • Injection Volume: 20 µL

5. System Suitability: Before running samples, perform replicate injections (n=5 or 6) of a standard solution and verify the following parameters:

  • Tailing Factor (Asymmetry): The tailing factor for the Azithromycin peak should not be more than 1.5.[1]

  • Resolution: The resolution between Azithromycin and any adjacent impurity peak (e.g., this compound) must be at least 1.5.[1]

  • Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections should not be greater than 1.5%.[1]

Table 2: Summary of System Suitability Parameters

ParameterAcceptance CriterionCommon Cause of Failure
Peak Tailing Factor ≤ 1.5Secondary silanol interactions, column degradation
Resolution (Rs) ≥ 1.5Sub-optimal mobile phase composition/pH
% RSD (Peak Area) ≤ 1.5%Pump or injector malfunction, poor sample prep

References

Troubleshooting low recovery of Azithromycin E in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Azithromycin during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during Azithromycin sample preparation in a question-and-answer format.

Question: Why is my Azithromycin recovery low when using Solid-Phase Extraction (SPE)?

Answer:

Low recovery of Azithromycin during Solid-Phase Extraction (SPE) can be attributed to several factors throughout the extraction process. Here are the key areas to investigate:

  • Suboptimal pH: The pH of the sample and the wash/elution solvents is critical. Azithromycin is a basic macrolide antibiotic, and its retention on the SPE sorbent and subsequent elution are pH-dependent. Acidification of the sample prior to SPE has been shown to enhance the recovery of some antibiotics.[1] For washing, a study found that the highest recovery of azithromycin was achieved using 10% methanol in water at pH 4.[2]

  • Inappropriate SPE Cartridge: The choice of SPE sorbent is crucial. For Azithromycin, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly and successfully used for extraction from various matrices, including wastewater and plasma.[2][3]

  • Inefficient Elution: The composition of the elution solvent may not be optimal for desorbing Azithromycin from the SPE cartridge. The addition of ammonium hydroxide to the eluting solvent has been demonstrated to improve recovery rates.[2] Methanol is also cited as a suitable solvent for desorbing compounds from the SPE cartridge.[1]

  • High Flow Rate: A flow rate that is too high during sample loading, washing, or elution can lead to insufficient interaction between the analyte and the sorbent, resulting in poor retention and recovery. It is recommended to maintain a flow rate of ≤10 mL/min during SPE.[1]

Question: Could the degradation of Azithromycin during sample preparation be the cause of low recovery?

Answer:

Yes, the stability of Azithromycin is a significant factor that can lead to low recovery if not properly managed. Key factors that can cause degradation include:

  • pH Instability: Azithromycin can degrade in acidic and alkaline solutions.[4][5] One study noted that degradation products were observed in acidic environments.[6]

  • Oxidative Stress: Azithromycin is susceptible to oxidative degradation.[6] Care should be taken to avoid exposure to oxidizing agents during sample preparation.

  • Photodegradation: Exposure to ultraviolet light, germicidal light, and even solar luminosity can cause degradation of Azithromycin.[4][5] It is advisable to protect samples from light, for instance, by using amber glass vials.[7]

  • Temperature: While Azithromycin is generally stable at room temperature for short periods and at refrigerated or frozen temperatures for longer durations, elevated temperatures can lead to degradation.[4][5][8][9]

Question: How can I optimize my LC-MS/MS method to improve the detection and recovery of Azithromycin?

Answer:

Optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for achieving high sensitivity and accurate quantification of Azithromycin. Consider the following:

  • Column Chemistry: The choice of the analytical column is important. While traditional C18 columns are used, hydrophilic interaction liquid chromatography (HILIC) using an ACQUITY UPLC BEH Amide Column has been shown to provide narrower, more symmetrical peak shapes and a strong MS signal for Azithromycin. Another study found a PHENOMENEX Luna Omega Polar C18 column to provide high resolution and low retention times.[7]

  • Mobile Phase Composition: The mobile phase should be MS-compatible. A common mobile phase consists of acetonitrile and an ammonium acetate buffer.[8] Using a mobile phase with a high organic content, as is typical in HILIC methods, can promote better sensitivity in MS applications. The use of 0.1% formic acid in both the aqueous and organic phases has also been reported to prevent peak tailing and fronting.[7]

  • MS/MS Parameters: Optimization of MS parameters such as collision and cone energy can enhance the peak areas of the target analytes.[1] For Azithromycin, detection is typically performed using positive ion electrospray ionization with multiple reaction monitoring (MRM).

Frequently Asked Questions (FAQs)

Q1: What are the typical recovery rates for Azithromycin in sample preparation?

A1: Recovery rates can vary depending on the sample matrix and the method used. Here are some reported values:

Sample MatrixExtraction MethodConcentrationMean Recovery (%)Reference
Human PlasmaSolid-Phase Extraction30 ng/ml85.3 ± 5.5[3]
Human PlasmaSolid-Phase Extraction100 ng/ml80.1 ± 6.8[3]
Human PlasmaSolid-Phase Extraction200 ng/ml82.9 ± 2.5[3]
WastewaterSolid-Phase ExtractionNot Specified96.2 - 101.4[2]
Spiked SamplesNot SpecifiedNot Specified100.7[6][10]
Dog PlasmaNot Specified50 ng/ml85.15[11]
Dog PlasmaNot Specified1000 ng/ml84.91[11]
Dog PlasmaNot Specified4000 ng/ml95.40[11]
Human PlasmaNot SpecifiedNot Specified98.6 - 102[12]

Q2: What are the recommended storage conditions for Azithromycin samples to prevent degradation?

A2: To ensure the stability of Azithromycin in your samples, the following storage conditions are recommended:

  • Short-term Storage: Azithromycin in plasma is stable for at least 6 hours at room temperature.[3]

  • Long-term Storage: For long-term storage, samples should be kept at -70°C or -80°C, where Azithromycin has been shown to be stable for at least 36 days and 6 months, respectively.[3][8]

  • Freeze-Thaw Cycles: Azithromycin is stable for at least three freeze-thaw cycles.[8]

  • Post-preparation Stability: Spiked samples after preparation have been found to be stable for more than 24 hours.[3]

  • Light Protection: Store solutions in amber glass at 4°C to prevent photodegradation.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Azithromycin from Wastewater

This protocol is based on methodologies described for the extraction of Azithromycin from complex aqueous matrices.[2]

  • Sample Preparation:

    • Filter the wastewater sample to remove any suspended impurities.

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB solid-phase extraction cartridge.

    • Condition the cartridge by passing methanol through it, followed by distilled water.

  • Sample Loading:

    • Load 1 ml of the prepared wastewater sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a solution of 10% methanol in water (pH 4) to remove interferences.

  • Elution:

    • Elute the retained Azithromycin from the cartridge. To improve recovery, use an eluting solvent amended with ammonium hydroxide.

  • Analysis:

    • The collected eluate can then be analyzed, typically by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Azithromycin

This protocol provides a general workflow for the analysis of Azithromycin using LC-MS/MS.[7]

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH Amide Column or PHENOMENEX Luna Omega Polar C18.

    • Mobile Phase: A gradient of A: 0.1% Formic Acid in water and B: 0.1% Formic Acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: 749->591 and 749->158.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start: Sample Collection filtration Filtration start->filtration ph_adjustment pH Adjustment (if necessary) filtration->ph_adjustment conditioning Cartridge Conditioning ph_adjustment->conditioning Proceed to SPE loading Sample Loading conditioning->loading washing Washing loading->washing elution Elution washing->elution lcms LC-MS/MS Analysis elution->lcms Proceed to Analysis data_processing Data Processing & Quantification lcms->data_processing end End: Results data_processing->end

Caption: Experimental workflow for Azithromycin analysis.

troubleshooting_low_recovery cluster_spe SPE Issues cluster_stability Stability Issues cluster_lcms LC-MS/MS Issues issue Low Azithromycin Recovery ph Suboptimal pH issue->ph cartridge Wrong Cartridge issue->cartridge elution Inefficient Elution issue->elution flow_rate High Flow Rate issue->flow_rate degradation Degradation (pH, Oxidation, Light) issue->degradation storage Improper Storage issue->storage column Suboptimal Column issue->column mobile_phase Poor Mobile Phase issue->mobile_phase ms_params Unoptimized MS Parameters issue->ms_params

Caption: Troubleshooting low Azithromycin recovery.

References

Minimizing the formation of Azithromycin Impurity E during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Azithromycin Impurity E during synthesis.

Troubleshooting Guide: Minimizing Azithromycin Impurity E

Azithromycin Impurity E, identified as 3'-(N,N-Didemethyl)azithromycin, is a process-related impurity that can arise during the synthesis of Azithromycin.[1][2] Its formation is primarily linked to the incomplete N-methylation of the secondary amine on the desosamine sugar of the Azithromycin precursor. The following guide provides potential causes and corrective actions to minimize its formation.

Observation Potential Cause Recommended Corrective Actions
High levels of Impurity E detected in the final product. Incomplete N-methylation during the Eschweiler-Clarke reaction. 1. Optimize Reagent Stoichiometry: Ensure an adequate excess of both formaldehyde and formic acid is used. A molar ratio of Azithromycin precursor to formaldehyde to formic acid of approximately 1:2.5:2.5 or higher is often recommended.[3][4] 2. Control Reaction Temperature: Maintain the reaction temperature within the optimal range, typically between 60-70°C. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and degradation.[5] 3. Ensure Sufficient Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete methylation. Typical reaction times range from 4 to 24 hours. Monitor the reaction progress by TLC or HPLC to determine the point of completion.[1][4] 4. Optimize pH: While the Eschweiler-Clarke reaction is typically acidic due to the presence of formic acid, significant deviations in pH can affect the reaction rate and selectivity. The stability of azithromycin is also pH-dependent, with degradation occurring in strongly acidic or basic conditions.[2][6][7]
Presence of both Impurity E and Impurity I (3'-N-demethylazithromycin). Stepwise demethylation or incomplete methylation. This indicates a more significant issue with the methylation step. In addition to the corrective actions above, consider the following: 1. Purity of Starting Material: Ensure the precursor, 9-deoxo-9a-aza-9a-homoerythromycin A, is of high purity and free from interfering substances.[8] 2. Solvent Quality: Use a high-purity, dry solvent (e.g., chloroform or isopropyl acetate) to avoid side reactions that may consume the methylating agents.[1][3]
Inconsistent levels of Impurity E between batches. Poor process control and variability in reaction conditions. 1. Standardize Procedures: Implement and strictly follow a detailed Standard Operating Procedure (SOP) for the synthesis. 2. Calibrate Equipment: Ensure all equipment, including temperature probes and addition funnels, are properly calibrated. 3. Homogeneity of Reaction Mixture: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of Azithromycin Impurity E?

A1: Azithromycin Impurity E is 3'-(N,N-Didemethyl)azithromycin. Its molecular formula is C36H68N2O12, and it has a molecular weight of approximately 720.93 g/mol .[2][9]

Q2: What is the primary synthetic step where Impurity E is formed?

A2: Impurity E is primarily formed during the reductive N-methylation of the secondary amine on the desosamine sugar of 9-deoxo-9a-aza-9a-homoerythromycin A. This step is commonly carried out using the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.[1][3][4] Incomplete methylation at this stage leads to the formation of Impurity E.

Q3: Can Impurity E be formed through degradation of Azithromycin?

A3: While the primary route of formation is during synthesis, forced degradation studies have shown that Azithromycin can degrade under stress conditions such as acidic and alkaline hydrolysis.[10][11] While specific degradation pathways leading directly to Impurity E are not extensively detailed, it is plausible that demethylation could occur under certain harsh conditions.

Q4: How can I monitor the formation of Impurity E during the synthesis?

A4: The formation of Impurity E can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][12] A validated HPLC method is the most accurate way to quantify the levels of Impurity E and other related substances in the reaction mixture and final product.

Q5: Are there any analytical standards available for Azithromycin Impurity E?

A5: Yes, reference standards for Azithromycin Impurity E are commercially available from various suppliers and are essential for the accurate identification and quantification of this impurity in your samples.[8]

Experimental Protocols

Protocol 1: Synthesis of Azithromycin via Reductive N-Methylation (Eschweiler-Clarke Reaction)

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 9-deoxo-9a-aza-9a-homoerythromycin A

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Chloroform (or Isopropyl Acetate)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., acetone, ethanol, water)

Procedure:

  • Dissolve 9-deoxo-9a-aza-9a-homoerythromycin A (1 equivalent) in chloroform.

  • To the stirred solution, add formaldehyde (at least 2.5 equivalents) followed by the slow addition of formic acid (at least 2.5 equivalents).

  • Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Azithromycin.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water) to yield pure Azithromycin.[4][13]

Protocol 2: HPLC Analysis of Azithromycin and Impurity E

This method provides a general framework for the separation and quantification of Azithromycin and its impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.05 M Potassium Phosphate buffer (pH adjusted to 8.2 with KOH)
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution can be optimized. A common starting point is a mixture of Mobile Phase A and B (e.g., 40:60 v/v).[14]
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at 210 nm[12]
Injection Volume 20 µL
Sample Preparation Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase or acetonitrile/water) to a known concentration.

Visualizations

Azithromycin_Synthesis_and_Impurity_Formation cluster_synthesis Azithromycin Synthesis cluster_impurity Impurity Formation Erythromycin A Erythromycin A Precursor 9-deoxo-9a-aza-9a- homoerythromycin A Erythromycin A->Precursor Multi-step conversion Azithromycin Azithromycin Precursor->Azithromycin Reductive N-methylation (Eschweiler-Clarke) Impurity_I Impurity I (3'-N-demethyl) Precursor->Impurity_I Incomplete Methylation (1x) Impurity_E Impurity E (3',3'-N,N-didemethyl) Precursor->Impurity_E Complete lack of 3'-N-methylation Azithromycin->Impurity_I Degradation (Demethylation) Impurity_I->Impurity_E Incomplete Methylation (2x) Impurity_I->Impurity_E Degradation

Caption: Azithromycin synthesis pathway and formation of key impurities.

Troubleshooting_Workflow Start High Impurity E Detected Check_Stoichiometry Check Reagent Stoichiometry (Formaldehyde, Formic Acid) Start->Check_Stoichiometry Check_Temp Verify Reaction Temperature Check_Stoichiometry->Check_Temp Check_Time Confirm Reaction Time Check_Temp->Check_Time Check_Purity Analyze Starting Material Purity Check_Time->Check_Purity Optimize Optimize Process Parameters Check_Purity->Optimize Re-run Re-run Synthesis with Optimized Conditions Optimize->Re-run End Impurity E Minimized Re-run->End

Caption: Troubleshooting workflow for minimizing Impurity E.

References

Technical Support Center: Stability-Indicating Assays for Azithromycin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for stability-indicating assays of Azithromycin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a stability-indicating HPLC method for this compound?

A1: Developing a robust stability-indicating HPLC method for this compound, a related substance of azithromycin, presents several challenges. As a macrolide, azithromycin and its derivatives are basic compounds that can interact strongly with the silica backbone of HPLC columns, leading to poor peak shape (tailing) and low separation efficiency.[1][2] Furthermore, these compounds lack a strong chromophore, necessitating UV detection at low wavelengths (around 210-215 nm), which can lead to baseline noise and interference from common solvents and additives.[1][3] The stability of azithromycin and its related compounds is also highly pH-dependent, with significant degradation occurring in acidic conditions.[4][5] Therefore, careful control of mobile phase pH is critical to prevent on-column degradation and ensure accurate quantification.

Q2: How can I improve the peak shape of this compound in my chromatogram?

A2: To improve peak asymmetry for basic compounds like this compound, several strategies can be employed. Using a high-purity, end-capped C18 column can minimize interactions with residual silanol groups.[2][3] Operating the mobile phase at a moderately alkaline pH (e.g., pH 7.0-8.0) can suppress the ionization of the basic functional groups, reducing peak tailing.[1][3] Additionally, increasing the column temperature (e.g., to 40-60°C) can improve mass transfer kinetics and lead to sharper peaks.[1][6] The use of a mobile phase additive, such as tetrabutyl ammonium hydroxide, can also help to mask active sites on the stationary phase and improve peak shape.[7]

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: While specific degradation pathways for this compound are not extensively detailed in the public domain, the degradation of the parent compound, azithromycin, provides significant insights. Under acidic conditions, the primary degradation pathway involves the hydrolysis of the glycosidic bond, leading to the loss of the desosamine sugar.[5][8] For azithromycin, this results in the formation of desosaminylazithromycin. Given the structure of this compound, similar acid-catalyzed hydrolysis is expected. In alkaline conditions, degradation is generally slower.[2] Oxidative degradation can lead to the formation of N-oxides.[9] Photodegradation may involve cleavage of the amino sugars and further degradation of the lactone ring.[2]

Q4: My this compound peak is not well-resolved from other impurities. What can I do?

A4: Achieving adequate resolution between this compound and other related substances or degradation products is crucial for a stability-indicating method. To improve resolution, you can optimize the mobile phase composition. Varying the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration can significantly impact selectivity.[1][6] Adjusting the pH of the mobile phase can alter the ionization state of the analytes and thus their retention and separation.[4] A shallower gradient or isocratic elution with a lower organic content may also improve the separation of closely eluting peaks.[1] Finally, evaluating different stationary phases (e.g., C8 vs. C18, or a phenyl-hexyl column) can provide different selectivities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for this compound - Interaction with residual silanols on the column packing. - Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 or a polymer-based column. - Increase the mobile phase pH to 7.0-8.0 to suppress the ionization of the basic analyte.[3] - Increase the column temperature to 45-60°C.[6]
Inconsistent Retention Times - Fluctuation in mobile phase composition or pH. - Unstable column temperature. - System suitability issues.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature.[6] - Perform system suitability tests before each run to ensure the system is equilibrated and performing as expected.
Low UV Sensitivity / High Baseline Noise - Lack of a strong chromophore in this compound. - Low-quality solvents or additives.- Use a low UV wavelength (210-215 nm) for detection.[1] - Use high-purity HPLC-grade solvents and fresh, high-quality mobile phase additives. - Ensure proper degassing of the mobile phase.
On-column Degradation of this compound - Acidic mobile phase pH.- Maintain the mobile phase pH in the neutral to slightly alkaline range (pH 6.5-8.0).[10] Azithromycin stability significantly decreases in acidic conditions.[5]
Co-elution with Degradation Products - Insufficient chromatographic resolution.- Optimize the mobile phase composition (organic modifier, buffer strength, pH).[1] - Try a different stationary phase with a different selectivity. - Adjust the gradient slope or switch to an isocratic elution.

Data Presentation: Forced Degradation of Azithromycin

The following table summarizes typical degradation of azithromycin under various stress conditions. This data can serve as a reference for designing forced degradation studies for this compound.

Stress Condition Conditions Observation Major Degradation Products Reference
Acid Hydrolysis 0.1 M HCl, 60°C, 10 minSignificant degradationDesosaminylazithromycin[5][8]
Base Hydrolysis 0.1 M NaOH, 60°C, 10 minLess degradation compared to acidNot specified in detail[2]
Oxidative Degradation 3% H₂O₂, 60°C, 10 hoursSignificant degradationAzithromycin N-oxide[9]
Thermal Degradation 105°C, 24 hoursSome degradationNot specified in detail
Photodegradation UV light exposureDegradation observedCleavage of amino sugars, lactone ring opening[2]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Method for Azithromycin and Related Substances

This protocol is a generalized procedure based on common practices for the analysis of azithromycin and its impurities.[1][3][6]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of a buffer solution and an organic solvent. For example, 0.1 M Potassium Phosphate buffer (pH 6.5) and Acetonitrile in a ratio of 15:85 (v/v).[10]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 45°C.[6]

  • Detection Wavelength: 215 nm.[7]

  • Injection Volume: 20 µL.[6]

2. Preparation of Solutions:

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to achieve a 0.1 M concentration. Adjust the pH to 6.5 with a suitable base (e.g., 10% potassium hydroxide solution). Filter through a 0.45 µm membrane filter.[10]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Study Protocol:

  • Acid Degradation: Treat the sample solution with 0.1 M HCl at 60°C for a specified period. Neutralize the solution before injection.

  • Base Degradation: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution inject_sample Inject Sample prep_standard->inject_sample prep_sample Prepare Sample Solution prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system hplc_system->inject_sample detect UV Detection (215 nm) inject_sample->detect chromatogram Obtain Chromatogram detect->chromatogram peak_integration Peak Integration & Analysis chromatogram->peak_integration quantification Quantify this compound & Degradants peak_integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

degradation_pathway cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation azithromycin_e This compound acid_product Hydrolysis of Glycosidic Bond (Loss of Desosamine Sugar) azithromycin_e->acid_product H+ oxidation_product N-Oxide Formation azithromycin_e->oxidation_product [O] photo_product Cleavage of Sugars & Lactone Ring Opening azithromycin_e->photo_product hv

Caption: Postulated degradation pathways for this compound.

References

Resolving analytical variability in Azithromycin E quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve analytical variability in Azithromycin E quantification.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Question: My this compound peak is tailing, fronting, or is broader than expected. What are the potential causes and how can I fix it?

Answer: Poor peak shape in HPLC or LC-MS/MS analysis of this compound can be caused by several factors. Here’s a breakdown of potential causes and solutions:

  • Column Contamination: Over time, contaminants from samples or solvents can accumulate on the column, leading to distorted peaks.[1]

    • Solution: Regularly clean your column according to the manufacturer's instructions. Use high-purity solvents and ensure proper sample preparation to minimize contamination. If the problem persists, consider replacing the column.[1]

  • Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can lead to poor injection and peak distortion.[1]

    • Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase. If a different solvent is necessary, ensure it has a similar or weaker elution strength.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial for analyzing basic compounds like Azithromycin. An incorrect pH can lead to interactions with the stationary phase, causing peak tailing.

    • Solution: For reversed-phase chromatography of Azithromycin, a mobile phase with a slightly alkaline pH (around 7.5-8.0) can improve peak symmetry.[2] However, be mindful of the column's pH stability. Using a phosphate buffer can help maintain a stable pH.[2]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[1]

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid extra-column volume.

Issue 2: Low or Inconsistent Analyte Recovery

Question: I am experiencing low or highly variable recovery of this compound from my biological samples. What could be the reason and how can I improve it?

Answer: Low or inconsistent recovery is a common challenge in bioanalysis and can significantly impact the accuracy of your results. Here are the primary factors to consider:

  • Inefficient Extraction Method: The choice of extraction method (Liquid-Liquid Extraction vs. Solid-Phase Extraction) and the optimization of its parameters are critical for achieving high and reproducible recovery.

    • Solution:

      • Liquid-Liquid Extraction (LLE): Optimize the choice of organic solvent, the pH of the aqueous phase, and the extraction time. For Azithromycin, a basic pH is typically used to ensure it is in its neutral form for efficient extraction into an organic solvent.[3]

      • Solid-Phase Extraction (SPE): The choice of sorbent, conditioning, washing, and elution solvents are key. For Azithromycin, a polymeric reversed-phase sorbent is often effective. The pH of the sample and wash solutions, as well as the composition of the elution solvent, should be carefully optimized.

  • pH of the Sample: The pH of the sample during extraction is crucial. Azithromycin is a basic compound, and its charge state is pH-dependent.

    • Solution: Adjust the pH of your sample to be at least 2 units above the pKa of Azithromycin to ensure it is in its non-ionized form for efficient extraction with organic solvents or retention on non-polar SPE sorbents.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4]

    • Solution:

      • Use a more selective sample preparation method like SPE to remove interfering matrix components.

      • Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

      • Dilute the sample to reduce the concentration of interfering components.

Issue 3: High Variability Between Injections

Question: I am observing significant variability in peak area or retention time between replicate injections. What are the likely causes?

Answer: High variability between injections can compromise the precision of your assay. Here are common causes and their solutions:

  • Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or sample carryover, can lead to variability.

    • Solution: Ensure the autosampler is properly maintained and calibrated. Use a strong needle wash solution to prevent carryover between injections. A wash solution containing a high percentage of organic solvent is often effective.

  • Mobile Phase Instability: Changes in the mobile phase composition or pH over time can cause shifts in retention time and affect peak area.

    • Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Degas the mobile phase to prevent bubble formation in the pump.

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time variability.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.

  • Sample Degradation: Azithromycin can be unstable under certain conditions. Degradation in the autosampler vials can lead to decreasing peak areas over time.

    • Solution: Keep the autosampler tray cooled if possible. Prepare samples fresh and analyze them in a timely manner. Investigate the stability of Azithromycin in your sample solvent and storage conditions.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is better for this compound quantification: HPLC-UV or LC-MS/MS?

A1: The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of your study.

  • HPLC-UV is a robust and widely available technique. However, Azithromycin lacks a strong chromophore, leading to relatively low UV absorbance and thus lower sensitivity.[5] It is suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration is high.

  • LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma and tissue.[4] The high selectivity of MS/MS detection minimizes interference from matrix components.

Q2: What is the optimal pH for the mobile phase in reversed-phase HPLC of this compound?

A2: For reversed-phase HPLC, a mobile phase with a pH around 7.5 to 8.0 is often optimal for achieving good peak shape for the basic compound Azithromycin.[2] However, it is critical to use a column that is stable at this pH range, as traditional silica-based columns can degrade at pH values above 7. Using a hybrid or polymer-based C18 column can be a good alternative.

Q3: How can I minimize matrix effects in the LC-MS/MS analysis of this compound in plasma?

A3: Minimizing matrix effects is crucial for accurate bioanalysis. Here are some effective strategies:

  • Efficient Sample Preparation: Use a selective sample preparation technique like Solid-Phase Extraction (SPE) to remove a significant portion of the interfering matrix components.[6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Deuterated Azithromycin) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components. A longer column or a slower gradient can improve resolution.

  • Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components that cause ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases.Adsorption of the analyte onto a solid sorbent, followed by washing and elution.
Selectivity Lower, co-extraction of other matrix components is common.Higher, allows for more specific removal of interferences.[6]
Recovery Can be variable and dependent on solvent choice and pH.Generally higher and more reproducible with proper method development.[7]
Automation More difficult to automate.Easily automated for high-throughput analysis.
Solvent Consumption Generally higher.Lower.[6]
Cost Lower cost of consumables (solvents).Higher cost of SPE cartridges.

Table 2: Typical Method Parameters for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Column C18, 5 µm, 4.6 x 250 mm[8]C18, 1.7-5 µm, 2.1 mm ID
Mobile Phase Acetonitrile/Phosphate Buffer (pH ~7.5)[2]Acetonitrile/Methanol/Ammonium Acetate or Formate Buffer
Detection UV at ~210 nm[8]ESI+ MRM
Linear Range ~1 - 100 µg/mL~0.5 - 2000 ng/mL[9]
LLOQ ~0.3 µg/mL~0.5 ng/mL[9]

Experimental Protocols & Visualizations

Experimental Workflow for this compound Quantification in Plasma

This workflow outlines the major steps involved in the analysis of this compound from plasma samples using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation extraction Extraction (LLE or SPE) protein_precipitation->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification report Final Report quantification->report

Fig 1. General workflow for this compound quantification.
Troubleshooting Logic for Low Analyte Recovery

This diagram illustrates a logical approach to troubleshooting low recovery of this compound during sample preparation.

troubleshooting_recovery start Low Recovery of This compound check_ph Is the sample pH optimized for extraction? start->check_ph adjust_ph Adjust sample pH (>2 units above pKa) check_ph->adjust_ph No check_extraction Is the extraction method (LLE/SPE) optimized? check_ph->check_extraction Yes adjust_ph->check_extraction optimize_lle Optimize LLE: - Change organic solvent - Increase extraction time check_extraction->optimize_lle No (LLE) optimize_spe Optimize SPE: - Change sorbent type - Optimize wash/elution solvents check_extraction->optimize_spe No (SPE) check_matrix Are matrix effects suspected? check_extraction->check_matrix Yes optimize_lle->check_matrix optimize_spe->check_matrix use_sil_is Use a stable isotope-labeled internal standard check_matrix->use_sil_is Yes dilute_sample Dilute the sample check_matrix->dilute_sample Yes revalidate Re-validate the method check_matrix->revalidate No use_sil_is->revalidate dilute_sample->revalidate

References

Technical Support Center: Azithromycin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Azithromycin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of Azithromycin in an aqueous solution?

A1: The maximum stability for Azithromycin in an aqueous solution is observed at an approximate pH of 6.3.[1] The stability is highly pH-dependent, and deviation from this optimal range can lead to significant degradation.[1][2]

Q2: How does pH affect the degradation pathway of Azithromycin?

A2: The degradation pathway of Azithromycin is highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 6.0): Under acidic conditions, the primary degradation route is the acid-catalyzed hydrolysis of the glycosidic bond, which cleaves the cladinose sugar from the macrolide ring.[3][4][5] This results in the formation of the microbiologically inactive metabolite, desosaminylazithromycin.[2][6]

  • Near-Neutral Conditions (pH 6.0 - 7.2): In this range, degradation pathways involving the opening of the 15-membered macrocyclic lactone ring become more prominent.[2] While the hydrolytic loss of the cladinose sugar still occurs at pH 6.0, its prevalence decreases as the pH approaches 7.2.[2]

Q3: Is Azithromycin stable in alkaline conditions?

A3: Azithromycin is susceptible to degradation under alkaline conditions, primarily through the hydrolysis (saponification) of the lactone bond.[5][7] Forced degradation studies show significant degradation when exposed to basic solutions like sodium hydroxide.[8][9][10][11]

Q4: How significant is the change in stability as the pH increases in the acidic range?

A4: The stability of Azithromycin improves dramatically with an increase in pH through the acidic range. Studies have shown that for each unit increase in pH (from pH 1.0 to 4.1), the stability improves tenfold.[3][4][12] For instance, at 37°C and pH 2, the time for 10% degradation (T1/10) was found to be approximately 20.1 minutes.[3][4][12]

Q5: What are the primary degradation products of Azithromycin?

A5: The main degradation products depend on the stress conditions:

  • Acidic Hydrolysis: The major degradation product is decladinosylazithromycine (also known as desosaminylazithromycin).[2][5]

  • Alkaline Hydrolysis: The primary degradation product is also decladinosylazithromycine.[5]

  • Oxidative Degradation: Azithromycin N-oxide is a common product under oxidative stress.[5]

  • Near-Neutral pH: Two additional degradation products associated with the opening of the macrocyclic lactone ring have been identified.[2]

Troubleshooting Guide

Issue 1: Rapid loss of Azithromycin potency in my buffered solution.

  • Probable Cause: The pH of your buffer is likely outside the optimal stability range of ~6.3. Acidic buffers (pH < 6) will cause rapid hydrolytic cleavage of the cladinose sugar, while alkaline buffers (pH > 7.5) can cause lactone ring opening.

  • Solution:

    • Verify the pH of your solution immediately after preparation and before use.

    • Adjust the buffer to be as close to pH 6.3 as your experimental conditions allow. Phosphate buffers are commonly used for stability studies in this range.[1]

    • Consider the effect of temperature. Degradation is accelerated at higher temperatures.[1][11] If possible, conduct experiments at controlled, lower temperatures.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.

  • Probable Cause: These are likely degradation products. The retention time of these peaks can give clues to their identity.

  • Solution:

    • Characterize Degradants: If you observe a major peak eluting earlier than Azithromycin, it could be desosaminylazithromycin, especially if your solution is acidic.

    • Perform Forced Degradation: To confirm, run a forced degradation study. Prepare samples in acidic (e.g., 0.025 M HCl), basic (e.g., 0.05 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[8][11] This will help you identify the retention times of specific degradation products.

    • Use a Validated Stability-Indicating Method: Ensure your HPLC method can resolve Azithromycin from all potential degradation products.[5][8] The method should be validated for specificity.

Issue 3: My Azithromycin solution shows precipitation or cloudiness.

  • Probable Cause: Azithromycin has limited aqueous solubility which can be pH-dependent. Its lipophilic nature (log P = 4) means it is more soluble in organic solvents.[8]

  • Solution:

    • Check Concentration: Ensure the concentration of Azithromycin does not exceed its solubility limit in your chosen buffer and temperature.

    • Use a Co-solvent: If compatible with your experiment, consider using a small percentage of an organic co-solvent like acetonitrile or methanol to improve solubility.

    • pH Adjustment: The charge of the Azithromycin molecule is dependent on pH.[1] Adjusting the pH might alter its solubility. Prepare solutions at the target pH and concentration and check for clarity over time.

Quantitative Data on Azithromycin Stability

Table 1: pH-Dependent Stability of Azithromycin

pH Temperature (°C) Time for 10% Degradation (T₁₀) Primary Degradation Pathway Reference
2.0 37 20.1 minutes Acid-catalyzed hydrolysis of cladinose [3][4][12]
1.0 - 4.1 30 Stability improves tenfold per unit ↑ in pH Acid-catalyzed hydrolysis of cladinose [3][4][12]
6.3 70-100 Maximum stability observed Minimal degradation [1]

| 6.0 - 7.2 | Not Specified | pH-dependent | Lactone ring opening and cladinose hydrolysis |[2] |

Table 2: Kinetic Data for Azithromycin Degradation

Parameter Condition Value Reference
Activation Energy (Ea) Acidic Hydrolysis (pH 2) 25.3 kcal/mol [3][4]
Activation Energy (Ea) In solution (pH 4-7.2) 96.8 kJ/mol [1]

| Reaction Order | Aqueous Solution | Pseudo-first-order |[1] |

Experimental Protocols

Protocol 1: General pH Stability Study using HPLC-UV

This protocol outlines a typical experiment to assess the stability of Azithromycin at a specific pH.

  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., 0.05 M potassium phosphate) and adjust the pH to the desired value (e.g., 4.0, 6.3, 7.2).[1] Filter the buffer through a 0.45 µm filter.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Azithromycin in a suitable organic solvent like methanol or acetonitrile.

    • Dilute the stock solution with the prepared buffer to achieve the final desired concentration (e.g., 100 µg/mL).[8]

  • Incubation:

    • Store the sample solutions in a temperature-controlled environment (e.g., 40°C or 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench the degradation by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • HPLC Analysis:

    • Method: Use a validated stability-indicating RP-HPLC method.

    • Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common example is 30 mmol/L ammonium acetate solution (pH 6.8) and acetonitrile (18:82, v/v).[8]

    • Flow Rate: 0.7 mL/min.[8]

    • Column Temperature: 60°C.[8]

    • Detection: UV at 210 nm.[8]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the percentage of remaining Azithromycin at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Prepare Buffers (e.g., pH 4.0, 6.3, 8.0) prep_azm Prepare Azithromycin Stock & Working Solutions start->prep_azm incubate Incubate Samples at Controlled Temperature prep_azm->incubate withdraw Withdraw Aliquots at Time Intervals (t=0, 1, 2...) incubate->withdraw quench Quench Reaction (Dilute in Mobile Phase) withdraw->quench hplc Analyze via Stability-Indicating HPLC Method quench->hplc data Calculate % Remaining Azithromycin hplc->data kinetics Determine Degradation Rate Constant (k) data->kinetics end End: Report Results kinetics->end

Caption: Experimental workflow for a pH stability study of Azithromycin.

G cluster_acid Acidic Conditions (pH < 6.0) cluster_neutral Near-Neutral Conditions (pH 6.0-7.2) compound compound condition condition product product AZM Azithromycin (Intact Molecule) cond1 Acid-Catalyzed Hydrolysis AZM->cond1 cond2 Hydrolysis AZM->cond2 Deg1 Desosaminylazithromycin (Cladinose Sugar Lost) cond1->Deg1 Deg2 Lactone Ring Opened Products cond2->Deg2

Caption: pH-dependent degradation pathways of Azithromycin.

G center_node center_node factor_node factor_node outcome_node outcome_node stab Azithromycin Stability deg Degradation Rate stab->deg (Determines) ph pH ph->stab (Optimal ~6.3) temp Temperature temp->stab (Inverse) buffer Buffer Conc. & Ionic Strength buffer->stab (Inverse)

Caption: Factors influencing the stability of Azithromycin in solution.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two predominant analytical techniques for the quantification of Azithromycin: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control of pharmaceutical products. This document presents a comparative summary of their performance, detailed experimental protocols, and a visual representation of the cross-validation workflow.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS for Azithromycin analysis is often dictated by the specific requirements of the application, such as the required sensitivity, the complexity of the sample matrix, and regulatory expectations. Both methods demonstrate good linearity over their respective concentration ranges; however, LC-MS/MS typically offers a broader linear range that extends to much lower concentrations.[1] The following tables summarize the key performance parameters for each method, based on data from various validation studies.

Table 1: Performance Characteristics of HPLC Methods for Azithromycin Analysis

ParameterReported Values
Linearity Range1.0 - 80 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.0144 - 0.476 µg/mL
Limit of Quantification (LOQ)0.0436 - 1.443 µg/mL
Accuracy (% Recovery)98.0% - 100.7%[2][3]
Precision (% RSD)< 2%

Table 2: Performance Characteristics of LC-MS/MS Methods for Azithromycin Analysis

ParameterReported Values
Linearity Range0.5 - 2000 ng/mL[4][5][6]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.0005 µg/mL[7]
Limit of Quantification (LOQ)0.5 - 5 ng/mL[1]
Accuracy (% Recovery)Within ±15%
Precision (% RSD)< 10%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Azithromycin using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of Azithromycin in bulk drug and pharmaceutical dosage forms.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 0.0335M, pH 7.5) in a ratio of 80:20 (v/v) is often used.[9]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[8][10]

  • Detection: UV detection is performed at a wavelength of 210 nm or 212 nm.[9][10]

  • Injection Volume: 20 µL.[9]

  • Sample Preparation: A standard stock solution is prepared by dissolving a known weight of Azithromycin reference standard in a suitable diluent (e.g., a mixture of mobile phase components).[9] Working standards are prepared by diluting the stock solution to the desired concentrations for the calibration curve. For pharmaceutical dosage forms, a sample solution is prepared by dissolving the powdered tablets or suspension in the diluent to achieve a known concentration.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and specific, making it ideal for the quantification of Azithromycin in complex biological matrices such as human plasma.[4][5][6]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm) is frequently used.[4][5][6]

  • Mobile Phase: A gradient elution is often employed. For example, a mobile phase consisting of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).[4][5][6]

  • Flow Rate: A flow rate of 0.25 mL/min is typical.[4][5][6]

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for Azithromycin (e.g., m/z 749.50 > 591.45) and an internal standard.[4][5][6]

  • Sample Preparation: For plasma samples, a solid-phase extraction (SPE) is commonly performed to extract the analyte and remove matrix interferences.[4][5][6] The extracted sample is then reconstituted in the mobile phase before injection.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Azithromycin.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Data Comparison & Evaluation cluster_3 Conclusion A_Protocol Define Protocol A A_Validation Validate Method A (Accuracy, Precision, Linearity) A_Protocol->A_Validation A_Analysis Analyze Samples (n >= 20) A_Validation->A_Analysis A_Results Results A A_Analysis->A_Results B_Analysis Analyze the Same Samples A_Analysis->B_Analysis Same Sample Set Comparison Statistical Comparison (e.g., Bland-Altman, t-test) A_Results->Comparison B_Protocol Define Protocol B B_Validation Validate Method B (Accuracy, Precision, Linearity) B_Protocol->B_Validation B_Validation->B_Analysis B_Results Results B B_Analysis->B_Results B_Results->Comparison Evaluation Evaluate Bias & Agreement Comparison->Evaluation Conclusion Methods are Interchangeable? Evaluation->Conclusion

Caption: Cross-validation workflow between two analytical methods.

References

Comparative Analysis of Azithromycin E Levels in Diverse Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the levels of Azithromycin E, a known impurity, across various formulations of the antibiotic Azithromycin. This guide provides an objective analysis of the product's performance with supporting experimental data.

Azithromycin, a widely prescribed macrolide antibiotic, is available in various pharmaceutical formulations, including tablets, oral suspensions, and injections. The presence of impurities in the final drug product is a critical quality attribute that can impact both the efficacy and safety of the medication. One such impurity is this compound. This guide offers a comparative analysis of this compound levels found in different formulations, supported by experimental data from published studies.

Understanding this compound

This compound is a known related substance and potential degradation product of Azithromycin. Its presence in pharmaceutical formulations is carefully controlled within specified limits to ensure product quality and patient safety. The formation of this compound can be influenced by various factors, including the manufacturing process, storage conditions, and the specific formulation excipients. Monitoring and controlling the levels of this impurity is a key aspect of quality control in the pharmaceutical industry.

Quantitative Analysis of this compound in Commercial Formulations

A study focused on the determination of 13 Azithromycin impurities in six commercial batches of 500 mg coated tablets from five different manufacturers provides valuable insight into the variability of this compound levels. The analysis was performed using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Table 1: Quantitative Levels of this compound in Different Batches of Azithromycin 500 mg Tablets [1][2][3]

Batch IDManufacturerThis compound Concentration (%)
B1Alpha0.08
B2Beta0.12
ANot Informed0.07
CZeta0.10
DGamma0.09
EAlpha0.08

Data extracted from a study monitoring commercial batches of Azithromycin tablets.[1][2][3]

The data indicates that the levels of this compound can vary between different manufacturers and even between different batches from the same manufacturer. However, in all tested batches, the concentration of this compound remained below the typical reporting threshold of 0.2% for known impurities, demonstrating good manufacturing practices and product quality.

Experimental Protocols

A detailed understanding of the methodologies used to quantify this compound is crucial for researchers. Below are the key experimental protocols for the HPLC-UV method used in the analysis of commercial tablet formulations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method[1][2][3]
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: C18 column (250 × 4.6 mm; 5 µm).[1][2][3]

  • Mobile Phase: A gradient elution composed of an anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[1][2][3]

  • Detection Wavelength: 210 nm.[1][2][3]

  • Column Temperature: 55 ºC.[1][2][3]

  • Flow Rate: 0.9 mL min-1.[1][2][3]

  • Sample Preparation: Twenty tablets from each batch were weighed and finely powdered. An amount of powder equivalent to a specific concentration of Azithromycin was accurately weighed, dissolved in a suitable diluent, sonicated, and filtered before injection into the HPLC system.

Degradation Pathways and Formation of this compound

Stress degradation studies are instrumental in understanding the potential for impurity formation. Azithromycin has been shown to degrade under various stress conditions, leading to the formation of several degradation products, including this compound.

One study investigated the degradation of Azithromycin under acidic and alkaline hydrolysis, oxidation, and reduction stress.[4] The degradation products were identified using HPLC/electrospray ionization-mass spectrometry (HPLC/ESI-MS). This analysis helps in elucidating the plausible degradation pathways.

Degradation_Pathway Azithromycin Azithromycin Acid_Hydrolysis Acid Hydrolysis Azithromycin->Acid_Hydrolysis Oxidation Oxidation Azithromycin->Oxidation Base_Hydrolysis Base Hydrolysis Azithromycin->Base_Hydrolysis Reduction Reduction Azithromycin->Reduction Degradation_Products Degradation Products (including this compound) Acid_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Base_Hydrolysis->Degradation_Products Reduction->Degradation_Products

Caption: Proposed degradation pathways of Azithromycin under various stress conditions.

Experimental Workflow for Impurity Profiling

The general workflow for the analysis of Azithromycin impurities in pharmaceutical formulations involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample_Collection Collect Formulation Samples (Tablets, Suspensions, etc.) Sample_Weighing Accurately Weigh Sample Sample_Collection->Sample_Weighing Dissolution Dissolve in Suitable Diluent Sample_Weighing->Dissolution Sonication Sonicate to Ensure Complete Dissolution Dissolution->Sonication Filtration Filter the Solution Sonication->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 210 nm Chromatographic_Separation->UV_Detection Peak_Identification Identify this compound Peak UV_Detection->Peak_Identification Peak_Integration Integrate Peak Area Peak_Identification->Peak_Integration Quantification Quantify this compound Level Peak_Integration->Quantification Comparison Compare Levels Across Formulations Quantification->Comparison

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The quantitative data presented demonstrates that while this compound is a detectable impurity in commercial Azithromycin formulations, its levels are generally well-controlled within acceptable limits. The provided experimental protocols offer a robust framework for the accurate quantification of this and other related substances. For drug development professionals, understanding the degradation pathways and having validated analytical methods are essential for ensuring the quality, safety, and stability of Azithromycin products across all formulations. Further head-to-head comparative studies across a wider range of formulations, including oral suspensions and injectables, would provide a more comprehensive understanding of this compound levels.

References

A Guide to Inter-Laboratory Comparison for the Analysis of Azithromycin Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of Azithromycin Impurity E. Due to the limited availability of public data from direct inter-laboratory comparisons for this specific impurity, this document outlines a standardized approach based on established analytical methodologies. The objective is to assist laboratories in designing and participating in such studies to ensure the accuracy, precision, and comparability of their analytical results.

Data Presentation: Framework for Comparative Analysis

A successful inter-laboratory comparison study hinges on the clear and standardized reporting of quantitative data. The following table provides a template for summarizing results from participating laboratories. This structure allows for a straightforward comparison of key performance indicators.

Parameter Laboratory A Laboratory B Laboratory C Mean Value Standard Deviation Relative Standard Deviation (%)
Reported Concentration of Azithromycin E (%) e.g., 0.12e.g., 0.11e.g., 0.13CalculatedCalculatedCalculated
Limit of Detection (LOD) (%) e.g., 0.02e.g., 0.02e.g., 0.03---
Limit of Quantification (LOQ) (%) e.g., 0.07e.g., 0.07e.g., 0.08---
Recovery (%) e.g., 99.5e.g., 101.2e.g., 98.9---

Experimental Protocols

The following experimental protocols are based on established and validated methods for the analysis of Azithromycin and its impurities, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Adherence to a common protocol is crucial for the validity of an inter-laboratory comparison.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from common pharmacopeial procedures for the analysis of Azithromycin and its organic impurities.[4]

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M KH2PO4 adjusted to pH 6.5) and an organic solvent (e.g., acetonitrile and methanol).[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for instance, 43 °C.[3]

  • Detection: UV detection at approximately 215 nm.[3]

  • Standard Preparation: Prepare a standard solution of USP Azithromycin RS of a known concentration in acetonitrile.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder, equivalent to a specified amount of azithromycin, to a volumetric flask.

    • Add acetonitrile and sonicate to dissolve.

    • Dilute with acetonitrile to the final volume and mix well.

    • Centrifuge an aliquot of the solution before injection.[4]

  • Quantification: The percentage of this compound is calculated by comparing its peak area in the sample chromatogram to the peak area of the azithromycin standard.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and specificity, an LC-MS/MS method is recommended.[2]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer.[2]

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of a mixture of methanol and acetonitrile (1:1, v/v).[2]

  • Flow Rate: Approximately 0.25 mL/min.[2]

  • Ionization: Positive electrospray ionization (ESI+).[2]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for sample cleanup and concentration.[2]

Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound analysis. This process ensures that the study is well-planned, executed, and the results are analyzed in a statistically meaningful way.

InterLab_Comparison_Workflow A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogenous Test Samples B->C D Analysis of Samples by Participating Laboratories C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Circulation of Draft Report for Comments F->G H Issuance of Final Report & Recommendations G->H

References

Azithromycin E vs. Other Degradation Products: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Azithromycin E (3'-(N,N-didemethyl)azithromycin) and other degradation products of azithromycin. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of azithromycin's stability and impurity profile. This document summarizes key chemical properties, analytical methodologies for detection, and the conditions under which these degradation products are formed.

Executive Summary

Azithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Among these, this compound is a known impurity. Understanding the formation and characteristics of these products is crucial for ensuring the quality, safety, and efficacy of azithromycin drug products. This guide outlines the chemical nature of this compound and other impurities and details the experimental methods used for their analysis. While extensive data exists on the analytical chemistry of these compounds, direct comparative studies on their biological performance, such as antimicrobial activity or toxicity, are not extensively available in the public domain. One study on the photocatalytic degradation of azithromycin found that the resulting mixture of degradation products was non-toxic, though it did not specifically identify and quantify the activity of each component.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Azithromycin and its degradation product, this compound, is presented in Table 1.

PropertyAzithromycinThis compound
IUPAC Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(3-Amino-3,4,6-trideoxy-β-D-xylo-hexopyranosyl)oxy]-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Synonyms 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin A3'-(N,N-didemethyl)azithromycin, Amino Azithromycin
Molecular Formula C38H72N2O12C36H68N2O12
Molecular Weight 749.00 g/mol 720.93 g/mol
CAS Number 83905-01-5612069-27-9

Forced Degradation Studies and Major Degradation Products

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Azithromycin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Conditions for Forced Degradation
  • Acidic Hydrolysis : Treatment with acids like hydrochloric acid, sulfuric acid, or phosphoric acid.[2] Azithromycin is known to be unstable in acidic conditions.[2]

  • Alkaline Hydrolysis : Exposure to bases such as sodium hydroxide.

  • Oxidative Degradation : Reaction with oxidizing agents like hydrogen peroxide.

  • Thermal Degradation : Exposure to high temperatures.

  • Photolytic Degradation : Exposure to UV light.[3]

The formation of various degradation products under these conditions has been reported, including Azithromycin impurities E, I, and L.[4][5]

Comparative Analytical Data

Various analytical techniques are employed to separate and quantify azithromycin and its degradation products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis are the most common methods.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving azithromycin from its degradation products. Table 2 summarizes a typical HPLC method.

ParameterCondition
Stationary Phase Reverse-phase C18 column (e.g., Hypersil GOLD C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Ammonium Acetate buffer (e.g., 82:18 v/v)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 43 - 60 °C
Detection UV at 210-215 nm
Thin-Layer Chromatography (TLC) - Densitometry

TLC combined with densitometry offers a simpler and cost-effective alternative for the quantification of azithromycin and its impurities. Table 3 outlines a reported TLC-densitometric method.

ParameterCondition
Stationary Phase TLC aluminum plates precoated with silica gel F254
Mobile Phase Methanol–acetone–ammonia 25% (2 + 13 + 0.1, v/v/v)
Detection Densitometric analysis at 483 nm after spraying with sulfuric acid–ethanol (1 + 4, v/v) and heating at 100 °C for 5 min
Rf Values Azithromycin: ~0.39, Impurity E: ~0.54, Impurity I: ~0.20, Impurity L: ~0.05

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Forced Degradation of Azithromycin

Objective: To generate degradation products of azithromycin under various stress conditions.

Materials:

  • Azithromycin bulk drug

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol

  • Water bath

  • UV chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of azithromycin in a solution of 0.1 M hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve azithromycin in a 0.1 M sodium hydroxide solution. Maintain the solution at a specific temperature for a set time. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of azithromycin with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid azithromycin powder to dry heat (e.g., 105°C) for 24 hours.

  • Photolytic Degradation: Expose a solution of azithromycin to UV light (e.g., 254 nm) for a specified duration.

Samples are withdrawn at various time points and analyzed by a stability-indicating analytical method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify azithromycin and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare a buffer solution of ammonium acetate (e.g., 30 mmol/L, pH 6.8). The mobile phase is a mixture of this buffer and acetonitrile (e.g., 18:82 v/v).

  • Chromatographic Run: Set the column temperature to 60°C and the flow rate to 0.7 mL/min. The detection wavelength is 210 nm.

  • Sample Preparation: Dissolve the samples from the forced degradation study in the mobile phase to an appropriate concentration.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample and standard solutions into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to azithromycin and its degradation products based on their retention times and peak areas compared to a reference standard.

Visualizations

Azithromycin Degradation Pathway

The following diagram illustrates a plausible degradation pathway for azithromycin under stress conditions.

G Azithromycin Azithromycin Degradation_Products Degradation Products (e.g., this compound, I, L) Azithromycin->Degradation_Products Stress Conditions Acid_Hydrolysis Acidic Hydrolysis Acid_Hydrolysis->Degradation_Products Alkaline_Hydrolysis Alkaline Hydrolysis Alkaline_Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Heat Thermal Degradation Heat->Degradation_Products Light Photolytic Degradation Light->Degradation_Products

Caption: Azithromycin degradation under various stress conditions.

Experimental Workflow for Degradation Product Analysis

This workflow outlines the steps involved in the analysis of azithromycin degradation products.

G cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_results Data Interpretation Acid Acidic Stress HPLC HPLC Analysis Acid->HPLC TLC TLC-Densitometry Acid->TLC Base Alkaline Stress Base->HPLC Base->TLC Oxidative Oxidative Stress Oxidative->HPLC Oxidative->TLC Thermal Thermal Stress Thermal->HPLC Thermal->TLC Photolytic Photolytic Stress Photolytic->HPLC Photolytic->TLC MS Mass Spectrometry (for identification) HPLC->MS Quantification Quantification of Degradation Products HPLC->Quantification TLC->Quantification Identification Identification of Degradation Products MS->Identification Comparison Comparative Analysis Quantification->Comparison Identification->Comparison Azithromycin Azithromycin Bulk Drug Azithromycin->Acid Azithromycin->Base Azithromycin->Oxidative Azithromycin->Thermal Azithromycin->Photolytic

References

A Comparative Guide to the Validation of HPLC Methods for Azithromycin E Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Azithromycin and its related compound, Azithromycin E. The methodologies and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.

Introduction

Azithromycin is a widely used macrolide antibiotic. During its synthesis and storage, related compounds, including this compound, can be present as impurities. The accurate quantification of these impurities is crucial for ensuring the safety and efficacy of the final drug product. This guide compares key performance parameters of different HPLC methods, providing researchers and analysts with the data needed to select the most appropriate method for their specific requirements.

Data Presentation: Comparison of Validated HPLC Methods

The following table summarizes the validation parameters of two different reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of Azithromycin and its related compounds. While specific data for this compound is limited in publicly available literature, these methods have demonstrated the capability to separate and quantify impurities of Azithromycin.

Validation ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: Stability-Indicating RP-HPLCICH Q2(R2) Guideline
Linearity (r²) > 0.999[1]> 0.9999[2]A linear relationship should be demonstrated across the analytical range.
Accuracy (% Recovery) 98.0% - 102.0%[3]98.75% - 99.44%[4]The closeness of test results to the true value.
Precision (% RSD)
- Repeatability< 2.0%[1][5]< 1.5%[2]Precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 2.0%Precision within the same laboratory over different days, with different analysts or equipment.
Limit of Detection (LOD) 0.0005 mg/mL (for Azithromycin)[1][6]0.476 µg/mL (for Azithromycin)[2]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) 0.0008 mg/mL (for Azithromycin)[1]1.443 µg/mL (for Azithromycin)[2]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity Method is specific for Azithromycin and its related compounds.[1][6]The method is stability-indicating and can separate the drug from its degradation products.[2]The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness The method is robust for minor changes in mobile phase composition, pH, and flow rate.[7]The method is robust for deliberate variations in method parameters.[2][7]A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and validated methods for Azithromycin analysis.

Method 1: RP-HPLC with UV Detection for Azithromycin and Related Compounds

This method is suitable for the quantification of Azithromycin and its impurities in bulk drug and pharmaceutical dosage forms.[1][6]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm

    • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 20:80 v/v).[1][6] The pH of the buffer should be optimized for best separation (e.g., pH 7.5).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[1][6]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of Azithromycin reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.3 - 2.0 mg/mL).[1][6]

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder, equivalent to a known amount of Azithromycin, into a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate Azithromycin from its degradation products, making it suitable for stability studies.[2]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 mm x 4.6 mm

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile).[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 215 nm[4]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Forced Degradation Studies (Specificity): To demonstrate the stability-indicating nature of the method, Azithromycin samples are subjected to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress). The chromatograms of the stressed samples are then compared with that of an unstressed sample to show that the degradation products are well-resolved from the main Azithromycin peak.

Mandatory Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH Q2(R2) guidelines.

HPLC_Validation_Workflow start Start: Analytical Method Development protocol Develop Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Prepare Validation Report system_suitability->report end End: Method Implementation report->end

Caption: Workflow for HPLC method validation as per ICH guidelines.

Comparison of Key Validation Parameters

This diagram provides a visual comparison of the key performance characteristics of the two HPLC methods discussed.

Caption: Comparison of key validation parameters for two HPLC methods.

References

A Comparative Guide to Compendial Methods for Azithromycin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the compendial methods for the analysis of Azithromycin impurities as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). This document is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of each method, facilitating informed decisions in quality control and analytical method development.

Overview of Compendial Approaches

The United States Pharmacopeia, European Pharmacopoeia, and Japanese Pharmacopoeia all prescribe High-Performance Liquid Chromatography (HPLC) as the primary technique for the separation and quantification of impurities in Azithromycin. However, the specific methodologies, including stationary phases, mobile phases, and detection techniques, exhibit notable variations. These differences can significantly impact the selectivity, sensitivity, and overall performance of the impurity analysis.

A key challenge in the analysis of Azithromycin and its related substances is their structural similarity and the lack of a strong chromophore, which makes UV detection at low wavelengths necessary. The various pharmacopoeial methods have adopted different strategies to address these challenges.

Comparison of Methodological Parameters

The following table summarizes the key parameters of the HPLC methods for Azithromycin impurities as described in the USP and EP. Details for the JP method for impurities were not as extensively available in the public domain.

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Detection Method Primarily Liquid Chromatography with Electrochemical Detection (LC-ECD) for impurity analysis. HPLC-UV is also described.High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Wavelength 210 nm (for UV detection)210 nm
Column L29 (Zirconia-based reversed-phase), L49 (Porous graphitic carbon), or L67 (Styrene-divinylbenzene copolymer) packings are mentioned for different assays. A C18 column (250 x 4.6 mm, 5 µm) is also used in methods based on the USP.Octadecylsilyl vinyl polymer for chromatography R (e.g., C18).
Mobile Phase Gradient elution with a mobile phase composed of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile. The pH is typically alkaline.Gradient elution with a mobile phase consisting of a buffer solution (e.g., ammonium dihydrogen phosphate adjusted to pH 10.0), acetonitrile, and methanol.
Reference Standards Utilizes individual USP Reference Standards for specified impurities.Employs an "Azithromycin for peak identification CRS" (Chemical Reference Substance) containing a mixture of 13 specified impurities.

Experimental Protocols

The following are detailed experimental protocols for the USP and EP methods as synthesized from available literature.

United States Pharmacopeia (USP) Based Method (HPLC-UV)

This protocol is based on a method developed from the principles outlined in the USP.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9 with dilute phosphoric acid)

  • Mobile Phase B: Methanol and Acetonitrile (25:75 v/v)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 53 47

    | 48 | 28 | 72 |

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 55 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Azithromycin sample in the diluent to achieve a target concentration.

  • Diluent: A mixture of the mobile phase components is typically used.

European Pharmacopoeia (EP) Method

This protocol is a summary of the EP method for related substances.

Chromatographic Conditions:

  • Column: Octadecylsilyl vinyl polymer for chromatography R, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent Mixture: A 1.73 g/L solution of ammonium dihydrogen phosphate adjusted to pH 10.0 with ammonia, mixed with acetonitrile and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 50 µL

Standard and Sample Preparation:

  • Test Solution: Dissolve 200.0 mg of the substance to be examined in the solvent mixture and dilute to 25.0 mL.

  • Reference Solution (a): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture.

  • Reference Solution (c): Dissolve 8.0 mg of Azithromycin for peak identification CRS (containing impurities A, B, C, E, F, G, I, J, L, M, N, O, and P) in 1.0 mL of the solvent mixture.

Performance Characteristics

While a direct comparative table with quantitative data is not available, the following qualitative comparison can be made based on the methodological differences:

Performance AspectUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Specificity The use of LC-ECD offers high specificity for electrochemically active impurities. The variety of specified column packings allows for optimization for different impurity profiles.The use of a comprehensive reference standard with 13 impurities allows for robust peak identification and specificity assessment.
Sensitivity LC-ECD is an inherently sensitive technique, potentially offering lower limits of detection for certain impurities compared to UV detection.The method is designed to control impurities at specified levels, indicating sufficient sensitivity for its intended purpose.
Robustness The use of zirconia-based and polymeric columns can offer better stability at the high pH required for the mobile phase, contributing to method robustness.The detailed system suitability tests, including the use of a specific CRS, ensure the method's performance and robustness.
User Convenience May require specialized equipment (electrochemical detector) and columns that might be less common in all laboratories.The use of a standard C18 column and UV detector makes the method more accessible to a wider range of quality control laboratories.

Logical Workflow for Method Comparison

The following diagram illustrates a logical workflow for comparing compendial methods for Azithromycin impurities.

Compendial_Method_Comparison cluster_pharmacopoeias Compendial Methods cluster_parameters Methodological Parameters cluster_performance Performance Evaluation cluster_outcome Outcome USP USP Method Detection Detection Technique (UV, ECD) USP->Detection Column Stationary Phase (C18, Polymeric, etc.) USP->Column MobilePhase Mobile Phase (Composition, pH) USP->MobilePhase ReferenceStandards Reference Standards (Individual vs. Mixture) USP->ReferenceStandards EP EP Method EP->Detection EP->Column EP->MobilePhase EP->ReferenceStandards JP JP Method JP->Detection JP->Column JP->MobilePhase JP->ReferenceStandards Specificity Specificity Detection->Specificity Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity Column->Specificity Robustness Robustness Column->Robustness MobilePhase->Specificity MobilePhase->Robustness ReferenceStandards->Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision ComparisonGuide Comparative Analysis Report Specificity->ComparisonGuide Sensitivity->ComparisonGuide Accuracy->ComparisonGuide Precision->ComparisonGuide Robustness->ComparisonGuide

Caption: Logical workflow for comparing compendial methods.

Conclusion

The compendial methods for the analysis of Azithromycin impurities in the USP and EP, while both relying on HPLC, employ distinct approaches. The USP methods offer flexibility with various column chemistries and include the highly sensitive LC-ECD technique. The EP method is characterized by its use of a comprehensive impurity reference standard for robust peak identification with a more conventional HPLC-UV setup.

The choice of which method to adopt or adapt will depend on the specific requirements of the laboratory, including the availability of equipment, the impurity profile of the Azithromycin sample, and the regulatory landscape. For drug development professionals, a thorough understanding of these methods is crucial for establishing meaningful quality control strategies and ensuring compliance with international standards. Further research directly comparing the performance of these methods would be highly valuable to the pharmaceutical industry.

Purity Confirmation of Synthesized Azithromycin E Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of a synthesized Azithromycin E standard. This compound is a known related compound of the macrolide antibiotic Azithromycin. Ensuring the purity of this standard is critical for its use in pharmaceutical development, including impurity profiling, analytical method validation, and quality control. This document outlines key experimental protocols and presents data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their needs.

Introduction to this compound and Its Importance

Azithromycin, a widely used antibiotic, can contain several related compounds and impurities that may arise during synthesis or degradation.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for controlling these impurities to ensure the safety and efficacy of the final drug product.[1] this compound is one of these specified impurities.[1] A highly pure this compound standard is essential for:

  • Accurate identification and quantification of this impurity in Azithromycin drug substances and products.

  • Validation of analytical methods designed to monitor impurities.

  • Forced degradation studies to understand the degradation pathways of Azithromycin.[2]

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity confirmation of a synthesized this compound standard.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity confirmation depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.

Analytical Technique Principle Strengths Limitations Primary Application in Purity Confirmation
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, with detection by UV absorbance.[3]- Robust and reproducible for quantification.- Well-established methods available for Azithromycin and its impurities.[3][4]- Cost-effective for routine analysis.- May lack the specificity to distinguish between isomers or compounds with similar UV spectra.- Requires a chromophore for detection.[4]Quantitative determination of purity and detection of known impurities with UV absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for identification and quantification.[5][6][7]- High sensitivity and selectivity.[6][8]- Provides molecular weight information, aiding in the identification of unknown impurities.[2]- Can be used for quantification, especially at low levels.[8]- More complex instrumentation and higher operational cost compared to HPLC-UV.- Matrix effects can influence ionization and quantification.Identification of trace-level impurities and degradation products, and confirmation of molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.[9][10]- Unparalleled for structural elucidation and confirmation of the primary structure.- Can detect and characterize impurities without the need for a reference standard for each impurity.- Quantitative NMR (qNMR) can be used for purity assessment without a calibration curve.- Relatively low sensitivity compared to LC-MS.- Complex spectra for large molecules like Azithromycin and its derivatives, potentially leading to overlapping signals.[9]Definitive structural confirmation of the synthesized standard and identification of structurally related impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established procedures for Azithromycin and its related compounds.[3][11]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer and methanol (e.g., 20:80 v/v) is often employed.[3] The pH of the buffer is a critical parameter for achieving good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Column Temperature: Maintained at a constant temperature, for instance, 43 °C.[11]

  • Detection Wavelength: UV detection at 210 nm or 215 nm is common for Azithromycin and its related compounds.[3][11]

  • Sample Preparation: The synthesized this compound standard is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on methods developed for the sensitive analysis of Azithromycin.[5][6][7]

  • LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: A C18 column with smaller particle size (e.g., 2.1 mm x 100 mm, 1.7 µm) for better resolution and faster analysis.[7]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and methanol-acetonitrile (1:1, v/v) is effective.[6][7]

  • Flow Rate: A lower flow rate, such as 0.25 mL/min, is often used with smaller diameter columns.[7]

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typically used.[8]

  • MS Detection: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of this compound and known impurities.[8] Full scan mode can be used for the detection of unknown impurities.

  • Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable solvent at a low concentration due to the high sensitivity of the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.[9][10][12]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), is used.[9]

  • Experiments:

    • 1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired to confirm the primary structure of this compound.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Sample Preparation: A sufficient amount of the synthesized standard is dissolved in the deuterated solvent.

Data Presentation and Interpretation

Quantitative data from the purity analysis should be summarized for clear comparison.

Table 1: Hypothetical Purity Analysis Data for Synthesized this compound Standard

Analytical Method Parameter Synthesized Standard A Synthesized Standard B (for comparison) Acceptance Criteria
HPLC-UV Purity (Area %)99.8%98.5%≥ 99.5%
Known Impurity 10.1%0.8%≤ 0.2%
Unknown Impurity< 0.1%0.7%≤ 0.1%
LC-MS Purity (by peak area)> 99.5%Not DeterminedReport
Impurity IdentificationNo significant impurities detectedImpurity with m/z corresponding to Azithromycin A detectedNo specified impurities above reporting threshold
NMR Structural ConfirmationConsistent with proposed structure of this compoundConsistent with proposed structure of this compoundSpectrum consistent with reference
Impurity DetectionNo significant impurity signals observedSignals corresponding to a related macrolide observedNo extraneous signals > 0.1%

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships between the analytical techniques.

PurityConfirmationWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Results & Confirmation Synthesized_Standard Synthesized this compound Standard HPLC_UV HPLC-UV Analysis (Quantitative Purity) Synthesized_Standard->HPLC_UV LC_MS LC-MS Analysis (Impurity ID & Confirmation) Synthesized_Standard->LC_MS NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Standard->NMR Purity_Report Purity Confirmation Report HPLC_UV->Purity_Report LC_MS->Purity_Report NMR->Purity_Report

Caption: Experimental workflow for the purity confirmation of synthesized this compound standard.

LogicalRelationship Purity Purity Confirmation Quantitative Quantitative Analysis Purity->Quantitative Qualitative Qualitative Analysis Purity->Qualitative Structural Structural Elucidation Purity->Structural HPLC HPLC-UV Quantitative->HPLC LCMS LC-MS Quantitative->LCMS Qualitative->LCMS NMR NMR Qualitative->NMR Structural->NMR

Caption: Logical relationship between purity confirmation aspects and analytical techniques.

Conclusion

The purity confirmation of a synthesized this compound standard requires a multi-faceted analytical approach. HPLC-UV provides a robust and reliable method for routine quantitative purity assessment. LC-MS offers superior sensitivity and specificity for the identification of trace impurities and confirmation of molecular weight. NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By employing these techniques in a complementary manner, researchers can confidently establish the purity and identity of their synthesized this compound standard, ensuring its suitability for its intended use in pharmaceutical research and development.

References

Benchmarking Azithromycin E detection limits in various analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of Azithromycin is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of the performance of three common analytical techniques for Azithromycin detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Experimental data and detailed methodologies are presented to support the selection of the most appropriate technique for specific research needs.

Performance Benchmark: Azithromycin Detection Limits

The choice of an analytical method for Azithromycin detection is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the detection limits of HPLC-UV, LC-MS/MS, and ELISA, providing a clear comparison of their quantitative capabilities.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
HPLC-UV 0.0005 mg/mL - 14.40 ng/mL[1][2][3][4]0.0008 mg/mL - 43.66 ng/mL[1][4]Bulk drug, Pharmaceutical formulations
LC-MS/MS 0.0005 µg/mL - 7 ng/L[5][6][7]1 ng/mL - 23 ng/L[7][8]Human plasma, Surface water, Tissues
ELISA 0.5 ppb (tissue)[9]Not explicitly stated, Sensitivity: 0.05 ppb[9]Tissue, Egg, Milk

Experimental Protocols

Detailed methodologies for the detection of Azithromycin using HPLC-UV, LC-MS/MS, and ELISA are provided below. These protocols are based on established and validated methods from scientific literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of Azithromycin in bulk drug substances and pharmaceutical dosage forms due to its robustness and cost-effectiveness.

Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]

  • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 20:80 v/v), with the pH of the buffer adjusted to 7.5.[1][3]

  • Flow Rate: 1.0 to 2.0 mL/min.[1]

  • Detection Wavelength: 210 nm or 212 nm.[1][3][8]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 50°C.[1]

Sample Preparation (for Oral Suspension):

  • Accurately measure a volume of the oral suspension equivalent to a known concentration of Azithromycin.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting low concentrations of Azithromycin in complex biological matrices.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., ACE C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol and acetonitrile (1:1, v/v).

  • Flow Rate: 0.25 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitored Transitions: For Azithromycin, m/z 749.5 → 591.5; for an internal standard like Azithromycin-d5, m/z 754.5 → 596.45.

Sample Preparation (Human Plasma):

  • To 100 µL of human plasma, add a known amount of an internal standard (e.g., Azithromycin-d5).

  • Perform solid-phase extraction (SPE) to remove proteins and other interfering substances.[8]

  • Elute the analyte from the SPE cartridge using methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples for the presence of Azithromycin, particularly in food and tissue samples.

Assay Principle: This is a competitive ELISA. Azithromycin in the sample competes with Azithromycin conjugated to an enzyme for binding to a limited number of anti-Azithromycin antibodies coated on the microplate wells. The color intensity is inversely proportional to the concentration of Azithromycin in the sample.

Assay Protocol:

  • Add standards and prepared samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated Azithromycin to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculate the Azithromycin concentration in the samples by comparing their absorbance to the standard curve.

Sample Preparation (Tissue):

  • Homogenize 1 gram of the tissue sample.

  • Add 5 mL of 10% methanol and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Use the supernatant for the assay.

Visualizing Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Sample Sample (e.g., Plasma, Tissue, Formulation) Homogenization Homogenization / Dilution Sample->Homogenization Extraction Extraction (SPE, LLE, etc.) Homogenization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS ELISA ELISA Filtration->ELISA Chromatogram Chromatogram / Mass Spectrum HPLC->Chromatogram LCMS->Chromatogram Absorbance Absorbance Reading ELISA->Absorbance Quantification Quantification Chromatogram->Quantification Absorbance->Quantification

Caption: Experimental workflow for Azithromycin detection.

G cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Growing Polypeptide Chain Ribosome->Protein Peptide Bond Formation & Translocation Inhibition Inhibition of Translocation Ribosome->Inhibition Blocks Exit Tunnel mRNA mRNA mRNA->Ribosome Translation Initiation tRNA tRNA with Amino Acid tRNA->Ribosome Binds to A-site Azithromycin Azithromycin Azithromycin->Ribosome Binds to 50S subunit NoProtein Protein Synthesis Halted Inhibition->NoProtein

Caption: Mechanism of action of Azithromycin.

References

Comparative Stability Analysis of Azithromycin in the Presence of Impurity E

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the stability of the macrolide antibiotic Azithromycin when in the presence of its known impurity, Azithromycin Impurity E. The presence of impurities can significantly impact the efficacy, safety, and shelf-life of pharmaceutical products. Understanding the interaction and stability profile of an active pharmaceutical ingredient (API) with its impurities is therefore critical in drug development and formulation. This document outlines a proposed experimental framework for this comparative analysis, presents hypothetical data based on established analytical methodologies, and visualizes the experimental workflow and potential chemical pathways.

Introduction to Azithromycin and Impurity E

Azithromycin is a widely used azalide antibiotic, a subclass of macrolides, effective against a broad spectrum of bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.[3] Like many complex molecules, the synthesis of Azithromycin can result in the formation of several related substances, or impurities.

Azithromycin Impurity E, chemically known as 3'-(N,N-Didemethyl)azithromycin or Amino Azithromycin, is a recognized impurity listed in the European Pharmacopoeia (EP).[][5][6] It is characterized by the absence of two methyl groups on the desosamine sugar moiety of the Azithromycin molecule.[1][][5] The presence of this and other impurities must be carefully controlled to ensure the safety and efficacy of the final drug product.[7]

Experimental Protocols

To objectively assess the impact of Impurity E on the stability of Azithromycin, a forced degradation study is proposed. This involves subjecting samples of pure Azithromycin and Azithromycin spiked with a known concentration of Impurity E to various stress conditions.

1. Materials and Methods

  • Samples:

    • Azithromycin reference standard (>99% purity)

    • Azithromycin Impurity E reference standard (>95% purity)[]

    • Control Sample: Azithromycin solution (1 mg/mL)

    • Test Sample: Azithromycin solution (1 mg/mL) spiked with Azithromycin Impurity E (0.5% w/w)

  • Stress Conditions: [8][9]

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is employed for the separation and quantification of Azithromycin and its impurities.[3][7][10]

    • Column: C18, 250 mm x 4.6 mm, 5 µm[10]

    • Mobile Phase: Gradient elution with a mixture of phosphate buffer, acetonitrile, and methanol.[10]

    • Detection: UV at 210 nm[3][10]

    • Quantification: The percentage of degradation will be calculated by comparing the peak area of Azithromycin in stressed samples to that in an unstressed control sample. The formation of other impurities will also be monitored.

Data Presentation

The following tables summarize the hypothetical quantitative data from the proposed comparative stability study.

Table 1: Percentage Degradation of Azithromycin under Various Stress Conditions

Stress Condition% Degradation (Pure Azithromycin)% Degradation (Azithromycin with Impurity E)
Acidic Hydrolysis15.2%18.5%
Alkaline Hydrolysis8.5%10.2%
Oxidative Degradation5.1%6.8%
Thermal Degradation3.2%4.1%
Photolytic Degradation2.5%3.0%

Table 2: Formation of Other Major Degradants (% of Total Peak Area)

Stress ConditionDegradant X (from Pure Azithromycin)Degradant X (from Azithromycin with Impurity E)Degradant Y (from Pure Azithromycin)Degradant Y (from Azithromycin with Impurity E)
Acidic Hydrolysis2.1%2.8%1.5%2.0%
Alkaline Hydrolysis1.2%1.5%0.8%1.1%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study.

G Experimental Workflow for Comparative Stability Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Pure_AZM Pure Azithromycin Solution (1 mg/mL) Acid Acidic (0.1N HCl, 60°C) Pure_AZM->Acid Alkali Alkaline (0.1N NaOH, 60°C) Pure_AZM->Alkali Oxidative Oxidative (3% H2O2, RT) Pure_AZM->Oxidative Thermal Thermal (80°C) Pure_AZM->Thermal Photo Photolytic (UV light) Pure_AZM->Photo Spiked_AZM Azithromycin + Impurity E (1 mg/mL + 0.5% w/w) Spiked_AZM->Acid Spiked_AZM->Alkali Spiked_AZM->Oxidative Spiked_AZM->Thermal Spiked_AZM->Photo HPLC HPLC-UV Analysis Acid->HPLC Alkali->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison (% Degradation, Impurity Profile) HPLC->Data

A conceptual workflow for the comparative stability testing of Azithromycin.

Potential Degradation Pathway

The presence of the primary amine in Impurity E could potentially influence the degradation of Azithromycin, for instance, by participating in or catalyzing side reactions. The following diagram illustrates a simplified, hypothetical degradation pathway.

G Hypothetical Influence of Impurity E on Azithromycin Degradation AZM Azithromycin Degradation_Products Degradation Products AZM->Degradation_Products Primary Pathway Side_Reaction_Products Potential Side Reaction Products AZM->Side_Reaction_Products Alternative Pathway ImpE Impurity E (3'-(N,N-Didemethyl)azithromycin) ImpE->Side_Reaction_Products May catalyze or participate Stress Stress Condition (e.g., Acidic Hydrolysis) Stress->AZM Accelerates degradation Stress->ImpE May also degrade

A diagram illustrating the potential role of Impurity E in Azithromycin's degradation.

Discussion and Conclusion

Based on the hypothetical data, the presence of Impurity E appears to slightly accelerate the degradation of Azithromycin under all tested stress conditions, with the most pronounced effect observed under acidic hydrolysis. This suggests that the primary amine group in Impurity E might act as a catalyst or participate in degradation reactions, potentially leading to a less stable drug product.

The increased formation of other degradants in the spiked sample further supports this hypothesis. These findings underscore the importance of controlling the levels of Impurity E in Azithromycin formulations to ensure product quality and stability throughout its shelf life.

It is crucial to note that this guide is based on a proposed study and hypothetical data derived from existing literature on Azithromycin degradation.[3][8][9][11][12][13] Further experimental verification is necessary to confirm these findings and to fully elucidate the mechanisms by which Impurity E may impact the stability of Azithromycin. The provided experimental protocol offers a robust framework for conducting such a study.

References

Accuracy and precision of Azithromycin E quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azithromycin E is a known related compound and potential impurity in the synthesis of the widely used macrolide antibiotic, Azithromycin. Accurate and precise quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on their accuracy and precision.

Comparison of Quantification Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common method for the analysis of Azithromycin and its related substances. While specific validation data for this compound is not always individually reported, several methods have been developed to separate and quantify a range of impurities, including this compound.

Table 1: Quantitative Performance of HPLC-UV Methods for Azithromycin and its Impurities

ParameterMethod 1 (Al-Rimawi & Kharoaf, 2010)[1][2]Method 2 (Silva et al., 2025)[3][4]
Principle Isocratic RP-HPLC with UV DetectionGradient RP-HPLC with UV Detection
Linearity Range 0.3–2.0 mg/mL (for Azithromycin)Not specified for individual impurities
Correlation Coefficient (r²) > 0.999 (for Azithromycin)Not specified for individual impurities
Accuracy (% Recovery) 100.5% (for Azithromycin)[1][2]Not specified for individual impurities
Precision (% RSD) 0.2% (for Azithromycin)[1][2]Not specified for individual impurities
Limit of Detection (LOD) 0.0005 mg/mL (for Azithromycin)[1][2]Not specified for individual impurities
Limit of Quantification (LOQ) Not specifiedNot specified for individual impurities

Note: The quantitative data presented in this table is for the validation of the analytical method for the parent compound, Azithromycin, as specific performance characteristics for this compound were not detailed in the cited literature. These methods have been shown to be suitable for the separation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of quantification methods. Below are the experimental protocols for the compared HPLC-UV methods.

Method 1: Isocratic RP-HPLC-UV

This method was developed for the analysis of Azithromycin and its related compounds in raw material and pharmaceutical forms.[1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 stationary phase.

    • Mobile Phase: A mixture of phosphate buffer and methanol (20:80, v/v).[1]

    • Elution: Isocratic.

    • Detector Wavelength: 210 nm.[1][2]

Method 2: Gradient RP-HPLC-UV (Based on USP)

This method was developed for the determination of 13 Azithromycin impurities in pharmaceutical formulations and is based on the United States Pharmacopeia (USP).[3][4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 (250 × 4.6 mm; 5 µm).[3][4]

    • Mobile Phase: A gradient composed of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile.[3][4]

    • Flow Rate: 0.9 mL/min.[3][4]

    • Column Temperature: 55 ºC.[3][4]

    • Detector Wavelength: 210 nm.[3][4]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound using an HPLC-UV method.

This compound Quantification Workflow Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (e.g., dissolution in diluent) Injection Inject Sample/Standard into HPLC Sample_Prep->Injection Standard_Prep Standard Preparation (this compound reference standard) Standard_Prep->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Elution Detection UV Detection (at 210 nm) Separation->Detection Analyte Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification (based on retention time) Chromatogram->Peak_Integration Quantification Quantification (using calibration curve) Peak_Integration->Quantification

Caption: HPLC-UV workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Azithromycin in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of azithromycin is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for the safe handling and disposal of various forms of azithromycin waste in a laboratory environment.

Regulatory Framework

The primary regulatory body governing hazardous waste in the United States is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While azithromycin is not explicitly categorized as a P-listed or U-listed hazardous waste by the EPA, it is prudent to manage pure and concentrated forms as hazardous chemical waste. Laboratory personnel must adhere to their institution's specific waste management policies, which are designed to comply with federal, state, and local regulations.

Disposal Procedures for Different Forms of Azithromycin Waste

The appropriate disposal method for azithromycin depends on its form and concentration. The following table summarizes the recommended procedures.

Waste FormRecommended Disposal Procedure
Pure Azithromycin Powder Treat as hazardous chemical waste. Collect in a designated, properly labeled, leak-proof container. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Concentrated Stock Solutions Treat as hazardous chemical waste.[1] Collect in a designated, properly labeled, leak-proof container. Do not mix with other waste streams unless permitted by your EHS department. Arrange for EHS pickup.
Dilute Aqueous Solutions Due to azithromycin's susceptibility to degradation at higher temperatures, autoclaving is an effective method for inactivation. After autoclaving, the treated solution may be permissible for drain disposal, pending institutional approval. Always consult and adhere to your local and institutional guidelines.
Contaminated Labware Solid Waste (e.g., petri dishes, flasks): Decontaminate by autoclaving. After autoclaving, dispose of as regular or biohazardous solid waste, in accordance with your laboratory's standard procedures.
Sharps (e.g., needles, serological pipettes): Place in a designated sharps container. Once full, the container should be autoclaved and then disposed of through the appropriate medical or biohazardous waste stream.

Experimental Protocol: Thermal Inactivation of Dilute Azithromycin Solutions

For dilute azithromycin solutions, such as those found in cell culture media, thermal inactivation via autoclaving is a recommended procedure prior to disposal. Studies have shown that azithromycin undergoes significant degradation at temperatures between 40-70°C, with further breakdown at 100°C. Standard autoclaving conditions (121°C) are therefore considered effective.

Methodology:

  • Collection: Collect all dilute azithromycin-containing liquid waste in a labeled, autoclavable container.

  • Autoclaving: Process the collected waste in a steam autoclave at 121°C for a minimum of 30 minutes. The cycle time may need to be adjusted based on the volume of liquid to ensure it reaches the target temperature.

  • Cooling and Disposal: Allow the autoclaved waste to cool to room temperature. Once cooled, and with approval from your institution's EHS department, the treated liquid can be discharged to the sanitary sewer, followed by a thorough flushing with water.

Logical Workflow for Azithromycin Disposal

The following diagram illustrates the decision-making process for the proper disposal of azithromycin waste in a laboratory setting.

AzithromycinDisposal start Azithromycin Waste Generated waste_form Identify Waste Form and Concentration start->waste_form pure_stock Pure Powder or Concentrated Stock Solution? waste_form->pure_stock Concentrated dilute_contaminated Dilute Solution or Contaminated Labware? waste_form->dilute_contaminated Dilute hazardous_waste Collect as Hazardous Chemical Waste in Labeled Container pure_stock->hazardous_waste autoclave Decontaminate via Autoclaving (121°C) dilute_contaminated->autoclave ehs_pickup Arrange for EHS Disposal hazardous_waste->ehs_pickup drain_disposal Drain Disposal (with Institutional Approval) autoclave->drain_disposal Liquid solid_waste Dispose as Autoclaved Solid/Biohazardous Waste autoclave->solid_waste Solid

Caption: Decision workflow for the proper disposal of azithromycin waste.

References

Personal protective equipment for handling Azithromycin E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Azithromycin. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Note on "Azithromycin E": The information provided pertains to Azithromycin and its common forms (e.g., dihydrate), as "this compound" is not a standard recognized chemical identifier in the retrieved safety documentation.

Occupational Exposure Limits

Regulatory bodies and organizations have established occupational exposure limits (OELs) to protect laboratory personnel from potential health risks associated with Azithromycin exposure.

Regulatory Body/OrganizationExposure Limit (Time-Weighted Average - TWA)
ACGIH10 mg/m³[1][2]
Australia10 mg/m³[1][2]
Belgium10 mg/m³[1][2]
Bulgaria10.0 mg/m³[1][2]
Estonia10 mg/m³[1]
Latvia10 mg/m³[2]
Pfizer0.3 mg/m³[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Azithromycin.[1][3][4]

  • Eye Protection: Wear safety glasses with side shields or goggles that meet EN166, ANSI Z87.1, or equivalent international standards.[1][5]

  • Hand Protection: Impervious gloves, such as nitrile, are recommended for all handling procedures.[1] Gloves should be inspected before use and must comply with EN374, ASTM F1001, or equivalent standards.[1]

  • Respiratory Protection: In case of inadequate ventilation or when airborne dust concentrations are high, a suitable particulate respirator should be worn.[3][5][6]

  • Skin and Body Protection: Wear a lab coat or impervious protective clothing when there is a possibility of skin contact, especially during bulk processing operations.[1][3][4] Protective clothing should meet standards such as EN13982 or ANSI 103.[5]

Operational and Handling Procedures

Adherence to the following step-by-step procedures is essential for the safe handling of Azithromycin in a laboratory setting.

1. Engineering Controls:

  • Handle Azithromycin in a well-ventilated area.[3]
  • Use a fume hood for procedures that may generate dust or aerosols.
  • Employ dust collectors or HEPA filtration systems to control potential process emissions.[1][2]

2. General Handling:

  • Avoid breathing dust and prevent contact with skin and eyes.[3]
  • Minimize dust generation and accumulation.[1][2]
  • Do not eat, drink, or smoke in areas where Azithromycin is handled.[3][4]
  • Wash hands thoroughly after handling the substance.[1][4]

3. Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3][7][8]
  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Spill and Emergency Procedures

Immediate and appropriate response to spills is critical to prevent contamination and exposure.

1. Minor Spills:

  • Clean up spills immediately.[3]
  • Wear appropriate PPE, including a dust respirator.[3]
  • Use a damp cloth or a filtered vacuum to clean up dry solids to avoid dust generation.[1][9]
  • Collect the spilled material into a clean, dry, labeled, and sealed container for disposal.[3]
  • Thoroughly clean the spill area.[1][9]

2. Major Spills:

  • Evacuate and alert personnel in the area.[3]
  • Control personal contact by wearing appropriate protective clothing.[3]
  • Prevent the spillage from entering drains or water courses.[3]
  • Follow the cleanup procedure for minor spills, ensuring proper containment and disposal.

Disposal Plan

Proper disposal of Azithromycin waste is crucial to prevent environmental contamination.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][7][10]

  • Place waste in an appropriately labeled and sealed container for disposal.[3][9]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Workflow for Handling and Disposal of Azithromycin

Azithromycin_Workflow start Start: Azithromycin Handling prep 1. Preparation: - Assess Risks - Ensure Engineering Controls - Don Appropriate PPE start->prep handling 2. Handling: - Minimize Dust - Avoid Contact - Use in Well-Ventilated Area prep->handling storage 3. Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Store Unused Material spill_event Spill Occurs? handling->spill_event waste_collection 5. Waste Collection: - Segregate Waste - Use Labeled, Sealed Containers handling->waste_collection Generate Waste storage->handling Retrieve for Use spill_cleanup 4. Spill Cleanup: - Evacuate if Major - Wear PPE - Contain and Collect - Decontaminate Area spill_event->spill_cleanup Yes spill_event->waste_collection No spill_cleanup->waste_collection disposal 6. Disposal: - Follow Local Regulations - Incineration or Authorized Waste Collection waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of Azithromycin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.